molecular formula C25H34O6 B1683875 Budesonide CAS No. 51333-22-3

Budesonide

货号: B1683875
CAS 编号: 51333-22-3
分子量: 430.5 g/mol
InChI 键: VOVIALXJUBGFJZ-KWVAZRHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Budesonide is a potent, non-halogenated synthetic corticosteroid with high topical anti-inflammatory efficacy and low systemic bioavailability due to extensive first-pass metabolism . As a glucocorticoid receptor (GR) agonist, it exhibits up to a 200-fold higher affinity for the GR than cortisol . Its primary mechanism of action involves ligand binding, which initiates GR complex translocation to the nucleus. This process modulates gene transcription by activating anti-inflammatory genes and repressing pro-inflammatory ones through interference with transcription factors like NF-κB and AP-1 . This dual genomic action leads to the inhibition of phospholipase A2, reducing arachidonic acid release and the subsequent synthesis of prostaglandins and leukotrienes . At a cellular level, it accelerates the decay of cytokine mRNA and induces apoptosis in eosinophils, suppressing the activation of mast cells, T-lymphocytes, and other inflammatory cells . This compound's pharmacokinetic profile is marked by its moderate lipophilicity and high water solubility, facilitating rapid absorption into target tissues . A key feature is the intracellular reversible esterification of a fraction of the drug to this compound-21-oleate in airway tissues, forming an inactive, lipophilic conjugate that serves as a depot for sustained release and prolonged local activity . The bulk of the drug is rapidly absorbed systemically, resulting in short plasma peaks that may contribute to anti-inflammatory effects at the systemic level, such as reduced bone marrow production of eosinophil-basophil progenitors, without provoking significant systemic adverse effects . It is metabolized primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into low-activity metabolites, which are excreted in urine and feces . This compound is an invaluable tool for biomedical research, with well-established applications in modeling and studying a range of inflammatory conditions. Its research applications include investigating the pathways of airway inflammation in asthma and chronic obstructive pulmonary disease (COPD) , exploring targeted drug delivery systems to overcome steroid resistance , and studying the pathophysiology and treatment of gastrointestinal disorders like Crohn's disease, ulcerative colitis, and microscopic colitis . Its role in immunology research extends to eosinophilic esophagitis and allergic rhinitis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-KWVAZRHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020202
Record name Budesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Budesonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane, 4.57e-02 g/L
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Budesonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

51333-22-3
Record name Budesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51333-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budesonide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Budesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Budesonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3OKS62Q6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Budesonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226°C, 221-232 °C (decomposes), 221 - 232 °C
Record name Budesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Budesonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Budesonide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide is a potent synthetic glucocorticoid characterized by its high topical anti-inflammatory activity and low systemic exposure, a profile that renders it a cornerstone in the management of various inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Its therapeutic efficacy is rooted in a multifaceted mechanism of action, primarily mediated through the glucocorticoid receptor (GR), leading to profound alterations in gene expression that quell the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound exerts its effects by binding to and activating the intracellular glucocorticoid receptor (GR). With a high affinity for the GR, reportedly up to 200 times that of cortisol, this compound initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock proteins (HSPs). The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, the this compound-GR complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of genes with anti-inflammatory properties. A key example is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby suppressing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Other anti-inflammatory proteins upregulated by this compound include Interleukin-10 (IL-10).

Transrepression: Downregulation of Pro-Inflammatory Genes

Transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids. This process involves the this compound-GR complex interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference can occur through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes. Consequently, the expression of a wide array of inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, is suppressed.

Cellular and Physiological Effects

The genomic actions of this compound translate into a broad range of anti-inflammatory effects at the cellular and tissue levels.

  • Inhibition of Inflammatory Cell Infiltration and Activation: this compound reduces the recruitment and activation of various inflammatory cells, including eosinophils, T-lymphocytes, mast cells, and macrophages, at the site of inflammation.

  • Induction of Eosinophil Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in eosinophils, a key cell type in allergic inflammation.

  • Reduction of Airway Hyperresponsiveness: In respiratory diseases like asthma, this compound decreases bronchial hyperresponsiveness by mitigating airway inflammation.

  • Decreased Mucus Secretion: this compound can reduce mucus production in the airways.

  • Reversal of Capillary Permeability: It helps to reverse the increased capillary permeability associated with inflammation.

Pharmacokinetic Profile: High Topical Potency and Low Systemic Bioavailability

A defining feature of this compound is its favorable pharmacokinetic profile. Its moderate lipophilicity allows for rapid absorption into target tissues, such as the airway mucosa. A significant portion of orally or inhaled this compound that is swallowed undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into metabolites with negligible glucocorticoid activity. This results in low systemic bioavailability, minimizing the risk of systemic corticosteroid-related side effects. Furthermore, within airway cells, this compound can form reversible fatty acid esters, creating an intracellular depot that prolongs its local anti-inflammatory action.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Budesonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide_ext This compound Budesonide_intra This compound Budesonide_ext->Budesonide_intra Passive Diffusion GR_HSP_complex Inactive GR-HSP Complex Budesonide_intra->GR_HSP_complex Binding GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) Active_GR_complex Active This compound-GR Complex GR_HSP_complex->Active_GR_complex HSP Dissociation Active_GR_complex_nuc Active This compound-GR Complex Active_GR_complex->Active_GR_complex_nuc Nuclear Translocation NFkB_complex NF-κB/AP-1 NFkB_RE NF-κB/AP-1 Response Element NFkB_complex->NFkB_RE Binding Blocked Active_GR_complex_nuc->NFkB_complex Inhibition (Protein-Protein Interaction) GRE Glucocorticoid Response Element (GRE) Active_GR_complex_nuc->GRE Binding Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin-1, IL-10) GRE->Anti_inflammatory_genes Activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-1β, TNF-α) NFkB_RE->Pro_inflammatory_genes Repression

Experimental Workflows

ChIP_Seq_Workflow start Cell Culture and This compound Treatment crosslinking Cross-linking with Formaldehyde (B43269) start->crosslinking lysis Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-GR Antibody lysis->immunoprecipitation capture Immune Complex Capture (Protein A/G beads) immunoprecipitation->capture wash Washing to Remove Non-specific Binding capture->wash elution Elution and Reverse Cross-linking wash->elution purification DNA Purification elution->purification analysis Quantitative Analysis (qPCR or Sequencing) purification->analysis

Reporter_Gene_Assay_Workflow start Cell Culture and Transfection with Reporter Plasmid treatment Treatment with This compound start->treatment lysis Cell Lysis treatment->lysis measurement Measurement of Reporter Gene Activity (e.g., Luciferase Assay) lysis->measurement analysis Data Analysis measurement->analysis

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Receptor Binding and Functional Potency of this compound

ParameterValueCell/SystemReference
Glucocorticoid Receptor Binding
Relative Receptor Affinity (Dexamethasone = 100)935Rat skeletal muscle
Equilibrium Dissociation Constant (Kd)1.32 nmol/lHuman lung tissue
Transactivation
EC50 for β2-receptor transcription1.1 x 10⁻⁹ MA549 cells
Transrepression
EC50 for GM-CSF release inhibition5.0 x 10⁻¹¹ MA549 cells
Eosinophil Apoptosis
EC50 for Eosinophil Apoptosis5.0 ± 1.7 nMHuman eosinophils

Table 2: Inhibition of Cytokine Production by this compound

CytokineIC50 / InhibitionCell TypeStimulantReference
IL-6Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)A549 cellsSwine dust
IL-8Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)A549 cellsSwine dust
TNF-αDose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)Alveolar macrophagesLPS
IL-6Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)Alveolar macrophagesLPS
IL-5Concentration-related inhibition (10⁻⁹ - 10⁻⁷ M)Human bronchoalveolar lavage cellsPHA and PMA
IFN-γInhibition at 10⁻⁴ M (by hydrocortisone, this compound more potent)Human bronchoalveolar lavage cellsPHA and PMA

Table 3: this compound-Induced Gene Expression Changes in Human Airways

GeneFold Change (this compound vs. Placebo)FunctionReference
Upregulated Genes
FKBP57.1Regulator of GR function
TSC22D3 (GILZ)3.8Anti-inflammatory effector
KLF9>2Transcriptional regulator
PER1>2Transcriptional regulator
DUSP1>2Signaling
Downregulated Genes
Multiple Genes≤0.5Various

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology: Competitive radioligand binding assay.

  • Preparation of Cytosol:

    • Homogenize rat skeletal muscle or human lung tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.

  • Binding Assay:

    • Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

    • Add increasing concentrations of unlabeled this compound to compete for binding to the GR.

    • After incubation to reach equilibrium, separate the bound from free radioligand (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the equilibrium dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.

Reporter Gene Assay for Transactivation and Transrepression

Objective: To quantify the effect of this compound on GR-mediated transactivation and transrepression.

Methodology: Luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., A549 human lung epithelial cells).

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of either:

      • For Transactivation: A promoter with multiple GREs.

      • For Transrepression: A promoter with NF-κB or AP-1 response elements.

    • Co-transfect with a plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • Treat the transfected cells with varying concentrations of this compound.

    • For transrepression assays, stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB or AP-1.

  • Luciferase Assay:

    • After a suitable incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 (for transactivation) or IC50 (for transrepression).

Microarray Analysis of this compound-Induced Gene Expression

Objective: To identify genome-wide changes in gene expression in response to this compound.

Methodology: Affymetrix PrimeView microarray.

  • Sample Collection and RNA Extraction:

    • Obtain bronchial biopsies from subjects treated with inhaled this compound or placebo.

    • Extract total RNA from the biopsies using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • cRNA Preparation and Labeling:

    • Synthesize double-stranded cDNA from the total RNA.

    • Perform in vitro transcription to generate biotin-labeled cRNA.

  • Hybridization and Washing:

    • Hybridize the labeled cRNA to an Affymetrix PrimeView microarray chip.

    • Wash the chip to remove non-specifically bound cRNA.

  • Scanning and Data Analysis:

    • Scan the microarray chip using a high-resolution scanner.

    • Analyze the raw data using appropriate software (e.g., Partek Genomics Suite).

    • Perform normalization and statistical analysis to identify differentially expressed genes between the this compound and placebo groups.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo binding of the this compound-activated GR to specific gene promoters.

Methodology: ChIP followed by quantitative PCR (qPCR).

  • Cell Treatment and Cross-linking:

    • Treat cells (e.g., A549) with this compound.

    • Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the GR.

    • Use protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the GR-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter regions of target genes known to contain GREs.

    • Quantify the amount of precipitated DNA relative to an input control.

Conclusion

This compound's potent and localized anti-inflammatory activity stems from its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression. Through the dual mechanisms of transactivation and transrepression, this compound effectively suppresses the inflammatory cascade by upregulating anti-inflammatory genes and downregulating pro-inflammatory mediators. Its unique pharmacokinetic profile, characterized by high topical potency and low systemic bioavailability, further enhances its therapeutic index. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to solidify this compound's role as a key therapeutic agent in the management of a wide range of inflammatory diseases.

Pharmacokinetics and Pharmacodynamics of Inhaled Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated synthetic glucocorticoid widely utilized for its topical anti-inflammatory effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is rooted in a high affinity for the glucocorticoid receptor, coupled with extensive first-pass metabolism, which minimizes systemic exposure and associated side effects.[2][3] This guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of inhaled this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The therapeutic action and systemic safety profile of inhaled this compound are largely dictated by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Upon inhalation, this compound is rapidly absorbed from the lungs into the systemic circulation.[4] A fraction of the inhaled dose is also deposited in the oropharynx and subsequently swallowed.[5] However, due to extensive first-pass metabolism in the liver, the systemic bioavailability of the swallowed portion is low.[3][6]

The rate and extent of pulmonary absorption are influenced by the inhalation device used. Dry powder inhalers (DPIs) generally result in higher lung deposition compared to pressurized metered-dose inhalers (pMDIs).[5] For instance, lung deposition of this compound from a pMDI has been reported to be around 15% of the metered dose, whereas a breath-actuated DPI can achieve up to 32% lung deposition.[5][6]

Distribution

Once in the systemic circulation, this compound is approximately 85-90% bound to plasma proteins.[3][7] It has a volume of distribution of about 3 L/kg in children aged 3 to 6 years.[4]

Metabolism

This compound undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] This results in the formation of two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxythis compound, which have less than 1% of the glucocorticoid activity of the parent compound.[3][8] This high degree of first-pass metabolism significantly reduces the systemic bioavailability of orally administered this compound and the swallowed portion of an inhaled dose.[3]

Excretion

The metabolites of this compound are primarily excreted in the urine.[3][4] Unchanged this compound is not detectable in the urine.[8] The elimination half-life of inhaled this compound is approximately 2.3 to 3 hours in adults and children.[5][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of inhaled this compound from various studies.

Table 1: Pharmacokinetic Parameters of Inhaled this compound in Adults

ParameterDPI (Turbuhaler)pMDINebulizer
Cmax (nmol/L) 1.4 - 5.4 (single dose)1.8 µg/L (for 22R-budesonide)Similar to adults
2.0 - 6.4 (repeated doses)
tmax (hours) 0.28 - 0.400.46Rapid
Elimination Half-life (hours) ~32.32.3 (in children)
Pulmonary Bioavailability (%) 3215~6 (of labeled dose in children)
Systemic Bioavailability (%) -39 (in healthy individuals)-
Protein Binding (%) 85 - 9085 - 9085 - 90

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Dose-Proportionality of Inhaled this compound (DPI) in Patients with Mild Asthma

Dose (µg twice daily)Cmax (nmol/L) - Single DoseCmax (nmol/L) - Repeated DosesAUC (nmol·l⁻¹·min) - Single DoseAUC (nmol·l⁻¹·min) - Repeated Doses
400 1.42.0271325
800 2.63.6490628
1600 5.46.49151096

Adapted from a study on the dose proportionality of this compound inhaled via Turbuhaler.[10][11]

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its interaction with the glucocorticoid receptor, leading to a broad range of anti-inflammatory actions in the airways.

Mechanism of Action

This compound, a lipophilic molecule, readily diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor (GR) in the cytoplasm.[12][13] This binding displaces heat shock proteins and other chaperones, leading to a conformational change in the GR.[3] The activated this compound-GR complex then translocates to the nucleus.[2][13]

In the nucleus, the complex can act in two primary ways:

  • Transactivation: The this compound-GR complex binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][12] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (which inhibits phospholipase A2), and other molecules that suppress inflammation.[2][3]

  • Transrepression: The this compound-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[12] This leads to a downregulation of the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][13]

The overall effect is a reduction in airway inflammation, decreased airway hyperresponsiveness, and suppression of the recruitment and activation of inflammatory cells like eosinophils, mast cells, and T-lymphocytes.[1][13]

Dose-Response Relationship

Studies have shown a clear dose-response relationship for inhaled this compound in the treatment of asthma.[14][15] A meta-analysis indicated that in adults and adolescents with mild to moderate asthma, a significant portion of the therapeutic benefit is achieved at doses of around 400 µ g/day , with the maximum effect being reached at approximately 1,000 µ g/day .[15][16] However, higher doses are also associated with an increased risk of systemic side effects.[11]

Experimental Protocols

Pharmacokinetic Study of Inhaled this compound

Objective: To determine the pharmacokinetic profile of inhaled this compound in healthy or asthmatic subjects.

Methodology:

  • Study Design: A single-dose or steady-state, open-label or randomized, crossover or parallel-group design can be employed. A charcoal block technique may be used to differentiate between pulmonary and gastrointestinal absorption.

  • Subject Recruitment: Healthy volunteers or patients with stable asthma are recruited based on predefined inclusion and exclusion criteria.

  • Drug Administration: A single or repeated dose of this compound is administered via a specific inhalation device (e.g., pMDI, DPI, or nebulizer).

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., pre-dose, and at 0.03, 0.07, 0.1, 0.13, 0.17, 0.2, 0.25, 0.33, 0.42, 0.5, 0.75, 1, 2, 4, 6, 8, 10, 12, and 16 hours post-dose).[17]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][4][9]

    • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[1][4] An internal standard (e.g., this compound-d8) is added to the samples.[1]

    • Chromatographic Separation: The extracted samples are injected into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other components.[1]

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound and the internal standard.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), elimination half-life, and clearance using non-compartmental analysis.

Pharmacodynamic Assessment: Methacholine (B1211447) Challenge Test

Objective: To assess airway hyperresponsiveness, a key feature of asthma, and its modulation by this compound treatment.

Methodology:

  • Patient Preparation: Patients are instructed to withhold certain medications (e.g., bronchodilators) for a specific period before the test.[18] They should also avoid caffeine (B1668208) and vigorous exercise on the day of the test.[13]

  • Baseline Spirometry: A baseline spirometry test is performed to measure the forced expiratory volume in one second (FEV1).[13]

  • Methacholine Administration: The patient inhales nebulized solutions of progressively increasing concentrations of methacholine, a bronchoconstricting agent.[7][18]

  • Serial Spirometry: After each dose of methacholine, spirometry is repeated to measure the FEV1.[18]

  • Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from the baseline value, or when the maximum concentration of methacholine has been administered without a significant change in FEV1.[18]

  • Data Analysis: The provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20) is calculated. An increase in PC20 following treatment with this compound indicates a reduction in airway hyperresponsiveness.

Pharmacodynamic Assessment: Measurement of Eosinophil Cationic Protein (ECP)

Objective: To measure a biomarker of eosinophilic inflammation in the airways, which is typically reduced by this compound treatment.

Methodology:

  • Sample Collection: Serum or plasma samples are collected from subjects. For serum, the blood sample should be allowed to clot for 60 to 120 minutes at room temperature before centrifugation to allow for the release of ECP from eosinophils.[19] For plasma, blood is collected in EDTA-containing tubes.[3]

  • Sample Processing: The serum or plasma is separated by centrifugation and stored frozen until analysis.

  • ECP Measurement: The concentration of ECP is measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3][12]

  • Data Analysis: ECP levels before and after treatment with this compound are compared to assess the anti-inflammatory effect of the drug.

Mandatory Visualizations

G Pharmacokinetics of Inhaled this compound cluster_inhalation Inhalation cluster_body Body Compartments cluster_excretion Excretion Inhaled this compound Inhaled this compound Oropharynx Oropharynx Inhaled this compound->Oropharynx Oropharyngeal Deposition Lungs Lungs Inhaled this compound->Lungs Lung Deposition GI Tract GI Tract Oropharynx->GI Tract Swallowed Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Low Bioavailability Liver Liver GI Tract->Liver First-Pass Metabolism Lungs->Systemic Circulation Pulmonary Absorption Systemic Circulation->Liver Metabolism (CYP3A4) Tissues Tissues Systemic Circulation->Tissues Distribution Metabolites Metabolites Liver->Metabolites Urine Urine Metabolites->Urine Renal Excretion

Caption: Pharmacokinetic pathway of inhaled this compound.

G This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binding This compound-GR Complex This compound-GR Complex GR->this compound-GR Complex HSP Heat Shock Proteins HSP->GR Dissociation This compound-GR Complex_n This compound-GR Complex This compound-GR Complex->this compound-GR Complex_n Translocation GRE Glucocorticoid Response Elements (GREs) This compound-GR Complex_n->GRE Binding (Transactivation) Pro-inflammatory\nTranscription Factors\n(NF-kB, AP-1) Pro-inflammatory Transcription Factors (NF-kB, AP-1) This compound-GR Complex_n->Pro-inflammatory\nTranscription Factors\n(NF-kB, AP-1) Inhibition (Transrepression) Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes Upregulation Anti-inflammatory Proteins Anti-inflammatory Proteins Anti-inflammatory Genes->Anti-inflammatory Proteins Pro-inflammatory Genes Pro-inflammatory Genes Pro-inflammatory\nTranscription Factors\n(NF-kB, AP-1)->Pro-inflammatory Genes Inhibition of Transcription Reduced Inflammatory Mediators Reduced Inflammatory Mediators Pro-inflammatory Genes->Reduced Inflammatory Mediators

Caption: Glucocorticoid receptor signaling pathway of this compound.

G Experimental Workflow for a Pharmacokinetic Study Subject Screening & Recruitment Subject Screening & Recruitment Baseline Assessment Baseline Assessment Subject Screening & Recruitment->Baseline Assessment Drug Administration\n(Inhaled this compound) Drug Administration (Inhaled this compound) Baseline Assessment->Drug Administration\n(Inhaled this compound) Serial Blood Sampling Serial Blood Sampling Drug Administration\n(Inhaled this compound)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation & Storage->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Modeling->Data Interpretation & Reporting

References

Budesonide: A Deep Dive into Structure-Activity Relationships and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated glucocorticoid renowned for its high topical anti-inflammatory activity and favorable systemic safety profile.[1][2] Its clinical efficacy in treating inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease is fundamentally linked to its molecular structure and its interaction with the glucocorticoid receptor (GR).[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its binding affinity to the glucocorticoid receptor, offering valuable insights for researchers and professionals in drug development.

Structure-Activity Relationship (SAR) of this compound

The anti-inflammatory potency of this compound is intricately tied to its unique chemical architecture. The key structural features governing its activity are centered around the 16α,17α-acetal substituent and the stereochemistry at the C22 position.

The Critical Role of the 16α,17α-Acetal Group:

The presence of a 16α,17α-acetal substituent is a defining feature of this compound. This group significantly enhances its topical anti-inflammatory potency. Upon acetalization of 16α-hydroxyprednisolone with n-butyraldehyde, two epimers at the C22 position are formed in approximately a 1:1 ratio.[2][4]

Epimeric Specificity at C22:

The two C22 epimers, designated as 22R and 22S, exhibit different biological activities. The (22R)-epimer is notably more active, demonstrating approximately twice the activity of the (22S)-epimer.[4] This stereoselectivity highlights the precise conformational requirements for optimal interaction with the glucocorticoid receptor.

Impact of Fluorination:

Interestingly, and in contrast to many other glucocorticoids, the introduction of a 9α-fluoro atom to the this compound structure slightly decreases its binding affinity for the GR.[4] This suggests that the overall conformation of the this compound molecule is already optimized for receptor binding, and the addition of a bulky fluorine atom at this position may introduce steric hindrance.

Modifications at the C21 Position:

To enhance properties such as water solubility, various conjugates have been synthesized by modifying the 21-hydroxy group. Introducing small hydrophilic molecules, such as amino acids, has been shown to increase aqueous solubility.[1][5] For instance, this compound-21-glycine ester and this compound-21-alanine ester have demonstrated significantly improved solubility and potent inhibition of interleukin-6 (IL-6) production in vitro.[1][5] These studies indicate that the C21 position is amenable to modification to improve the pharmaceutical properties of the drug without compromising its anti-inflammatory activity.

Receptor Binding Affinity

This compound exerts its effects by binding with high affinity to the cytosolic glucocorticoid receptor.[3][6] This high affinity is a cornerstone of its potent anti-inflammatory action.

Quantitative Binding Parameters:

Several studies have quantified the binding affinity of this compound to the GR. These parameters underscore its potency relative to other corticosteroids.

ParameterValueReference CompoundCell/Tissue Type
Relative Receptor Affinity (RRA) 935Dexamethasone (B1670325) (100)Human lung
Equilibrium Dissociation Constant (KD) 1.32 nmol/l-Human lung tissue
Association Constant (kon) 18.9 x 10(5) l mol-1 min-1-Human lung tissue
Dissociation Constant (koff) 25.0 x 10(-4) min-1-Human lung tissue
Half-life of this compound-GR complex 4.6 h-Human lung tissue

Comparative Affinity:

This compound's affinity for the GR is significantly higher than that of endogenous cortisol and comparable to or greater than many other synthetic glucocorticoids.[6] Studies have shown it to be more potent than dexamethasone in various assays.[7]

CompoundIC50 for NF-κB Inhibition (M)EC50 for GM-CSF Release Inhibition (M)
This compound 2.7 x 10⁻¹¹5.0 x 10⁻¹¹
Fluticasone Propionate 0.5 x 10⁻¹¹1.8 x 10⁻¹¹
Dexamethasone 0.5 x 10⁻⁹2.2 x 10⁻⁹

Signaling Pathways

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to the modulation of gene expression and the suppression of inflammation.

Classical Genomic Pathway:

  • Ligand Binding and Receptor Activation: this compound diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes a conformational change in the GR, leading to the dissociation of the HSPs.

  • Nuclear Translocation and Dimerization: The activated this compound-GR complex then translocates into the nucleus and dimerizes.

  • DNA Binding and Gene Transcription Modulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription.[6][8]

    • Transactivation: Upregulation of anti-inflammatory genes, such as that for lipocortin-1, which inhibits phospholipase A2 and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

    • Transrepression: Inhibition of the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][8] This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[6][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR_this compound This compound-GR Complex GR_HSP->GR_this compound HSP Dissociation GR_Budesonide_dimer This compound-GR Dimer GR_this compound->GR_Budesonide_dimer Nuclear Translocation and Dimerization GRE GRE GR_Budesonide_dimer->GRE Binds to Pro_inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) GR_Budesonide_dimer->Pro_inflammatory_TFs Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Pro_inflammatory_TFs->Pro_inflammatory_genes Activates

This compound Genomic Signaling Pathway

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the structure-activity relationship and receptor binding affinity of this compound and its analogs.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand.

Workflow:

reagents Prepare Reagents: - GR Protein - Labeled Ligand (e.g., [3H]dexamethasone) - Test Compound (this compound analog) - Assay Buffer incubation Incubate GR, labeled ligand, and test compound at varying concentrations. reagents->incubation separation Separate bound from free ligand (e.g., filtration, size exclusion chromatography) incubation->separation detection Quantify bound labeled ligand (e.g., scintillation counting) separation->detection analysis Calculate IC50 and Ki values to determine binding affinity. detection->analysis

Glucocorticoid Receptor Competitive Binding Assay Workflow

Detailed Methodology:

  • Preparation of GR-containing cytosol: Rat skeletal muscle or human lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a cytosolic fraction rich in GR.

  • Incubation: A constant concentration of radiolabeled dexamethasone (e.g., [3H]dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).

  • Separation of bound and free radioligand: After incubation to equilibrium, the mixture is treated with dextran-coated charcoal to adsorb the free radioligand. The mixture is then centrifuged, and the supernatant containing the protein-bound radioligand is collected.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay for Glucocorticoid Activity

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Workflow:

transfection Transfect cells (e.g., A549, HEK293) with a GR expression vector and a reporter plasmid containing GREs linked to a reporter gene (e.g., luciferase). treatment Treat transfected cells with varying concentrations of the test compound (this compound). transfection->treatment incubation Incubate cells to allow for receptor activation and reporter gene expression. treatment->incubation lysis Lyse the cells to release the reporter protein. incubation->lysis detection Measure the activity of the reporter protein (e.g., luminescence for luciferase). lysis->detection analysis Determine the EC50 value for transcriptional activation. detection->analysis

Reporter Gene Assay Workflow

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as A549 human lung adenocarcinoma cells, is cultured. The cells are then co-transfected with a plasmid encoding the human GR and a reporter plasmid containing multiple GREs upstream of a luciferase gene.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or other test compounds.

  • Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated for each compound concentration. A dose-response curve is generated to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

In Vivo Anti-inflammatory Models

Animal models are crucial for evaluating the in vivo efficacy of this compound and its analogs.

Xylene-Induced Ear Edema in Mice:

This model is used to assess the topical anti-inflammatory activity of a compound.[10][11][12]

Detailed Methodology:

  • Animal Groups: Mice are divided into control, vehicle, positive control (e.g., a known anti-inflammatory drug), and test groups.

  • Compound Administration: The test compound (e.g., this compound analog) is applied topically to the right ear of the mice in the test group. The vehicle is applied to the right ear of the vehicle control group.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a fixed volume of xylene is applied to the inner and outer surfaces of the right ear of all mice except the control group to induce inflammation and edema.[10][11]

  • Assessment of Edema: After a specific time (e.g., 1-2 hours), the mice are euthanized, and a circular section is punched from both the right (treated) and left (untreated) ears. The weight of the ear punches is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[11]

Conclusion

The potent anti-inflammatory effects of this compound are a direct consequence of its optimized molecular structure, which confers high affinity for the glucocorticoid receptor. The 16α,17α-acetal group and the 22R configuration are critical for its high potency. Structure-activity relationship studies continue to guide the development of new this compound analogs with improved pharmaceutical properties. A thorough understanding of its receptor binding kinetics and the downstream signaling pathways it modulates is essential for the rational design of next-generation anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel glucocorticoids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular and Cellular Effects of Budesonide on Immune Cells

Abstract

This compound is a potent synthetic glucocorticoid renowned for its high topical anti-inflammatory activity and low systemic exposure.[1] This document provides a comprehensive technical overview of the molecular and cellular mechanisms through which this compound modulates immune cell function. It delves into its core mechanism of action via the glucocorticoid receptor, its specific effects on key immune cell populations including macrophages, T-lymphocytes, and mast cells, and the downstream impact on inflammatory signaling pathways such as NF-κB. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's effects, and utilizes visualizations to elucidate complex biological pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound's primary mechanism of action is mediated through its high-affinity binding to the cytosolic glucocorticoid receptor (GR), a ligand-activated transcription factor present in nearly all cell types.[1][2] this compound's lipophilic nature allows it to readily diffuse across the cell membrane.[3] Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins like heat shock proteins (HSPs), and the this compound-GR complex translocates into the nucleus.[1]

Once in the nucleus, the complex modulates gene expression through two main pathways:

  • Transactivation: The this compound-GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This interaction upregulates the transcription of anti-inflammatory genes, such as those for annexin-1 (lipocortin-1), which inhibits phospholipase A2 (PLA2), and the anti-inflammatory cytokine IL-10.[1][4][5]

  • Transrepression: The complex indirectly inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This interference, which can occur through direct protein-protein interaction, prevents these factors from binding to their DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][6]

This dual action of transactivation and transrepression leads to a powerful suppression of the inflammatory response.[1]

G Bud This compound GR Inactive GR-HSP Complex Bud->GR Binds GR_Bud Active this compound-GR Complex GR->GR_Bud Dissociation of HSP GR_Bud_N Active this compound-GR Complex GR_Bud->GR_Bud_N Nuclear Translocation GRE GRE GR_Bud_N->GRE Binds (Transactivation) ProInflam_TF Pro-inflammatory TFs (NF-κB, AP-1) GR_Bud_N->ProInflam_TF Inhibits (Transrepression) AntiInflam_Genes Anti-inflammatory Genes (e.g., Annexin-1, IL-10) GRE->AntiInflam_Genes Upregulates Transcription ProInflam_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) ProInflam_TF->ProInflam_Genes Activates Transcription

Caption: this compound's core mechanism via the Glucocorticoid Receptor (GR).

Quantitative Data Summary

Table 1: Glucocorticoid Receptor Binding Affinity
CompoundRelative Receptor Affinity (RRA)Reference CompoundNotes
This compound~200x CortisolCortisolThis compound has a significantly higher affinity for the GR than the endogenous glucocorticoid cortisol.[1][2]
This compound935Dexamethasone (B1670325) = 100The (22R)-epimer is twice as active as the (22S)-epimer.[3][7]
This compound855Dexamethasone = 100Determined using GR from human lung tissue; half-life of the this compound-receptor complex was 4.6 hours.[8]
Fluticasone (B1203827) Propionate (B1217596)1775Dexamethasone = 100For comparison, fluticasone propionate shows a higher relative affinity.[9]
Table 2: Effects of this compound on Cytokine Production in Macrophages
Cell TypeStimulusCytokineEffectConcentration/Dose
Human Alveolar MacrophagesLPSTNF-α, IL-6Dose-dependent, almost total inhibition10⁻¹³ - 10⁻⁸ M
Human Alveolar MacrophagesLPSIL-8Partial inhibition10⁻¹³ - 10⁻⁸ M
Human Alveolar MacrophagesLPS / IL-1βMIP-1α, IFN-γ, GM-CSFSignificant reduction in releaseInhaled this compound treatment in asthmatic subjects
Human Alveolar MacrophagesLPS / IL-1βIL-10Increased mRNA and protein expressionInhaled this compound treatment in asthmatic subjects
Human Blood MonocytesLPSGM-CSFAlmost total inhibition≥ 10⁻⁸ M
Human Blood MonocytesLPSGM-CSFIC₅₀ = 2 x 10⁻¹⁰ MN/A
Human Blood MonocytesLPSIL-1β, IL-6Partial inhibition (to ~30% of control)≥ 10⁻⁸ M

Data synthesized from sources[4][5][10][11].

Table 3: Effects of this compound on Other Immune Cells
Cell TypeParameterEffectConcentration/Dose
Human Mast Cells (HMC-1)GM-CSF, IL-8, TNF-α, IL-6, IL-4 ReleasePotent, time- and concentration-dependent inhibition10⁻¹⁰ - 10⁻⁶ M
Human T-Lymphocytes (CD4+/CD25-)Annexin V Binding (Apoptosis)IncreasedIn vitro
Human T-Lymphocytes (CD4+/CD25-)ICOS ExpressionReducedIn vitro
Human T-Lymphocytes (CD4+/CD25+)Annexin V Binding (Apoptosis)ReducedIn vitro
Human T-Lymphocytes (CD4+/CD25+)IL-10 ExpressionIncreasedIn vitro
Human T-Lymphocytes (CD4+/CD25+)ICOS ExpressionIncreasedIn vitro & In vivo
Human Lamina Propria LymphocytesTNF-α Secretion & DNA SynthesisComparable inhibition to methyl-prednisoloneIn vitro
Sputum Eosinophils (Asthmatic Subjects)Cell CountSignificant reductionSingle 2,400 µg inhaled dose

Data synthesized from sources[12][13][14][15][16].

Deep Dive: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of inflammatory responses, driving the expression of cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17][18] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer to translocate to the nucleus and initiate gene transcription.[18]

This compound exerts a significant portion of its anti-inflammatory effect by inhibiting this pathway. The activated GR complex can:

  • Directly Interact with NF-κB: The GR can physically bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[17]

  • Induce IκBα Expression: As a product of transactivation, the GR can increase the transcription of the gene for IκBα, the primary inhibitor of NF-κB. This enhances the sequestration of NF-κB in the cytoplasm, dampening the inflammatory signal.[6]

  • Recruit Co-repressors: The GR can recruit histone deacetylase 2 (HDAC2) to the activated NF-κB transcriptional complex, which reverses histone acetylation and represses gene expression.[19]

Studies in asthmatic patients have shown that this compound treatment significantly reduces the number of submucosal cells immunoreactive for total NF-κB, which correlates with a reduction in GM-CSF and TNF-α positive cells.[17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB Inactive IκB-NFκB (p50/p65) Complex IKK->IkB_NFkB Phosphorylates IκB NFkB Active NFκB (p50/p65) IkB_NFkB->NFkB IκB Degradation NFkB_N Active NFκB (p50/p65) NFkB->NFkB_N Nuclear Translocation Bud_GR This compound-GR Complex Bud_GR_N This compound-GR Complex Bud_GR->Bud_GR_N DNA DNA NFkB_N->DNA Binds Bud_GR_N->NFkB_N Directly Binds & Inhibits IkB_Gene IκBα Gene Bud_GR_N->IkB_Gene Upregulates Transcription Genes Inflammatory Gene Transcription DNA->Genes Activates IkB_mRNA IκBα mRNA IkB_Gene->IkB_mRNA IkB_mRNA->IkB_NFkB Increases IκB protein, sequestering NFκB

Caption: Mechanisms of NF-κB pathway inhibition by the this compound-GR complex.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the molecular and cellular effects of this compound.

Protocol 1: Quantification of Cytokine Gene Expression by RT-qPCR

This protocol details the measurement of cytokine mRNA levels in immune cells following this compound treatment, using SYBR Green-based real-time quantitative PCR (RT-qPCR).[20][21][22]

1. Cell Culture and Treatment: a. Seed immune cells (e.g., macrophages, lymphocytes) at an appropriate density in culture plates. b. Allow cells to adhere and stabilize overnight. c. Pre-treat cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours). d. Add inflammatory stimulus (e.g., LPS for macrophages, PMA/ionomycin for lymphocytes) and incubate for the desired period (e.g., 4-24 hours).

2. RNA Isolation: a. Harvest cells and lyse using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen). b. Follow the manufacturer's protocol for total RNA extraction. c. Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0). Check RNA integrity via gel electrophoresis if necessary.

3. cDNA Synthesis (Reverse Transcription): a. In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers. b. Anneal by heating to 70°C for 10 minutes, then chill on ice.[20][23] c. Prepare a reaction mix containing first-strand buffer, dNTPs, DTT, RNase inhibitor, and a reverse transcriptase (e.g., M-MLV or SuperScript II). d. Add the mix to the RNA/primer solution and incubate at 37-42°C for 60-80 minutes, followed by an inactivation step at 70°C for 10 minutes.[20][23]

4. Real-Time qPCR: a. Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target cytokine gene and a housekeeping gene (e.g., ACTB, GAPDH), and nuclease-free water. b. Add 1-2 µL of diluted cDNA to each well of a qPCR plate. c. Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[23] d. Include a melt curve analysis at the end to verify product specificity.

5. Data Analysis: a. Determine the cycle threshold (Ct) for each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Western Blot

This protocol is designed to assess NF-κB activation by measuring the amount of the p65 subunit in cytoplasmic versus nuclear fractions.[18][24]

1. Cell Culture and Treatment: a. Follow step 1 from the RT-qPCR protocol. A time-course experiment (e.g., 0, 15, 30, 60 minutes post-stimulation) is recommended to capture peak p65 translocation.[18]

2. Nuclear and Cytoplasmic Fractionation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer containing protease and phosphatase inhibitors. c. Incubate on ice to allow cells to swell, then lyse the plasma membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. d. Centrifuge at low speed (e.g., 500 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction. e. Wash the nuclear pellet and then lyse with a high-salt nuclear extraction buffer to release nuclear proteins. f. Centrifuge at high speed (e.g., 15,000 x g) to pellet debris. The supernatant is the nuclear fraction.

3. Protein Quantification: a. Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. i. Visualize protein bands using an imaging system.

5. Data Analysis: a. To ensure proper fractionation, probe separate blots with antibodies for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin B1, Histone H3) loading controls. b. Quantify band intensities using densitometry software. Compare the relative abundance of p65 in the nuclear fraction across different treatment conditions.

G cluster_qpcr Endpoint A: Gene Expression (RT-qPCR) cluster_wb Endpoint B: Protein Analysis (Western Blot) cluster_elisa Endpoint C: Secreted Protein (ELISA) Start 1. Cell Culture & Seeding Treatment 2. This compound + Stimulus Treatment Start->Treatment Harvest 3. Cell Harvest Treatment->Harvest RNA_Iso 4a. RNA Isolation Harvest->RNA_Iso Lysis 4b. Cell Lysis / Fractionation Harvest->Lysis Supernatant 4c. Collect Supernatant Harvest->Supernatant cDNA_Syn 5a. cDNA Synthesis RNA_Iso->cDNA_Syn qPCR 6a. Real-Time qPCR cDNA_Syn->qPCR Analysis_A 7a. ΔΔCt Analysis qPCR->Analysis_A Quant 5b. Protein Quantification Lysis->Quant Blot 6b. SDS-PAGE & Blotting Quant->Blot Analysis_B 7b. Densitometry Analysis Blot->Analysis_B ELISA 5c. ELISA Assay Supernatant->ELISA Analysis_C 6c. OD Measurement Analysis ELISA->Analysis_C

Caption: General experimental workflow for analyzing this compound's cellular effects.

Conclusion

This compound exerts potent and multifaceted anti-inflammatory effects on the immune system. Its high-affinity binding to the glucocorticoid receptor initiates a cascade of genomic events that collectively suppress inflammation. By upregulating anti-inflammatory mediators and, crucially, repressing pro-inflammatory signaling hubs like NF-κB and AP-1, this compound effectively reduces the activation and function of key immune cells, including macrophages, T-cells, and mast cells. This comprehensive modulation of cytokine networks, immune cell trafficking, and survival underpins its therapeutic efficacy in a range of inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and developers aiming to further explore and harness the immunomodulatory properties of glucocorticoids.

References

Budesonide's Role in Modulating Pro-inflammatory Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases. Its therapeutic efficacy is fundamentally linked to its ability to modulate the expression of pro-inflammatory genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory actions. We will dissect the core signaling pathways, present quantitative data on its effects on gene expression, and provide detailed experimental protocols for researchers to investigate these processes. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working to understand and harness the therapeutic potential of glucocorticoids.

Core Mechanisms of this compound Action

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] The modulation of gene expression by the this compound-GR complex can be broadly categorized into two main mechanisms: transactivation and transrepression.

1.1. Transactivation: Upregulation of Anti-inflammatory Genes

Upon entering the cell, this compound binds to the cytosolic GR, leading to a conformational change that causes the dissociation of chaperone proteins, such as heat shock protein 90 (hsp90).[3] The activated this compound-GR complex then translocates to the nucleus.[2][4] In the nucleus, the complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the upregulation of genes with anti-inflammatory properties.[1][2] A key example is the induction of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, an enzyme responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

1.2. Transrepression: Inhibition of Pro-inflammatory Gene Expression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5] This process involves the this compound-GR complex interfering with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][6]

  • Inhibition of NF-κB: NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound-activated GR can interfere with this pathway in several ways:

    • Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[7]

    • Induction of IκBα: While some studies show no significant increase in IκBα expression after this compound treatment, the potential for GR to upregulate the IκBα gene, thereby enhancing the sequestration of NF-κB in the cytoplasm, remains a proposed mechanism.[7][8]

    • Histone Deacetylase 2 (HDAC2) Recruitment: The GR can recruit HDAC2 to the site of inflammatory gene transcription.[9][10] HDAC2 removes acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors like NF-κB, thus repressing gene expression.[9][11]

  • Inhibition of AP-1: AP-1 is another critical transcription factor involved in inflammation and immune responses. The this compound-GR complex can also physically interact with components of the AP-1 complex (e.g., c-Fos and c-Jun), preventing them from binding to their DNA response elements and activating pro-inflammatory gene transcription.[1][12]

Quantitative Data on this compound's Effect on Pro-inflammatory Gene Expression

The modulatory effects of this compound on pro-inflammatory gene expression have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

CytokineCell/Tissue TypeThis compound Concentration/Dose% Inhibition / Fold ChangeReference
IL-4Nasal Polyp TissueIntranasal SpraySignificant Decrease[13]
IL-5Nasal Polyp TissueIntranasal SpraySignificant Decrease[13]
IL-6Human Lung Fibroblasts10⁻¹⁰ - 10⁻⁷ MConcentration-dependent inhibition[14]
IL-6Patients with Perennial Allergic RhinitisAqueous Nasal SpraySignificant Decrease (P = .009)[15]
IL-8Human Lung Fibroblasts10⁻¹⁰ - 10⁻⁷ MConcentration-dependent inhibition[14]
IL-8Bronchial Epithelium (in vivo)400 µg twice dailyReduced immunoreactivity[7]
GM-CSFSubmucosal Cells (in vivo)400 µg twice dailySignificant decrease in staining[16]
TNF-αSubmucosal Cells (in vivo)400 µg twice dailySignificant decrease in staining[16]

Table 2: Effect of this compound on NF-κB and Related Molecules

MoleculeCell/Tissue TypeThis compound TreatmentEffectReference
Total NF-κB (p65)Submucosal Cells (in vivo)400 µg twice daily for 8 weeksSignificant reduction in positive cells[7]
Activated NF-κBEpithelial Cells (in vivo)400 µg twice daily for 8 weeksDecrease in expression[7]
VCAM-1Endothelium (in vivo)400 µg twice daily for 8 weeksReduced expression[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on pro-inflammatory gene expression.

3.1. Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.

  • Materials:

    • Cell line of interest (e.g., A549 human lung adenocarcinoma cells, HEK293T cells)

    • Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Cell Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

    • Treatment: When cells reach the desired confluency, remove the culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

    • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with downstream applications such as RNA or protein extraction.

3.2. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

  • Materials:

    • HEK293T cells

    • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent (e.g., Lipofectamine)

    • This compound

    • Inflammatory stimulus (e.g., TNF-α)

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate.

    • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

    • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulation: Stimulate the cells with an inflammatory agent like TNF-α to activate the NF-κB pathway.

    • Lysis: After the desired stimulation time, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

3.3. Chromatin Immunoprecipitation (ChIP) Assay for Glucocorticoid Receptor Binding

ChIP assays are used to determine the in vivo binding of the GR to specific DNA regions.

  • Materials:

    • Cultured cells treated with this compound or vehicle

    • Formaldehyde (B43269) (for cross-linking)

    • Glycine (B1666218) (to quench cross-linking)

    • Lysis buffer

    • Sonication equipment

    • Anti-GR antibody

    • Protein A/G magnetic beads

    • Wash buffers (low and high salt)

    • Elution buffer

    • Proteinase K

    • DNA purification kit

    • qPCR reagents

  • Procedure:

    • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quenching: Add glycine to stop the cross-linking reaction.

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

    • Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight.

    • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-GR-DNA complexes.

    • Washing: Wash the beads with a series of low and high salt buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

    • DNA Purification: Purify the DNA using a DNA purification kit.

    • Analysis: Analyze the purified DNA by qPCR using primers specific for potential GREs in the promoter regions of target genes.

3.4. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA levels of pro-inflammatory genes following this compound treatment.

  • Materials:

    • RNA extracted from this compound-treated and control cells

    • Reverse transcriptase kit

    • cDNA

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers for target genes (e.g., IL6, IL8, TNF) and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Procedure:

    • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcriptase kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

    • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

    • Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalizing the expression of the target genes to the housekeeping gene.

3.5. Immunohistochemistry for NF-κB in Bronchial Biopsies

This protocol is for the detection and localization of NF-κB in tissue samples.

  • Materials:

    • Formalin-fixed, paraffin-embedded bronchial biopsy sections

    • Xylene and ethanol (B145695) series for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate (B86180) buffer)

    • Primary antibody against NF-κB (p65)

    • Secondary antibody conjugated to an enzyme (e.g., HRP)

    • Chromogen substrate (e.g., DAB)

    • Hematoxylin for counterstaining

    • Mounting medium

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

    • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

    • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody against NF-κB.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

    • Detection: Apply the chromogen substrate to visualize the antibody binding.

    • Counterstaining: Counterstain the sections with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

    • Microscopy: Analyze the slides under a microscope to assess the expression and localization of NF-κB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Budesonide_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Bud_GR This compound-GR Complex GR->Bud_GR HSP90 HSP90 HSP90->GR Chaperones Bud_GR->HSP90 Dissociates Bud_GR_nucleus This compound-GR Complex Bud_GR->Bud_GR_nucleus Translocates NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_nucleus Translocates IkBa IκBα NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB_p65_p50 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_IkBa Induces IκBα degradation GRE GRE Bud_GR_nucleus->GRE Binds to Bud_GR_nucleus->NFkB_nucleus Inhibits (Direct Interaction) AP1 AP-1 Bud_GR_nucleus->AP1 Inhibits (Direct Interaction) HDAC2 HDAC2 Bud_GR_nucleus->HDAC2 Recruits Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes Activates Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_nucleus->Pro_inflammatory_Genes Activates Transcription AP1->Pro_inflammatory_Genes Activates Transcription HDAC2->Pro_inflammatory_Genes Represses Transcription (Histone Deacetylation)

Caption: this compound's core mechanism of action.

NFkB_Luciferase_Assay start Seed HEK293T cells in 96-well plate transfect Co-transfect with NF-κB-luc and Renilla-luc plasmids start->transfect incubate1 Incubate 24-48h transfect->incubate1 pretreat Pre-treat with this compound or vehicle incubate1->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure Firefly and Renilla luminescence lyse->measure analyze Normalize and analyze data measure->analyze

Caption: Workflow for NF-κB Luciferase Reporter Assay.

ChIP_Assay_Workflow start Treat cells with this compound crosslink Cross-link proteins to DNA with formaldehyde start->crosslink lyse_shear Lyse cells and shear chromatin crosslink->lyse_shear immunoprecipitate Immunoprecipitate with anti-GR antibody lyse_shear->immunoprecipitate capture Capture complexes with Protein A/G beads immunoprecipitate->capture wash Wash to remove non-specific binding capture->wash elute_reverse Elute and reverse cross-links wash->elute_reverse purify Purify DNA elute_reverse->purify analyze Analyze by qPCR purify->analyze

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Conclusion

This compound's potent anti-inflammatory effects are a direct result of its ability to profoundly modulate the expression of genes central to the inflammatory cascade. Through the dual mechanisms of transactivation and, more critically, transrepression, the this compound-GR complex effectively suppresses the production of pro-inflammatory mediators. A thorough understanding of these molecular pathways and the experimental techniques used to investigate them is crucial for the continued development of more targeted and effective anti-inflammatory therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate role of this compound and other glucocorticoids in regulating gene expression.

References

Initial In Vitro Studies on the Anti-inflammatory Properties of Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide is a potent, non-halogenated synthetic glucocorticoid widely utilized for its high topical anti-inflammatory activity in treating conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Its therapeutic efficacy is rooted in a multifaceted mechanism of action that primarily involves the modulation of gene expression through the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of the foundational in-vitro studies that have elucidated the anti-inflammatory properties of this compound. It details the core molecular mechanisms, summarizes key quantitative data on its effects on inflammatory mediators and cells, outlines the experimental protocols used in these seminal studies, and provides visual diagrams of critical signaling pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor (GR) Modulation

The anti-inflammatory effects of this compound are predominantly mediated through its interaction with the glucocorticoid receptor.[1][4] As a moderately lipophilic molecule, this compound passively diffuses across the cell membrane into the cytoplasm.[1]

Key Steps in GR-Mediated Action:

  • Cytoplasmic Binding: In the cytoplasm, this compound binds with high affinity to the GR, which is part of a multiprotein complex including chaperone proteins like heat shock proteins (HSPs).[1] Studies have shown this compound has a higher affinity for the GR than older glucocorticoids like dexamethasone.[5][6]

  • Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[1] The activated this compound-GR complex then rapidly translocates into the nucleus.[1]

  • Modulation of Gene Expression: Once in the nucleus, the complex modulates gene expression via two primary mechanisms:

    • Transactivation: The this compound-GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This action upregulates the transcription of anti-inflammatory genes, such as lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2 (PLA2), a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

    • Transrepression: The complex can also indirectly suppress gene expression by interfering with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][7] This prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][7][8][9]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BUD This compound GR_complex Inactive GR + Chaperone Proteins BUD->GR_complex Binds Active_GR Active this compound-GR Complex GR_complex->Active_GR Activates GRE GREs Active_GR->GRE Translocates & Binds NFkB NF-κB / AP-1 Active_GR->NFkB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Upregulates (Transactivation) Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) NFkB->Pro_Inflammatory_Genes Activates

Caption: General mechanism of this compound action via the Glucocorticoid Receptor (GR).

Inhibition of Pro-Inflammatory Mediators

A primary outcome of GR-mediated gene modulation is the potent, broad-spectrum suppression of pro-inflammatory mediator production and release. In vitro studies have consistently demonstrated this compound's ability to inhibit cytokines, chemokines, and other inflammatory molecules from various cell types integral to airway inflammation.

Data Presentation: Cytokine and Mediator Inhibition

The following table summarizes key quantitative findings from in vitro studies assessing this compound's inhibitory effects.

Cell TypeStimulusMediator(s) InhibitedThis compound Concentration / PotencyCitation(s)
Human Lung Epithelial Cells (A549) & Alveolar MacrophagesSwine Dust or LPSIL-6, IL-8, TNF-αDose-dependent (10⁻¹³ to 10⁻⁸ M); ~10x less potent than fluticasone (B1203827) propionate[10]
Human Bronchoalveolar Lavage (BAL) LeukocytesPhytohaemagglutinin (PHA) & Phorbol Myristate Acetate (PMA)IL-5, IFN-γ10⁻⁹ to 10⁻⁷ M[11]
Peripheral Blood Mononuclear Cells (PBMCs)Anti-CD3 ActivationIL-1β, IL-2, IL-6, IFN-γ, TNF-α10⁻⁷ M[12]
Human Lung Fibroblasts (HFL-1)IL-1β + TNF-αIL-6, IL-8, MMP-1, MMP-3Dose-dependent[13]
Human Bronchial Epithelial Cells (HBECs)IFN-γICAM-1, GM-CSF1 and 10 µM[14]
Human Mononuclear Blood Cells-IL-4, IL-5IC50: 320 pM (IL-4), 220 pM (IL-5)[15]
Experimental Protocol: Cytokine Release Inhibition Assay

This protocol is a generalized methodology based on studies investigating this compound's effect on cytokine release from lung epithelial cells and macrophages.[10]

  • 1. Cell Culture:

    • Human lung epithelial cells (e.g., A549 cell line) or primary human alveolar macrophages are cultured in appropriate media until they reach a desired confluency.

  • 2. Stimulation and Treatment:

    • Cells are washed and fresh media is added.

    • A pro-inflammatory stimulus, such as Lipopolysaccharide (LPS, 10 µg/mL) or a cytokine cocktail (e.g., TNF-α, 10 ng/mL), is added to the cultures.

    • Simultaneously, cells are treated with a range of this compound concentrations (e.g., 10⁻¹³ to 10⁻⁸ M) or a vehicle control.

  • 3. Incubation:

    • The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • 4. Supernatant Collection and Analysis:

    • After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

    • The concentrations of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants are quantified using a specific and sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

  • 5. Data Normalization:

    • Cytokine levels are often normalized to the total cell number or protein concentration to account for any variations in cell proliferation.

Inhibition_Pathways cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, TNF-α) IKK IKK Stimulus->IKK MAPK MAPK Cascade (e.g., p38) Stimulus->MAPK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activates Transcription Pro-inflammatory Gene Transcription MAPK->Transcription Activates NFkB_active->Transcription Translocates & Activates Budesonide_GR This compound-GR Complex Budesonide_GR->MAPK Inhibits Phosphorylation Budesonide_GR->NFkB_active Inhibits Nuclear Translocation

Caption: this compound inhibits NF-κB and MAPK pro-inflammatory signaling pathways.

Effects on Key Inflammatory Cells

Beyond suppressing mediators, this compound directly influences the function and survival of key immune cells involved in inflammatory responses, particularly eosinophils.

Eosinophil Apoptosis and Chemotaxis

In vitro studies reveal that this compound has a profound effect on eosinophils, which are critical effector cells in allergic asthma.

  • Induction of Apoptosis: this compound enhances eosinophil apoptosis (programmed cell death) in a concentration-dependent manner, which is a key mechanism for reducing eosinophil numbers in inflamed tissues.[16][17] The effect is mediated through the glucocorticoid receptor, as it can be reversed by a GR antagonist.[16]

  • Inhibition of Chemotaxis: this compound effectively inhibits eosinophil migration towards chemoattractants like IL-5, even at concentrations similar to those found at the blood level after inhalation.[18] This suggests it can reduce the recruitment of eosinophils from the circulation into tissues.

Data Presentation: Eosinophil Apoptosis Potency

The table below compares the potency of this compound with other glucocorticoids in inducing eosinophil apoptosis, as measured by the half-maximal effective concentration (EC₅₀).

GlucocorticoidEC₅₀ for Eosinophil Apoptosis (nM)Citation(s)
This compound 5.0 ± 1.7 [16]
Fluticasone Propionate3.7 ± 1.8[16]
Beclomethasone (B1667900)51 ± 19[16]
Dexamethasone303 ± 40[16]
Experimental Protocol: Eosinophil Apoptosis Assay

This protocol describes a typical workflow for assessing the pro-apoptotic effects of this compound on eosinophils.[16]

  • 1. Eosinophil Isolation:

    • Eosinophils are isolated from the peripheral blood of human donors (often atopic individuals) using density gradient centrifugation followed by negative selection with immunomagnetic beads to achieve high purity.

  • 2. Cell Culture and Treatment:

    • Purified eosinophils are cultured in an appropriate medium.

    • Cells are treated with various concentrations of this compound or other glucocorticoids for a defined period (e.g., 24-48 hours). A vehicle control is run in parallel.

  • 3. Apoptosis Assessment:

    • Apoptosis is quantified using multiple methods:

      • Flow Cytometry: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

      • Morphological Analysis: Cytocentrifuge preparations of the cells are stained (e.g., with May-Grünwald Giemsa), and the percentage of cells exhibiting characteristic apoptotic morphology (e.g., chromatin condensation, nuclear fragmentation) is determined by light microscopy.

  • 4. Data Analysis:

    • The percentage of apoptotic cells is plotted against the drug concentration to determine the EC₅₀ value.

Apoptosis_Workflow A Isolate Human Eosinophils (Density Gradient & Magnetic Beads) B Culture Cells in Appropriate Medium A->B C Treat with this compound (Concentration Gradient) + Vehicle Control B->C D Incubate for 24-48 hours C->D E Stain Cells (e.g., Annexin V / PI) D->E G Assess Morphology (Microscopy) D->G F Analyze by Flow Cytometry E->F H Quantify Apoptosis & Calculate EC50 F->H G->H

Caption: Experimental workflow for the in vitro assessment of eosinophil apoptosis.

Glucocorticoid Receptor Binding and Transcriptional Potency

The intrinsic potency of a glucocorticoid is related to its affinity for the GR and its ability to subsequently activate gene transcription. In vitro assays are crucial for comparing the relative potencies of different molecules.

Data Presentation: Relative Potency Comparison

Studies comparing topically active glucocorticoids have established a hierarchy of potency based on GR binding and transactivation assays.

GlucocorticoidRelative Binding Affinity (RBA) for GRTranscriptional Activation PotencyCitation(s)
Mometasone FuroateHighestMost Potent[5][6]
Fluticasone PropionateSecond HighestSecond Most Potent[5][6]
This compound Third Highest Fourth Most Potent[5][6]
Triamcinolone AcetonideFourth HighestThird Most Potent[5][6]
DexamethasoneLower than all aboveLess potent than all above[5][6]

Note: All tested compounds (Mometasone, Fluticasone, this compound, Triamcinolone) demonstrated higher binding affinity and greater transcriptional potency than the reference glucocorticoid, dexamethasone.[5][6]

Experimental Protocol: GR Binding and Transcriptional Activation Assay

This generalized protocol is based on methodologies used to compare glucocorticoid potency.[5][6]

  • 1. Relative Binding Affinity (RBA) Assay:

    • A competitive binding assay is performed using a source of recombinant human GR.

    • A radiolabeled glucocorticoid (e.g., ³H-dexamethasone) is incubated with the GR protein in the presence of increasing concentrations of an unlabeled competitor drug (e.g., this compound).

    • The ability of the unlabeled drug to displace the radiolabeled ligand is measured, and the concentration that inhibits 50% of the specific binding (IC₅₀) is calculated. The RBA is then determined relative to a standard (e.g., dexamethasone).

  • 2. Transcriptional Activation (Transactivation) Assay:

    • A suitable mammalian cell line (e.g., A549) is transiently transfected with a reporter gene construct. This construct contains a promoter with multiple GREs linked to a reporter gene (e.g., luciferase).

    • The transfected cells are then treated with various concentrations of the glucocorticoids being tested.

    • After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • The level of reporter gene expression is directly proportional to the ability of the glucocorticoid-GR complex to activate transcription via the GREs. Potency is typically reported as the EC₅₀ value.

Conclusion

The initial in vitro studies on this compound have been instrumental in defining its anti-inflammatory profile at a molecular and cellular level. These investigations conclusively show that this compound exerts its effects primarily by binding to the glucocorticoid receptor and subsequently modulating gene expression. This leads to the potent suppression of a wide range of pro-inflammatory cytokines and mediators, inhibition of the NF-κB and MAPK signaling pathways, and direct action on key inflammatory cells, most notably by inducing eosinophil apoptosis and inhibiting their migration. Comparative studies have positioned this compound as a highly potent glucocorticoid, providing a strong mechanistic foundation for its successful clinical use as a first-line topical anti-inflammatory agent.

References

Budesonide's Impact on Glucocorticoid Receptor Translocation and Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory conditions, primarily asthma and inflammatory bowel disease. Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR) and its subsequent modulation of gene expression. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action, with a specific focus on GR translocation and activation. We will explore the quantitative aspects of its receptor binding, detail the experimental protocols used to elucidate these interactions, and visualize the core signaling pathways.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a non-halogenated corticosteroid characterized by its high topical anti-inflammatory potency and low systemic bioavailability, which contributes to a favorable safety profile.[1] Its mechanism of action is primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor that is ubiquitously expressed.[2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) and immunophilins.[2]

Upon entering the cell, the moderately lipophilic this compound molecule binds to the GR with high affinity.[2] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated this compound-GR complex then translocates from the cytoplasm to the nucleus.[2] Within the nucleus, the complex either directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes (transactivation) or interacts with other transcription factors, such as NF-κB and AP-1, to repress their activity (transrepression).[3] These genomic actions result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Quantitative Analysis of Glucocorticoid Receptor Binding and Functional Potency

The affinity of this compound for the GR and its potency in activating or repressing gene transcription are critical determinants of its clinical efficacy. These parameters are often compared to other corticosteroids, such as dexamethasone (B1670325) and fluticasone (B1203827) propionate (B1217596).

Table 1: Glucocorticoid Receptor Binding Affinity of this compound and Comparative Corticosteroids

CompoundDissociation Constant (Kd) (nM)Relative Receptor Affinity (Dexamethasone = 100)Half-life of Receptor-Ligand Complex (hours)
This compound 1.32[4]855[4]4.6[4]
Dexamethasone9.36[5]100[4]Not widely reported
Fluticasone Propionate0.49 - 0.5[5]1910[5]>10[5][6]

Table 2: Functional Potency of this compound and Comparative Corticosteroids in Cellular Assays

CompoundAssayCell TypePotency (EC50 / IC50) (nM)
This compound Inhibition of GM-CSF release (Transrepression)A5490.05[7][8]
This compound Inhibition of 3xκB reporter (Transrepression)A5490.027[7]
This compound Induction of β2-receptor expression (Transactivation)A5491.1[7][8]
This compound Induction of GILZ mRNA expression (Transactivation)A5491.3[9]
DexamethasoneInhibition of GM-CSF release (Transrepression)A5492.2[7][8]
DexamethasoneInhibition of 3xκB reporter (Transrepression)A5490.5[7]
DexamethasoneInduction of β2-receptor expression (Transactivation)A54936[7][8]
Fluticasone PropionateInhibition of GM-CSF release (Transrepression)A5490.018[7][8]
Fluticasone PropionateInhibition of 3xκB reporter (Transrepression)A5490.005[7]
Fluticasone PropionateInduction of β2-receptor expression (Transactivation)A5490.98[7][8]

Signaling Pathways of this compound-Mediated GR Activation

The binding of this compound to the GR initiates a cascade of events leading to changes in gene expression. This process involves cytoplasmic activation, nuclear translocation, and subsequent genomic actions.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (GR + HSP90 + others) This compound->GR_complex Binding Active_GR Activated This compound-GR Complex GR_complex->Active_GR Conformational Change & HSP90 Dissociation Nuclear_GR This compound-GR Complex Active_GR->Nuclear_GR Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binding (Dimerization) NFkB_AP1 NF-κB / AP-1 Nuclear_GR->NFkB_AP1 Tethering (Monomer) Repression Repression Nuclear_GR->Repression Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., GILZ, DUSP1) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Activation Repression->Pro_inflammatory_genes

This compound-GR signaling pathway.

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay

This protocol outlines a competitive radioligand binding assay to determine the dissociation constant (Kd) of this compound for the GR.

Materials:

  • Human lung tissue cytosol (source of GR)

  • [³H]-Dexamethasone (radioligand)

  • Unlabeled this compound, dexamethasone, and other competing ligands

  • Scintillation fluid and counter

  • Assay buffer (e.g., Tris-HCl with additives)

Procedure:

  • Prepare cytosol from human lung tissue, which serves as the source of GR.

  • Set up a series of tubes containing a fixed concentration of [³H]-dexamethasone and increasing concentrations of unlabeled this compound (or other competitor).

  • Add the cytosol preparation to each tube to initiate the binding reaction.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from unbound radioligand using a method like dextran-coated charcoal adsorption.

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Determine non-specific binding in a parallel set of tubes with a large excess of unlabeled dexamethasone.

  • Calculate the specific binding at each concentration of the competing ligand.

  • Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki and subsequently a Kd value.

GR Nuclear Translocation Assay (Immunocytochemistry)

This protocol describes the visualization and quantification of GR nuclear translocation in response to this compound treatment using immunocytochemistry.

Materials:

  • Human airway epithelial cells (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against GR (e.g., rabbit anti-GR)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed A549 cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with 5% normal goat serum.

  • Incubate with the primary anti-GR antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of GR translocation.

ICC_Workflow start Start: Seed A549 cells on coverslips treatment Treat with this compound (or vehicle control) start->treatment fixation Fix cells (e.g., 4% PFA) treatment->fixation permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block non-specific binding (e.g., 5% goat serum) permeabilization->blocking primary_ab Incubate with primary anti-GR antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain imaging Visualize with fluorescence microscope counterstain->imaging analysis Quantify nuclear vs. cytoplasmic fluorescence imaging->analysis end End: Determine GR translocation analysis->end

Immunocytochemistry workflow for GR translocation.

GRE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to induce GR-mediated transactivation of a reporter gene under the control of GREs.

Materials:

  • Host cells (e.g., A549)

  • A plasmid vector containing a luciferase reporter gene downstream of a minimal promoter and multiple GREs.

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfect A549 cells with the GRE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treat the cells with a range of this compound concentrations for a suitable duration (e.g., 6-24 hours).

  • Lyse the cells to release the cellular contents, including any expressed luciferase.

  • Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.

  • Measure the luminescence produced by the enzymatic reaction using a luminometer.

  • Plot the luminescence values against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

This compound's Influence on Gene Expression

This compound's therapeutic effects stem from its ability to alter the expression of a wide array of genes.

Transactivation of Anti-Inflammatory Genes: this compound significantly upregulates the expression of several key anti-inflammatory genes.[10][11] Notable examples include:

  • TSC22D3 (GILZ - Glucocorticoid-Induced Leucine Zipper): GILZ is a potent anti-inflammatory protein that interferes with the NF-κB and AP-1 signaling pathways.[3][11]

  • DUSP1 (MKP-1 - Mitogen-activated Protein Kinase Phosphatase-1): DUSP1 dephosphorylates and inactivates MAP kinases, which are crucial for the production of pro-inflammatory cytokines.[10]

  • FKBP5: This protein is involved in a negative feedback loop that regulates GR sensitivity.[11]

Transrepression of Pro-Inflammatory Transcription Factors: A major component of this compound's anti-inflammatory action is the repression of pro-inflammatory transcription factors, primarily NF-κB and AP-1.[3] This is achieved through the tethering of the monomeric this compound-GR complex to these factors, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes like those for cytokines, chemokines, and adhesion molecules.[12][13]

Logical_Relationship This compound This compound GR_Activation Glucocorticoid Receptor Activation This compound->GR_Activation Transactivation Transactivation GR_Activation->Transactivation Transrepression Transrepression GR_Activation->Transrepression Anti_Inflammatory_Genes ↑ Expression of Anti-inflammatory Genes (e.g., GILZ, DUSP1) Transactivation->Anti_Inflammatory_Genes Pro_Inflammatory_Factors ↓ Activity of Pro-inflammatory Factors (e.g., NF-κB, AP-1) Transrepression->Pro_Inflammatory_Factors Therapeutic_Effect Anti-inflammatory Therapeutic Effect Anti_Inflammatory_Genes->Therapeutic_Effect Pro_Inflammatory_Factors->Therapeutic_Effect

This compound's dual mechanism of action.

Conclusion

This compound exerts its potent anti-inflammatory effects through a well-defined molecular pathway centered on the glucocorticoid receptor. Its high binding affinity and efficient induction of GR nuclear translocation lead to a robust modulation of gene expression. By simultaneously upregulating anti-inflammatory genes and repressing pro-inflammatory transcription factors, this compound effectively dampens the inflammatory cascade. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the continued development and optimization of glucocorticoid-based therapies.

References

Exploration of budesonide's local anti-inflammatory activity versus systemic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacological properties of budesonide, a potent glucocorticoid with a high degree of local anti-inflammatory activity and limited systemic effects. Through a detailed examination of its mechanism of action, pharmacokinetic profile, and key experimental findings, this document serves as a critical resource for professionals in the field of drug development and respiratory and gastrointestinal research.

Quantitative Analysis of this compound's Pharmacological Profile

The efficacy and safety profile of this compound is underpinned by its distinct physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data, offering a comparative perspective on its local anti-inflammatory potency versus its systemic exposure.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity and In Vitro Anti-Inflammatory Potency

CompoundRelative Receptor Affinity (RRA)¹ (Dexamethasone = 100)IC50 for IL-6 Inhibition (µM)²IC50 for TNF-α Inhibition (nM)³EC50 for Eosinophil Apoptosis (nM)⁴
This compound 855 [1]2.2 [2]~70% inhibition at 1000 nM [3][4]5.0 ± 1.7 [5]
Fluticasone (B1203827) Propionate1800--3.7 ± 1.8[5]
Beclomethasone (B1667900)500--51 ± 19[5]
Dexamethasone100>100-303 ± 40[5]
Prednisolone (B192156)197.5[2]->1000[5]
Hydrocortisone106.7[2]->1000[5]

¹Relative binding affinity to the human glucocorticoid receptor. ²Inhibitory concentration 50% for Interleukin-6. ³Maximal inhibition of Tumor Necrosis Factor-alpha. ⁴Effective concentration 50% for inducing eosinophil apoptosis.

Table 2: Pharmacokinetic Properties and Systemic Exposure

FormulationBioavailabilityTime to Peak Plasma Concentration (Cmax)Key Considerations
Inhaled (Metered-Dose Inhaler) 39% [6][7]10 minutes [6]High lung deposition, rapid absorption from the lungs.
Inhaled (Nebulized) 6% [6][7]1-3 hours [6]Lower systemic availability compared to MDI.
Oral (Controlled Ileal Release) ~9% 0.5-10 hours [7]Extensive first-pass metabolism (~80-90%) in the liver significantly reduces systemic exposure.[6]
Rectal Foam 3-27% [6]~1.5 hours [6]Localized action in the lower gastrointestinal tract.

Table 3: Comparison of Systemic Effects: this compound vs. Prednisolone

ParameterThis compound (9 mg/day, oral)Prednisolone (40 mg/day, oral)Key Findings
Remission in Crohn's Disease 53% of patients in remission at 10 weeks66% of patients in remission at 10 weeksPrednisolone showed a greater reduction in the Crohn's Disease Activity Index.[8]
Glucocorticoid-related Side Effects Significantly fewer side effects reported (29 vs. 48 patients)More frequent side effectsThis compound is associated with a better safety profile regarding typical corticosteroid side effects.[8]
Morning Plasma Cortisol Suppression Less suppression of pituitary-adrenal functionSignificantly lower mean morning plasma cortisol concentrations at 4 and 8 weeksThis compound has a less pronounced impact on the hypothalamic-pituitary-adrenal (HPA) axis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the local anti-inflammatory activity and systemic effects of this compound.

In Vitro Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor relative to other corticosteroids.

Methodology:

  • Preparation of Cytosol:

    • Source: Human lung tissue or a suitable cell line expressing the glucocorticoid receptor (e.g., A549 cells).

    • Homogenize the tissue or cells in a cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM sodium molybdate, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Competitive Binding Reaction:

    • In a series of tubes, add a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

    • Add increasing concentrations of unlabeled this compound or other test corticosteroids.

    • Include a control for non-specific binding by adding a large excess of unlabeled dexamethasone.

    • Add the cytosolic preparation to each tube.

    • Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a charcoal-dextran suspension to each tube to adsorb the unbound radioligand.

    • Incubate for a short period (e.g., 10-15 minutes) at 4°C.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the local anti-inflammatory activity of topically or systemically administered this compound in a rat model of acute inflammation.

Methodology:

  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats.

    • Characteristics: Male, specific weight range (e.g., 150-200 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound or a vehicle control via the desired route (e.g., topical application to the paw, oral gavage, or subcutaneous injection) at a predetermined time before the induction of inflammation.

  • Induction of Inflammation:

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

Objective: To evaluate the systemic effects of this compound on the HPA axis by measuring cortisol suppression.

Methodology (ACTH Stimulation Test):

  • Study Design:

    • A randomized, double-blind, placebo-controlled crossover study design is often employed.

    • Subjects: Healthy volunteers or patients with the target disease.

  • Drug Administration:

    • Administer this compound, a positive control (e.g., prednisolone), or placebo for a specified duration (e.g., 5-7 days).

  • ACTH Stimulation:

    • At the end of the treatment period, collect a baseline blood sample for cortisol measurement.

    • Administer a standard dose of synthetic ACTH (cosyntropin), typically 250 µg, intravenously or intramuscularly.

    • Collect blood samples at 30 and 60 minutes after ACTH administration.

  • Cortisol Measurement:

    • Measure the plasma cortisol concentrations in the collected samples using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The primary endpoint is typically the peak cortisol level or the area under the cortisol concentration-time curve (AUC) after ACTH stimulation.

    • A blunted cortisol response to ACTH stimulation in the drug-treated group compared to the placebo group indicates HPA axis suppression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation.

Budesonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Passive Diffusion GR_this compound GR-Budesonide Complex GR->GR_this compound Binding & HSP90 Dissociation HSP90 HSP90 HSP90->GR GRE Glucocorticoid Response Element (GRE) GR_this compound->GRE Nuclear Translocation & Dimerization NFkB NF-κB GR_this compound->NFkB Transrepression (Protein-Protein Interaction) AP1 AP-1 GR_this compound->AP1 Transrepression Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription (e.g., Annexin A1, IκBα) GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB->Pro_Inflammatory_Genes AP1->Pro_Inflammatory_Genes

Caption: this compound's genomic mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation GR_Binding Glucocorticoid Receptor Binding Assay Cell_Culture Cell Culture Models (e.g., A549, Caco-2) GR_Binding->Cell_Culture Cytokine_Assay Cytokine Inhibition Assay (ELISA) Cell_Culture->Cytokine_Assay Animal_Model Animal Models of Inflammation (e.g., Rat Paw Edema) Cytokine_Assay->Animal_Model Efficacy_Testing Evaluation of Local Anti-Inflammatory Efficacy Animal_Model->Efficacy_Testing Clinical_Trial Randomized Controlled Trials Efficacy_Testing->Clinical_Trial HPA_Axis HPA Axis Suppression (ACTH Stimulation Test) Clinical_Trial->HPA_Axis Safety_Profile Assessment of Systemic Side Effects Clinical_Trial->Safety_Profile

Caption: A typical workflow for evaluating this compound.

This in-depth guide provides a foundational understanding of this compound's pharmacological profile, emphasizing the crucial balance between its potent local anti-inflammatory activity and its minimized systemic effects. The provided data and protocols serve as a valuable resource for the continued research and development of this important therapeutic agent.

References

The First-Pass Gauntlet: A Deep Dive into the Metabolism of Oral Budesonide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oral budesonide, a potent synthetic corticosteroid, stands as a cornerstone in the management of inflammatory gastrointestinal conditions such as Crohn's disease and ulcerative colitis. Its therapeutic success hinges on a critical pharmacological feature: extensive first-pass metabolism. This deliberate metabolic inactivation in the liver and gut wall ensures high local concentrations at the site of inflammation while minimizing systemic exposure and the associated adverse effects typical of corticosteroids. This technical guide provides an in-depth exploration of the first-pass metabolism of various oral this compound formulations, offering a comprehensive resource for researchers and drug development professionals in the field.

The Metabolic Pathway: A CYP3A4-Dominated Process

This compound's journey through the body is predominantly dictated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This enzyme, abundantly present in the liver and intestinal wall, rapidly biotransforms this compound into two primary metabolites: 16α-hydroxyprednisolone and 6β-hydroxythis compound.[2][3][4] These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, rendering them essentially inactive.[2][5] This extensive metabolic conversion is the primary reason for this compound's low systemic bioavailability, which is typically in the range of 9-21% for oral formulations.[3][6][7]

The pivotal role of CYP3A4 also makes this compound susceptible to drug-drug interactions. Co-administration with potent CYP3A4 inhibitors, such as ketoconazole (B1673606) or grapefruit juice, can significantly increase systemic this compound concentrations, potentially leading to hypercortisolism and other systemic side effects.[1][6][7][8] Conversely, CYP3A4 inducers could theoretically decrease its efficacy, although this compound itself has not been shown to be a significant inducer of major CYP enzymes.[4][9]

Budesonide_Metabolism This compound This compound CYP3A4 CYP3A4 (Liver & Intestine) This compound->CYP3A4 Metabolism Systemic_Circulation Reduced Systemic Exposure This compound->Systemic_Circulation ~10-20% Bioavailability Local_Effect High Local Concentration This compound->Local_Effect Targeted Delivery Metabolites Inactive Metabolites (16α-hydroxyprednisolone, 6β-hydroxythis compound) CYP3A4->Metabolites

Figure 1: Metabolic pathway of oral this compound.

Quantitative Pharmacokinetics of Oral this compound Formulations

The pharmacokinetic profile of oral this compound is heavily influenced by its formulation. Controlled-release technologies are designed to deliver the drug to specific regions of the gastrointestinal tract, thereby maximizing its local therapeutic effect.

ParameterEntocort EC (Controlled Ileal-Release)This compound MMX (Multi-Matrix System)Oral Suspension (BOS)Rectal EnemaReference
Systemic Bioavailability 9-21%~10-15%13.6%15-16%[3][7][10][11][12]
Time to Peak Plasma Conc. (Tmax) ~2-6 hours~14 hours~1.5 hours~1.3 hours[11][12][13]
Peak Plasma Conc. (Cmax) from 9mg dose ~1.3 nmol/L~1.04 ng/mLN/A~3.0-3.3 nmol/L (2mg dose)[12][13]
Elimination Half-life (t1/2) ~2-3.6 hours~11 hours~3.3-3.5 hoursN/A[2][13][14]

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations.

ConditionFold Increase in this compound AUCReference
Co-administration with Ketoconazole ~6.5-fold[6]
Co-administration with Itraconazole (B105839) (inhaled this compound) 4.2-fold[15]
Co-administration with Grapefruit Juice 2-fold[16]
Severe Liver Cirrhosis 2.5-fold[3][7]

Table 2: Impact of CYP3A4 Inhibition and Liver Impairment on Systemic this compound Exposure.

Formulation Technologies and Their Impact on First-Pass Metabolism

The design of oral this compound formulations is a critical determinant of its efficacy and safety profile. The goal is to achieve high local drug concentrations in the inflamed intestinal mucosa while leveraging first-pass metabolism to minimize systemic side effects.

Controlled Ileal-Release (e.g., Entocort® EC)

This formulation consists of enteric-coated granules that are designed to release this compound at a pH above 5.5.[17] This targets drug delivery to the terminal ileum and ascending colon, the primary sites of inflammation in Crohn's disease.[17][18] By releasing the drug in the distal small intestine, a significant portion of the absorbed this compound passes through the liver via the portal circulation, ensuring extensive first-pass metabolism.[3][7]

Multi-Matrix System (MMX®) (e.g., Uceris®)

The MMX technology is designed for a more extended release of this compound throughout the entire colon.[19][20] The tablet has a gastro-resistant coating that dissolves at a pH of 7, which is typically reached in the terminal ileum.[21] The core of the tablet is a multi-matrix structure that allows for a slow and continuous release of the active drug as it transits the colon.[13][21] This formulation is particularly suited for ulcerative colitis, which affects the colon.[19][20]

Formulation_Logic cluster_formulation Oral this compound Formulation cluster_delivery Drug Delivery & Absorption cluster_metabolism Metabolic Fate cluster_outcome Therapeutic Outcome Formulation Formulation Design (e.g., Controlled Release) Targeted_Release Targeted Release in Distal GI Tract Formulation->Targeted_Release Absorption Absorption into Portal Circulation Targeted_Release->Absorption High_Local High Local Concentration Targeted_Release->High_Local First_Pass Maximized First-Pass Metabolism (Liver/Gut) Absorption->First_Pass Low_Systemic Low Systemic Exposure First_Pass->Low_Systemic

Figure 2: Logical flow of oral this compound formulation design.

Experimental Protocols for Studying this compound Metabolism

The investigation of this compound's first-pass metabolism relies on a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.

  • Methodology:

    • Incubation: this compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[22]

    • Enzyme Inhibition: To pinpoint the specific CYP isoform, incubations are performed in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific antibodies against CYP isoforms.[6][22]

    • Metabolite Identification: The reaction mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the metabolites.[23][24]

    • Enzyme Kinetics: By varying the concentration of this compound, kinetic parameters such as Km and Vmax can be determined to understand the efficiency of the metabolic process.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the bioavailability, clearance, and other pharmacokinetic parameters of different this compound formulations in living organisms.

  • Methodology:

    • Study Design: A crossover study design is often employed, where healthy volunteers or patients receive a single dose of the oral formulation and, on a separate occasion, an intravenous dose of this compound as a reference for 100% bioavailability.[12]

    • Drug Administration: The oral formulation is administered to subjects, often under fasting or fed conditions to assess the impact of food.[13]

    • Blood Sampling: Serial blood samples are collected over a specified period (e.g., 24-48 hours).[13][14]

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as LC-MS/MS.[14]

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, using non-compartmental methods.[11][14]

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Incubation Incubation with Human Liver Microsomes Inhibition Selective Enzyme Inhibition Incubation->Inhibition Analysis HPLC/MS Analysis Inhibition->Analysis Metabolite_ID Metabolite Identification & Quantification Analysis->Metabolite_ID Dosing Oral & IV Dosing (Crossover Design) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Figure 3: Experimental workflow for studying this compound metabolism.

Conclusion

The extensive first-pass metabolism of oral this compound is a defining characteristic that underpins its therapeutic utility. By harnessing the metabolic power of CYP3A4 and employing sophisticated formulation strategies, it is possible to achieve high local anti-inflammatory efficacy in the gastrointestinal tract while minimizing the burden of systemic corticosteroid side effects. A thorough understanding of these metabolic pathways and pharmacokinetic principles is paramount for the continued development and optimization of targeted therapies for inflammatory bowel diseases. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of this compound's first-pass metabolism and to inform the design of future innovative drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Budesonide Administration in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of budesonide in common animal models of allergic asthma. The accompanying data summaries and visualizations offer a comprehensive overview of the expected outcomes and underlying mechanisms, facilitating the design and execution of preclinical studies for novel asthma therapeutics.

Introduction

This compound, a potent glucocorticoid, is a cornerstone in asthma therapy due to its strong anti-inflammatory properties.[1][2] In preclinical research, animal models of asthma are indispensable for evaluating the efficacy of new treatments. This document outlines established protocols for administering this compound in ovalbumin (OVA) and house dust mite (HDM) induced asthma models, summarizing key quantitative outcomes and illustrating relevant biological pathways.

Key Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to induce a Th2-dominant inflammatory response characteristic of allergic asthma.

a. Sensitization and Challenge Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used due to their propensity to develop strong Th2 responses.[3][4]

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 10-50 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) as an adjuvant.[4][5]

  • Challenge:

    • Beginning on day 21, mice are challenged with an aerosolized solution of 1-5% OVA for 20-30 minutes, typically three times a week, for several weeks to establish a chronic model.[4][6]

b. This compound Administration Protocols:

  • Therapeutic Regimen (Intraperitoneal):

    • To mimic clinical use where treatment begins after disease onset, this compound administration is initiated after the establishment of airway inflammation (e.g., day 26).[6]

    • Dosage: 1 mg/kg of this compound is administered intraperitoneally before each OVA challenge.[6]

    • Vehicle Control: A control group receives the same volume of phosphate-buffered saline (PBS).[6]

  • Therapeutic Regimen (Nebulized):

    • For the last 14 days of the challenge period, mice are treated with nebulized this compound.[3]

    • Dosage Regimens:

      • 250 mcg twice daily[3]

      • 500 mcg once daily[3]

      • 1000 mcg every other day[3]

  • Prophylactic Regimen (Intranasal):

    • This compound (e.g., 350 µg/kg) is administered intranasally for 4 consecutive days prior to and during the allergen challenge phase.[7]

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model is considered more clinically relevant as HDM is a common human allergen.[8]

a. Sensitization and Challenge Protocol:

  • Animal Model: BALB/c or C57BL/6 mice.[8]

  • Protocol: Mice are chronically exposed to intranasal instillations of house dust mite extract. This method induces sustained eosinophilic airway inflammation, airway remodeling, and bronchial hyperreactivity.[9][10]

b. This compound Administration Protocol (Concurrent Therapy):

  • Drug: A combination of this compound and formoterol (B127741) (a long-acting β2-agonist) is often used to reflect clinical practice.[9][10]

  • Administration: The treatment is delivered via inhalation while the allergen exposure is ongoing.[9]

Data Presentation: Quantitative Outcomes

The efficacy of this compound in these models is assessed through various quantitative measures. The tables below summarize representative data from published studies.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Animal ModelAllergenThis compound TreatmentEosinophils (x10⁴ cells)Neutrophils (x10⁴ cells)Macrophages (x10⁴ cells)Lymphocytes (x10⁴ cells)Citation
MouseOVAVehicle3.7 ± 0.5---[11]
MouseOVAThis compound (brief treatment)Significantly Reduced---[11]
RatSmokeNo Treatment-Significantly IncreasedSignificantly Increased-[12]
RatSmokeThis compound InhalationSignificantly DecreasedSignificantly DecreasedSignificantly Decreased-[12]
MouseOVAVehicleSignificantly Increased---[7]
MouseOVAThis compound (350 µg/kg)72% Reduction---[7]

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR)

Animal ModelAllergenThis compound TreatmentAHR MeasurementOutcomeCitation
MouseOVAVehiclePenh (to methacholine)Increased AHR[6]
MouseOVAThis compound (1 mg/kg, i.p.)Penh (to methacholine)Significantly Reduced AHR[6]
MouseOVAVehicleRespiratory System Resistance (Rrs)Increased AHR[11]
MouseOVAThis compound (brief treatment)Respiratory System Resistance (Rrs)Significantly Attenuated AHR[11]
MouseOVAVehicleSlope Rrs–MCh4.63[7]
MouseOVAThis compound (350 µg/kg)Slope Rrs–MCh2.29 (Completely Prevented)[7]

Table 3: Effect of this compound on Cytokine and Mediator Levels

Animal ModelAllergenThis compound TreatmentMediatorTissue/FluidOutcomeCitation
MouseOVAThis compound (therapeutic)IL-4, IL-13, Eotaxin-1Lung TissueSignificantly Decreased[6]
MouseOVAThis compound (therapeutic)IL-5Lung TissueNo significant effect[6]
MouseOVAThis compound (therapeutic)Active TGF-β1Lung TissueNo significant reduction[6]
MouseOVAThis compound (therapeutic)pSmad 2Lung TissueReduction in expression[6]
MouseOVAThis compound (therapeutic)Smad 7Lung TissueUp-regulation of expression[6]
RatSmokeThis compound InhalationNeutrophil Elastase (NE)BALFObvious Decrease[12]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through complex signaling pathways. The diagrams below illustrate the mechanism of action and a typical experimental workflow.

Budesonide_Mechanism_of_Action cluster_cell Target Cell (e.g., Airway Epithelial Cell) cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds B_GR_complex This compound-GR Complex GR->B_GR_complex GRE Glucocorticoid Response Elements (GREs) B_GR_complex->GRE Translocates to nucleus and binds to GREs Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-4, IL-5, IL-13, TNF-α) GRE->Pro_inflammatory_Genes Suppresses Transcription Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Reduces Anti_inflammatory_Genes->Inflammation Inhibits

Caption: this compound's mechanism of action.

TGF_Beta_Signaling_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds pSmad2 pSmad2 TGFBR->pSmad2 Phosphorylates Gene_Transcription Pro-fibrotic Gene Transcription pSmad2->Gene_Transcription Promotes Smad7 Smad7 (Inhibitory) Smad7->pSmad2 Inhibits Airway_Remodeling Airway Remodeling (Collagen Deposition) Gene_Transcription->Airway_Remodeling This compound This compound This compound->pSmad2 Reduces Expression This compound->Smad7 Upregulates Expression

Caption: this compound's effect on TGF-β signaling.

Experimental_Workflow_OVA_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. OVA/Alum Day14 Day 14: i.p. OVA/Alum Day21_55 Days 21-55: Aerosolized OVA Challenge (3x/week) Budesonide_Tx This compound/Vehicle Treatment (e.g., i.p. before each challenge, starting Day 26) Sacrifice Sacrifice at Day 35 or 55 BALF BALF Collection (Cell Counts) Sacrifice->BALF AHR Airway Hyperresponsiveness (AHR) Measurement Sacrifice->AHR Lung_Tissue Lung Tissue Collection (Histology, Cytokines, Western Blot) Sacrifice->Lung_Tissue cluster_sensitization cluster_sensitization cluster_challenge cluster_challenge cluster_sensitization->cluster_challenge cluster_analysis cluster_analysis cluster_challenge->cluster_analysis

Caption: OVA-induced asthma model workflow.

References

Application Notes and Protocols for the Quantification of Budesonide in Plasma by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Budesonide is a potent glucocorticoid steroid utilized in the long-term management of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] It is often administered via inhalation or oral routes and is characterized by extensive first-pass metabolism, primarily in the liver, which results in a low systemic bioavailability of approximately 10%.[3] This low bioavailability necessitates highly sensitive and robust analytical methods for its accurate quantification in plasma, which is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[1] this compound exists as a mixture of two epimers, 22R and 22S, with the 22R form being two to three times more potent.[3][4]

The primary metabolic pathway for this compound involves the cytochrome P450 3A4 (CYP3A4) enzyme, which converts it into two major, less active metabolites: 6β-hydroxythis compound and 16α-hydroxyprednisolone.[2] Therefore, analytical methods capable of measuring picogram-per-milliliter (pg/mL) concentrations are essential.[1] This document provides detailed protocols and comparative data for several validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound in human plasma.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a critical factor in its clearance from the body.[2] The primary transformation is mediated by CYP3A4 in the liver, leading to hydroxylated metabolites.[2]

This compound This compound CYP3A4 CYP3A4 Enzyme (Liver Microsomes) This compound->CYP3A4 Metabolites Major Metabolites CYP3A4->Metabolites Metabolite1 6β-Hydroxythis compound Metabolites->Metabolite1 Metabolite2 16α-Hydroxyprednisolone Metabolites->Metabolite2

Figure 1: this compound Metabolic Pathway.[2]

Method 1: High-Sensitivity LC-MS/MS with Solid-Phase Extraction (SPE)

This method is designed for ultra-sensitive quantification of this compound in human plasma, achieving a lower limit of quantification (LLOQ) in the low pg/mL range. It employs Solid-Phase Extraction (SPE) for clean sample preparation, minimizing matrix effects.[1][3]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d8 (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • K2EDTA Human Plasma

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X RP or Oasis WCX)[1]

2. Sample Preparation (SPE Workflow): A 200-500 µL aliquot of plasma is typically used.[1] The following diagram illustrates the general SPE workflow.

start Start pretreatment Pre-treatment: Dilute 200µL Plasma with Water + IS start->pretreatment condition Condition SPE Cartridge (Methanol, then Water) pretreatment->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analytes (100% Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Figure 2: Solid-Phase Extraction (SPE) Workflow.[1][3]

3. LC-MS/MS Conditions:

ParameterSetting
LC System ExionLC™ AD system or ACQUITY UPLC I-Class PLUS[1]
Column C18 Column (e.g., ACQUITY UPLC BEH C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Gradient A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute this compound, followed by re-equilibration.[2]
Injection Volume 5 - 20 µL
MS System Triple Quadrupole (e.g., SCIEX Triple Quad 5500+, Xevo TQ-XS)[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temp. 600°C[1]
MRM Transitions Optimized for this compound and this compound-d8 (IS)
Dwell Time 75 ms[1]

Method 2: LC-MS/MS with Protein Precipitation

This method offers a simpler and faster sample preparation approach compared to SPE, making it suitable for higher throughput needs. Protein precipitation involves adding an organic solvent to the plasma to denature and precipitate proteins, leaving the analyte of interest in the supernatant.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Levetiracetam)[5]

  • Extraction Solvent (e.g., tert-butyl methyl ether: n-hexane, 70:30, v/v)[5]

  • Methanol (HPLC Grade)

  • Human Plasma

2. Sample Preparation (Protein Precipitation Workflow): This technique uses a small plasma volume and a straightforward extraction solvent addition.[5]

start Start pipette Pipette 200µL Plasma into a tube start->pipette add_solvent Add 4mL Extraction Solvent with IS pipette->add_solvent vortex Vortex Mix (20 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant to new tube centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Figure 3: Protein Precipitation Workflow.[5]

3. Chromatographic Conditions: The chromatographic and mass spectrometric conditions would be similar to those in Method 1, optimized for the specific instrument and column used. The key difference lies in the sample cleanup, which may result in more matrix components being introduced into the system.

Method 3: HPLC with UV Detection

For applications where the expected concentrations are higher or where MS detectors are not available, an HPLC method with UV detection can be employed. This method is typically validated in the microgram-per-milliliter (µg/mL) range.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Dexamethasone)[6]

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (B84403)

  • Orthophosphoric acid

2. Sample Preparation: Sample preparation for HPLC-UV often involves liquid-liquid extraction or a more rigorous SPE cleanup to achieve the necessary selectivity and concentration for UV detection.

3. HPLC-UV Conditions:

ParameterSetting
HPLC System Standard HPLC system with UV Detector
Column µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile: Monobasic potassium phosphate buffer (pH 3.2), 55:45 v/v[6]
Flow Rate 1.0 mL/min[6][7]
Detection UV at 244 nm[6][7][8]
Injection Volume 50 µL[6]
Retention Time This compound: ~7.2 min; IS: ~4.5 min[6]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters from various validated methods for this compound in plasma.

Table 1: LC-MS/MS Methods Performance

ParameterMethod A (High Sensitivity SPE)Method B (Simultaneous Analysis SPE)Method C (High Throughput SPE)
Linearity Range 2.0 - 1024 pg/mL[1]5 - 1000 pg/mL10 - 1200 pg/mL[9]
LLOQ 2.0 pg/mL[1][3]5.0 pg/mL10 pg/mL[9]
Correlation Coeff. (r) > 0.99[1]Not specifiedNot specified
Intra-day Precision (%CV) ≤ 8.05%[10]Not specifiedNot specified
Inter-day Precision (%CV) ≤ 6.48%[10]Not specifiedNot specified
Accuracy (% Deviation) -6.33% to -0.056%[10]Not specifiedNot specified
Extraction Recovery Not specifiedNot specified84.7 – 89.4%[9]
Internal Standard This compound-d8[1]Not specifiedThis compound-d8[9]

Table 2: HPLC-UV Method Performance

ParameterHPLC-UV Method
Linearity Range 1 - 20 µg/mL[6]
LLOQ 0.5 µg/mL (500 ng/mL)[6]
LOD 0.05 µg/mL (50 ng/mL)[6]
Correlation Coeff. (R²) > 0.999[6]
Precision (Intra/Inter-day) Determined for 1, 4, and 12 µg/mL concentrations[6]
Accuracy Measured for concentrations from 5.6 to 9.6 µg/mL[6]
Internal Standard Dexamethasone[6]

Conclusion

A range of validated methods are available for the quantification of this compound in plasma. Ultra-sensitive LC-MS/MS methods utilizing solid-phase extraction can reliably measure concentrations down to the low pg/mL level, making them ideal for pharmacokinetic studies following inhaled or low-dose administration.[1][3] For higher throughput requirements, methods employing simpler protein precipitation can be used, though careful optimization is needed to manage matrix effects. For applications involving higher concentrations, such as in formulation analysis or studies with higher doses, HPLC-UV methods provide a reliable and accessible alternative.[6] The choice of method should be guided by the required sensitivity, sample throughput, and available instrumentation. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the field.[2]

References

Assessing Budesonide Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of budesonide in vitro. These guidelines are designed to assist researchers in pharmacology, cell biology, and drug development in establishing robust and reproducible cell-based assays to evaluate the anti-inflammatory and barrier-enhancing properties of this compound.

Introduction

This compound is a potent glucocorticoid used in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in inflammation. In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of this compound and for the preclinical assessment of its efficacy. This document outlines key in vitro assays to measure this compound's effects on cytokine secretion, epithelial barrier function, and mucus production.

Key In Vitro Efficacy Endpoints

The efficacy of this compound in vitro can be quantified through several key experimental endpoints:

  • Anti-Inflammatory Activity: Assessed by the inhibition of pro-inflammatory cytokine and chemokine production in response to an inflammatory stimulus.

  • Epithelial Barrier Enhancement: Measured by the increase in transepithelial electrical resistance (TEER) and reduction in paracellular permeability of fluorescently labeled macromolecules.

  • Modulation of Mucus Production: Determined by the regulation of mucin gene expression and protein secretion.

Data Presentation

The following tables summarize quantitative data from various in vitro studies assessing the efficacy of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion

Cell Line/TypeInflammatory StimulusThis compound ConcentrationCytokine MeasuredPercent InhibitionReference(s)
A549 (Human Lung Epithelial Cells)Swine Dust10⁻⁸ MIL-6Almost total[1]
A549 (Human Lung Epithelial Cells)Swine Dust10⁻⁸ MIL-8Almost total[1]
Human Alveolar MacrophagesLipopolysaccharide (LPS)10⁻⁸ MTNF-αAlmost total[1]
Human Alveolar MacrophagesLipopolysaccharide (LPS)10⁻⁸ MIL-6Almost total[1]
Human Alveolar MacrophagesLipopolysaccharide (LPS)10⁻⁸ MIL-8Partial[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)10⁻⁷ MIL-2> 80%[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)10⁻⁷ MIFN-γ> 80%[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Dermatophagoides pteronyssinus (Der p)10⁻⁷ MGM-CSF> 70%[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Dermatophagoides pteronyssinus (Der p)10⁻⁷ MTNF-α> 60%[2]
Human Lung Fibroblasts (HFL-1)IL-1β + TNF-α (1 ng/mL each)10⁻⁹ MIL-6~50%[3]
Human Lung Fibroblasts (HFL-1)IL-1β + TNF-α (1 ng/mL each)10⁻⁷ MIL-8~60%[3]
RAW 264.7 (Mouse Macrophages)Lipopolysaccharide (LPS) (0.10 µg/ml)20 µMTNF-αSignificant decrease[4]
RAW 264.7 (Mouse Macrophages)Lipopolysaccharide (LPS) (0.10 µg/ml)20 µMIL-1βSignificant decrease[4]

Table 2: Effect of this compound on Epithelial Barrier Function

Cell LineInflammatory StimulusThis compound ConcentrationParameter MeasuredOutcomeReference(s)
16HBE (Human Bronchial Epithelial Cells)PolyI:C (0.5 µg/ml)0.1 - 1 µMTEERNo measurable effect[5]
16HBE (Human Bronchial Epithelial Cells)PolyI:C (0.5 µg/ml)0.1 - 1 µM4 kDa FITC-dextran fluxAttenuated small molecule flux[5]
T84 (Human Intestinal Epithelial Cells)Co-culture with activated PBMs10⁻⁹ M - 10⁻⁷ MResistanceDose-dependent increase[6]
T84 (Human Intestinal Epithelial Cells)Co-culture with activated PBMs10⁻⁹ M - 10⁻⁷ M³H-mannitol fluxDose-dependent decrease[6]

Table 3: Effect of this compound on Mucin Production

Cell LineStimulusThis compound ConcentrationMucin MeasuredOutcomeReference(s)
NCI-H292 (Human Airway Epithelial Cells)Phorbol-12-myristate-13-acetate (PMA) (200 nM)21.5 µg/mLMUC2 mRNASignificant suppression[7]
NCI-H292 (Human Airway Epithelial Cells)Phorbol-12-myristate-13-acetate (PMA) (200 nM)21.5 µg/mLMUC5AC mRNASignificant suppression[7]
NCI-H292 (Human Airway Epithelial Cells)Phorbol-12-myristate-13-acetate (PMA) (200 nM)21.5 µg/mLMUC2 ProteinSignificant inhibition[7]
NCI-H292 (Human Airway Epithelial Cells)Phorbol-12-myristate-13-acetate (PMA) (200 nM)21.5 µg/mLMUC5AC ProteinSignificant inhibition[7]
NCI-H292 (Human Airway Epithelial Cells)IL-1βNot specifiedMUC5AC mRNAReduction[8]

Experimental Protocols

Protocol for Assessing Anti-Inflammatory Effects: Cytokine Release Assay

This protocol describes the measurement of pro-inflammatory cytokine release from cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line of interest (e.g., A549, RAW 264.7, or primary human bronchial epithelial cells)

  • Complete cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, PolyI:C)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Pre-treatment: Once cells are confluent, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus to the wells. The choice and concentration of the stimulus will depend on the cell type and the specific inflammatory pathway being investigated (e.g., 1 µg/mL LPS for macrophages).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the collected supernatants.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.

Protocol for Assessing Epithelial Barrier Function

4.2.1. Transepithelial Electrical Resistance (TEER) Measurement

This protocol outlines the measurement of TEER across an epithelial cell monolayer cultured on a permeable support.

Materials:

  • Epithelial cell line (e.g., 16HBE, Caco-2)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Complete cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., PolyI:C)

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Sterile PBS with calcium and magnesium

  • 70% Isopropanol (B130326) for sterilization

Procedure:

  • Cell Seeding: Seed epithelial cells onto the apical side of the Transwell® inserts at a high density to ensure the formation of a confluent monolayer.

  • Cell Culture and Differentiation: Culture the cells for a period sufficient to allow for differentiation and the formation of tight junctions. This can take several days to weeks, depending on the cell line. Monitor the formation of the monolayer by measuring TEER periodically.

  • Treatment: Once a stable and high TEER is achieved (e.g., > 500 Ω·cm²), treat the cells with this compound and/or an inflammatory stimulus as described in the cytokine assay protocol.

  • TEER Measurement: a. Sterilize the EVOM electrodes with 70% isopropanol and allow them to air dry in a sterile environment. b. Equilibrate the Transwell® plate to room temperature. c. Place the shorter "chopstick" electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer or the bottom of the well. d. Record the resistance reading in ohms (Ω). e. Measure the resistance of a blank Transwell® insert (without cells) containing only medium to determine the background resistance.

  • Data Analysis: a. Subtract the resistance of the blank insert from the resistance of the cell-covered inserts. b. Multiply the resulting value by the surface area of the Transwell® membrane (in cm²) to obtain the TEER value in Ω·cm².

4.2.2. Paracellular Permeability Assay (FITC-Dextran)

This protocol measures the passage of a fluorescently labeled, high molecular weight dextran (B179266) across the epithelial monolayer.

Materials:

  • Epithelial cell monolayer cultured on Transwell® inserts (as described above)

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

  • Phenol (B47542) red-free cell culture medium

  • Fluorometric microplate reader

Procedure:

  • Prepare FITC-Dextran Solution: Dissolve FITC-dextran in phenol red-free medium to a final concentration of 1 mg/mL. Protect the solution from light.

  • Treatment: Treat the cell monolayers with this compound and/or an inflammatory stimulus as previously described.

  • Permeability Assay: a. After the treatment period, carefully wash the apical and basolateral compartments with warm, phenol red-free medium. b. Add fresh phenol red-free medium to the basolateral compartment. c. Add the FITC-dextran solution to the apical compartment. d. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.

  • Sample Collection: After incubation, collect a sample from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence of the basolateral sample using a microplate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis: Create a standard curve using known concentrations of FITC-dextran to determine the concentration of FITC-dextran that has passed through the monolayer. A decrease in the amount of FITC-dextran in the basolateral compartment of this compound-treated cells indicates enhanced barrier function.

Protocol for Assessing Mucus Production: Mucin Expression Analysis

This protocol describes the assessment of MUC5AC and MUC2 gene expression using quantitative real-time PCR (qRT-PCR) and protein production by ELISA.

Materials:

  • Airway epithelial cell line (e.g., NCI-H292)

  • Complete cell culture medium

  • This compound

  • Stimulus for mucus production (e.g., Phorbol-12-myristate-13-acetate (PMA), IL-1β)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix and primers for MUC5AC, MUC2, and a housekeeping gene (e.g., GAPDH)

  • ELISA kit for MUC5AC or MUC2 protein

  • Real-time PCR system

  • Microplate reader

Procedure:

Part A: Gene Expression Analysis (qRT-PCR)

  • Cell Culture and Treatment: Culture NCI-H292 cells to confluency and treat with this compound and/or a mucin-inducing stimulus as described in previous protocols.

  • RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for MUC5AC, MUC2, and a housekeeping gene, and a suitable master mix.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in MUC5AC and MUC2 gene expression in this compound-treated cells compared to the stimulated control.

Part B: Mucin Protein Quantification (ELISA)

  • Cell Culture and Supernatant Collection: Following cell culture and treatment, collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted MUC5AC or MUC2 protein in the supernatant using a specific ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the concentration of mucin protein in each sample from the standard curve. Calculate the percentage change in mucin secretion in response to this compound treatment.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-budesonide complex translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes by binding to Glucocorticoid Response Elements (GREs) or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR HSP This compound->GR_HSP Binds GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) GR_HSP->HSP Dissociation GR_this compound GR This compound GR_HSP->GR_this compound Conformational Change GR_Budesonide_nucleus GR This compound GR_this compound->GR_Budesonide_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Anti_inflammatory_proteins Anti-inflammatory Proteins Anti_Inflammatory_Genes->Anti_inflammatory_proteins NFkB_AP1 NF-κB / AP-1 Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines Pro_Inflammatory_Genes->Cytokines GR_Budesonide_nucleus->GRE Binds to GR_Budesonide_nucleus->NFkB_AP1 Inhibits

Caption: this compound signaling through the Glucocorticoid Receptor.

NF-κB Signaling Pathway Inhibition by this compound

A key anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. Pro-inflammatory stimuli activate the IKK complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, through the activated GR, can increase the expression of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its pro-inflammatory actions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB IkBa->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Nuclear Translocation IkBa_NFkB->NFkB IκBα Degradation Budesonide_GR This compound-GR Complex IkBa_Gene IκBα Gene Budesonide_GR->IkBa_Gene Increases Transcription Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_Inflammatory_Genes Activates IkBa_Gene->IkBa Translation

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound using the protocols described in this document.

G cluster_setup Experimental Setup cluster_assays Efficacy Assessment Cell_Culture 1. Cell Culture (e.g., A549, 16HBE, NCI-H292) Treatment 2. Treatment - this compound - Inflammatory Stimulus Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Cytokine_Assay 4a. Cytokine Release (ELISA) Incubation->Cytokine_Assay Barrier_Assay 4b. Barrier Function (TEER, FITC-Dextran) Incubation->Barrier_Assay Mucin_Assay 4c. Mucin Production (qRT-PCR, ELISA) Incubation->Mucin_Assay Data_Analysis 5. Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Barrier_Assay->Data_Analysis Mucin_Assay->Data_Analysis

Caption: General workflow for in vitro this compound efficacy testing.

References

Application Notes and Protocols: Development of Budesonide-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Budesonide, a potent glucocorticoid with high topical anti-inflammatory activity, is a cornerstone in the treatment of inflammatory diseases such as inflammatory bowel disease (IBD) and asthma.[1][2] However, conventional delivery methods often lead to systemic side effects and limited efficacy due to poor drug solubility and non-specific distribution.[3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enabling targeted delivery of this compound to inflamed tissues, thereby enhancing therapeutic efficacy and reducing adverse effects.[4][5] This document provides detailed application notes and experimental protocols for the development and characterization of this compound-loaded nanoparticles.

Nanoparticle Formulations and Targeting Strategies

Various types of nanoparticles have been investigated for the delivery of this compound, each with unique properties and advantages. The choice of nanoparticle formulation and targeting strategy is crucial for achieving desired therapeutic outcomes.

Common Nanoparticle Formulations:

  • Polymeric Nanoparticles: Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and Eudragit® polymers are widely used.[6][7] They offer controlled and sustained drug release.[8][9]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[2]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature, offering good stability and high drug encapsulation efficiency.[3][10]

  • Mesoporous Silica Nanoparticles (MSNs): These particles have a large surface area and porous structure, allowing for high drug loading and controlled release. Their morphology can be tailored to enhance mucosal retention.[11][12]

Targeting Strategies:

  • Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in inflamed tissues due to leaky vasculature.[13][14]

  • Active Targeting: This involves modifying the nanoparticle surface with ligands (e.g., antibodies, peptides, hyaluronic acid) that bind to specific receptors overexpressed on inflamed cells.[14][15]

  • pH-Sensitive Delivery: This approach utilizes polymers that dissolve at specific pH values, enabling drug release in response to the pH changes in the gastrointestinal tract, particularly in the inflamed colon.[1][6][16] Eudragit® polymers are commonly used for this purpose.[1][11]

  • Dual pH/Time-Dependent Delivery: This combines pH-sensitive and time-dependent release mechanisms to achieve more precise targeting to the colon, overcoming inter-individual variations in gut pH.[1]

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of their physicochemical characteristics.

Table 1: Polymeric Nanoparticles

PolymerPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Eudragit S100/PLGAEmulsion-solvent evaporation110.50.098---[6][16]
Eudragit L100Nanoprecipitation57--31.2~90-[17]
PLGAOil/water emulsion200 ± 10.1--85 ± 3.5-[7][8]
pH-sensitive methyl-methacrylate-copolymer coated PLGAOil/water emulsion240 ± 14.7----[7]
ChitosanIonic gelation288 ± 7.5 - 566 ± 7.7-Positive--[18]

Table 2: Liposomal and Solid Lipid Nanoparticles

Nanoparticle TypePreparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomal NanoparticlesThin-film hydration127.63 ± 1.330.27 ± 0.023.33 ± 0.1378.635.75[2]
Solid Lipid NanoparticlesUltrasonication176--97-[3]
Solid Lipid NanoparticlesEmulsification-ultrasound diffusion147.30.228-97.77 ± 2.60-[10]

Table 3: Other Nanoparticle Formulations

Nanoparticle TypePreparation MethodParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Hyaluronic Acid NanoparticlesThin film hydration266 ± 16-3.98 ± 0.46-9.3[5]
NanosuspensionsMicrofluidizer122.5 ± 6.3-13.6 ± 0.4--[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is based on the method described for preparing Eudragit S100/PLGA nanoparticles.[6][16]

Materials:

  • This compound

  • Eudragit S100

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and a mixture of Eudragit S100 and PLGA in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Add the organic phase dropwise to the aqueous PVA solution under constant stirring or vortexing to form an oil-in-water emulsion.

  • Immediately pour the emulsion into a larger volume of a more dilute PVA solution (e.g., 0.2% w/v).

  • Evaporate the organic solvent under reduced pressure.

  • Homogenize the resulting nanoparticle suspension using a microfluidizer to obtain a uniform size distribution.

  • Collect the nanoparticles by centrifugation, wash them with deionized water, and then lyophilize for storage.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from the preparation of this compound-loaded liposomal nanoparticles.[2]

Materials:

  • This compound

  • Lipids (e.g., DOTAP, DOPE, CHOL, DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound and the lipid mixture in chloroform.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with PBS at a temperature above the lipid phase transition temperature (e.g., 37°C) for a specified time (e.g., 2 hours) to form a liposome (B1194612) suspension.

  • Sonicate the liposome solution in an ice-water bath to reduce the particle size.

  • Centrifuge the suspension at a low speed and pass it through a filter (e.g., 0.45 µm) to remove free, unencapsulated this compound.

Protocol 3: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.[6]

  • Procedure: Dilute the nanoparticle suspension with deionized water and measure the parameters at 25°C.[6]

2. Surface Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[3][6]

  • Procedure: Place a drop of the diluted nanoparticle suspension on a copper grid, air-dry, and observe under the microscope.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).[3][19]

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation.

    • Measure the amount of free drug in the supernatant using HPLC.

    • Disrupt the nanoparticles (e.g., using a suitable solvent) to release the encapsulated drug and measure its amount by HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total drug - Free drug) / Total drug * 100

      • DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

Protocol 4: In Vitro Drug Release Study

This protocol simulates the release of this compound in the gastrointestinal tract.[1][16]

Materials:

  • This compound-loaded nanoparticles

  • Release media simulating gastric fluid (e.g., pH 1.2 HCl) and intestinal fluid (e.g., pH 6.8 and 7.4 PBS).[20]

  • Dialysis membrane (with appropriate molecular weight cut-off).[19]

Procedure:

  • Suspend a known amount of this compound-loaded nanoparticles in a small volume of release medium and place it inside a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium in a shaking water bath at 37°C.[1]

  • To simulate GI transit, sequentially change the release medium from pH 1.2 (for 2 hours) to pH 6.8 (for 2 hours) and then to pH 7.4 for the remaining duration.[16]

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the withdrawn samples using HPLC.[19]

Protocol 5: In Vivo Efficacy Study in a Colitis Model

This protocol outlines a general procedure for evaluating the therapeutic efficacy of this compound-loaded nanoparticles in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[1]

Materials:

  • Mice (e.g., BALB/c)

  • Dextran sulfate sodium (DSS)

  • This compound-loaded nanoparticles

  • Control formulations (e.g., free this compound, blank nanoparticles)

Procedure:

  • Induce colitis in mice by administering DSS in their drinking water for a specified period.

  • Divide the mice into different treatment groups: healthy control, DSS control, free this compound, and this compound-loaded nanoparticles.

  • Administer the respective formulations to the mice (e.g., orally).

  • Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • At the end of the study, sacrifice the mice and collect the colon.

  • Measure the colon length and weight.

  • Perform histological analysis of the colon tissue to assess inflammation and tissue damage.

  • Measure the levels of inflammatory markers such as myeloperoxidase (MPO) and pro-inflammatory cytokines (e.g., TNF-α) in the colon tissue.[5][12]

Visualizations

Signaling Pathways in Inflammatory Bowel Disease

The pathogenesis of IBD involves the dysregulation of multiple inflammatory signaling pathways.[21][22] Nanoparticle-mediated delivery of this compound aims to modulate these pathways in the inflamed gut. Key pathways include NF-κB, MAPK, and PI3K/Akt.[23][24]

IBD_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Inflammatory Stimuli Inflammatory Stimuli TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR->MAPK Activates PI3K PI3K TLR->PI3K Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates AP-1 AP-1 MAPK->AP-1 Activates Akt Akt PI3K->Akt Activates Akt->NF-κB Activates Gene_Transcription Gene Transcription NF-κB_nucleus->Gene_Transcription AP-1->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Key inflammatory signaling pathways in IBD.

Experimental Workflow: Nanoparticle Development and Evaluation

The following diagram illustrates the typical workflow for the development and evaluation of this compound-loaded nanoparticles for targeted drug delivery.

Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Selection of Materials (this compound, Polymers, Lipids) B Nanoparticle Preparation (e.g., Emulsion, Hydration) A->B C Physicochemical Characterization (Size, Zeta, EE%, Morphology) B->C D In Vitro Drug Release Study (Simulated GI fluids) C->D E Cell Viability Assay C->E G Animal Model of Disease (e.g., DSS-induced Colitis) D->G F Cellular Uptake Study E->F F->G H Pharmacokinetic Study G->H I Biodistribution Study G->I J Therapeutic Efficacy Study (DAI, Histology, Cytokines) G->J

Caption: Experimental workflow for nanoparticle development.

Logical Relationship: Targeted Drug Delivery to Inflamed Colon

This diagram illustrates the mechanism of a pH-sensitive nanoparticle system for targeted delivery of this compound to the inflamed colon.

Targeted_Delivery cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH 6-7) cluster_colon Inflamed Colon (pH > 7) Start Oral Administration of This compound-Loaded pH-Sensitive Nanoparticles Stomach Nanoparticles Remain Intact (pH-sensitive coating is stable) Start->Stomach SmallIntestine Minimal Drug Release Stomach->SmallIntestine Colon pH-Sensitive Coating Dissolves SmallIntestine->Colon Release This compound is Released at the Site of Inflammation Colon->Release End Local Anti-inflammatory Effect & Reduced Systemic Side Effects Release->End

Caption: pH-sensitive nanoparticle delivery to the colon.

References

Application Notes and Protocols for Nebulization Techniques and Particle Size Analysis of Budesonide Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for the characterization of nebulized budesonide suspensions. Detailed protocols for particle size analysis are provided to ensure accurate and reproducible results, which are critical for product development, quality control, and bioequivalence studies.

Introduction to Nebulized this compound Suspensions

This compound is a potent glucocorticoid used in the treatment of asthma and other respiratory diseases. For administration via nebulization, it is formulated as a sterile aqueous suspension. The therapeutic efficacy of nebulized this compound is critically dependent on the aerodynamic particle size distribution of the aerosolized droplets, as this governs the deposition pattern within the respiratory tract. Particles in the range of 1-5 µm are considered optimal for reaching the peripheral airways. Therefore, precise and accurate characterization of the particle size of both the suspended drug substance and the nebulized aerosol is paramount.

Nebulization Techniques for In Vitro Testing

Jet and vibrating mesh nebulizers are commonly used for the delivery of this compound suspensions. For in vitro characterization, the selection of the nebulizer and its operational parameters should be well-defined and controlled to ensure consistency.

Key Considerations for Nebulization:

  • Nebulizer Type: Both jet and vibrating mesh nebulizers can be used, but their performance characteristics differ. The choice of nebulizer should be specified and consistent throughout the testing.

  • Fill Volume: The volume of the this compound suspension placed in the nebulizer cup should be standardized, as it can affect the nebulization time and output rate.

  • Operating Conditions: For jet nebulizers, the air flow rate from the compressor is a critical parameter. For vibrating mesh nebulizers, the frequency of vibration is key. These should be set according to the manufacturer's instructions or the specific experimental design.

  • Environmental Conditions: Temperature and humidity can influence aerosol particle size and should be monitored and controlled.

Particle Size Analysis Methodologies

The particle size of this compound in the suspension and the droplet size distribution of the nebulized aerosol can be determined using various techniques. The most common methods are Laser Diffraction, Dynamic Light Scattering (for nanoparticles), and Cascade Impaction.

Laser Diffraction (LD)

Laser diffraction is a widely used technique for measuring the particle size distribution of both the this compound suspension and the nebulized aerosol droplets. It is a rapid and reproducible method.[1]

Experimental Protocol for Laser Diffraction Analysis of Nebulized this compound:

  • Instrument Setup:

    • Use a laser diffraction instrument such as a Malvern Mastersizer 3000.

    • Configure the instrument for spray analysis with an appropriate lens system to cover the expected particle size range (e.g., 0.1 to 1000 µm).

    • Set the data acquisition time and measurement duration.

  • Nebulizer and Sample Preparation:

    • Gently shake the this compound suspension vial to ensure homogeneity.

    • Accurately transfer the required volume of the suspension into the nebulizer cup.

    • Connect the nebulizer to the compressor or power source.

  • Measurement:

    • Position the nebulizer outlet perpendicular to the laser beam, ensuring the aerosol plume passes through the measurement zone.

    • Activate the nebulizer and the laser diffraction instrument simultaneously.

    • Record the scattered light pattern and calculate the particle size distribution using the Mie or Fraunhofer theory. The refractive index for this compound is approximately 1.52.

  • Data Analysis:

    • Report the volume-based particle size distribution parameters: Dv10, Dv50 (median), and Dv90.

    • Calculate the Span to describe the width of the distribution: Span = (Dv90 - Dv10) / Dv50.

    • It is crucial to optimize ultrasound parameters within the laser diffraction system to ensure proper dispersion of this compound aggregates, and microscopic techniques can be used to verify the rationality of these settings.[2]

Cascade Impaction (CI)

Cascade impaction is the gold standard for measuring the aerodynamic particle size distribution (APSD) of inhaled aerosols. It separates particles based on their inertia, which is directly related to their deposition behavior in the lungs. The Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are commonly used instruments.

Experimental Protocol for Andersen Cascade Impactor (ACI) Analysis:

  • Impactor Preparation:

    • Ensure all stages of the ACI are clean and dry.

    • Coat the collection plates with a suitable substance (e.g., silicone) to prevent particle bounce.

    • Assemble the impactor stages in the correct order.

  • Nebulizer Setup:

    • Prepare the this compound suspension and nebulizer as described for laser diffraction.

    • Connect the nebulizer to the induction port of the ACI.

  • Aerosol Sampling:

    • Connect a vacuum pump to the outlet of the impactor and set the desired flow rate (e.g., 28.3 L/min).[1]

    • Activate the nebulizer and the vacuum pump for a predetermined sampling time (e.g., 4 minutes).[1]

  • Drug Recovery and Analysis:

    • Disassemble the impactor and carefully wash each stage (including the induction port and filter) with a suitable solvent (e.g., ethanol) to recover the deposited this compound.[1]

    • Quantify the amount of this compound on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 243 nm.[1]

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

    • Calculate the Fine Particle Fraction (FPF), which is the percentage of the emitted dose with an aerodynamic diameter less than a specified size (e.g., 4.7 µm or 5 µm).[1]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a suitable technique for characterizing the size of this compound nanoparticles in suspension, typically in the sub-micron range.[3][4][5]

Experimental Protocol for Dynamic Light Scattering Analysis:

  • Sample Preparation:

    • Dilute the this compound nanosuspension with an appropriate dispersant (e.g., purified water) to a suitable concentration for DLS measurement.

    • Filter the diluted sample through a small pore size filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Use a DLS instrument such as a Zeta-Master.[3]

    • Set the measurement parameters, including temperature and scattering angle (e.g., 90°).[3]

  • Measurement:

    • Transfer the prepared sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement to obtain the correlation function.

  • Data Analysis:

    • Calculate the particle size distribution, mean particle size (Z-average), and Polydispersity Index (PDI) from the correlation function. A narrow particle size distribution is indicated by a low PDI value.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on nebulized this compound suspensions.

Table 1: Particle Size Distribution of Nebulized this compound from Different Nebulizers

Nebulizer TypeFormulationMMAD (µm)FPF (<5 µm) (%)Reference
Jet (Pari LC Plus)Commercial Suspension4.1-[6]
Jet (Pari LC Star)Commercial Suspension3.8-[6]
Jet (Medicaid Ventstream)Commercial Suspension3.1-[6]
Jet (NE-C28)Suspension3.8478.0[7]
Mesh (NE-U22)Suspension4.5259.0[7]

Table 2: Effect of Surfactants on Nebulization Performance (Cascade Impaction)

FormulationEmitted Dose (% of Recovered)FPF (<4.7 µm) (% of Emitted)Reference
Commercial this compound28.6-[1]
+ Cationic Detergent44.1Increased[1]
+ Anionic Detergent-Increased[1]
+ Nonionic Detergent39.5Increased[1]

Table 3: Particle Size of this compound Nanoparticles (DLS)

FormulationMean Particle Size (nm)PDIReference
Empty Nanoparticles57.20.309[3]
This compound-loaded Nanoparticles55.80.219[3]

Visualizations

Experimental_Workflow_Particle_Size_Analysis cluster_prep Sample Preparation cluster_nebulization Nebulization cluster_analysis Particle Size Analysis cluster_data Data Acquisition & Analysis prep This compound Suspension shake Gently Shake Vial prep->shake transfer Transfer to Nebulizer shake->transfer nebulizer Select Nebulizer (Jet or Mesh) transfer->nebulizer operate Operate at Defined Parameters nebulizer->operate aerosol Generate Aerosol operate->aerosol method Select Method aerosol->method ld Laser Diffraction method->ld ci Cascade Impaction method->ci dls Dynamic Light Scattering (for nanosuspensions) method->dls ld_data Measure Droplet Size (Dv10, Dv50, Dv90) ld->ld_data ci_data Measure Aerodynamic Size (MMAD, GSD, FPF) ci->ci_data dls_data Measure Nanoparticle Size (Z-average, PDI) dls->dls_data

Caption: Experimental workflow for particle size analysis of nebulized this compound.

Factors_Influencing_Nebulization cluster_formulation Formulation Properties cluster_device Device Characteristics cluster_patient Patient-Related Factors center_node Nebulization Performance viscosity Viscosity viscosity->center_node surface_tension Surface Tension surface_tension->center_node particle_size Drug Particle Size particle_size->center_node excipients Excipients (e.g., surfactants) excipients->center_node nebulizer_type Nebulizer Type (Jet vs. Mesh) nebulizer_type->center_node flow_rate Compressor Flow Rate flow_rate->center_node orifice_size Orifice/Mesh Size orifice_size->center_node breathing_pattern Breathing Pattern breathing_pattern->center_node tidal_volume Tidal Volume tidal_volume->center_node

Caption: Factors influencing the performance of this compound nebulization.

Particle_Size_Efficacy_Relationship cluster_particle_size Aerodynamic Particle Size cluster_deposition Deposition Site cluster_outcome Clinical Outcome size_gt_5 > 5 µm oropharynx Oropharynx & Upper Airways size_gt_5->oropharynx Primary Deposition size_1_5 1 - 5 µm bronchioles Bronchi & Bronchioles size_1_5->bronchioles Optimal Deposition size_lt_1 < 1 µm exhaled Exhaled size_lt_1->exhaled Prone to Exhalation local_side_effects Local Side Effects oropharynx->local_side_effects therapeutic_effect Desired Therapeutic Effect bronchioles->therapeutic_effect reduced_efficacy Reduced Efficacy exhaled->reduced_efficacy

Caption: Relationship between particle size, deposition, and clinical efficacy.

References

Application Notes: Utilizing Physiologically-Based Pharmacokinetic (PBPK) Modeling for Budesonide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1][2] This approach integrates physicochemical properties of the drug with physiological information of the subject, allowing for a mechanistic understanding of its pharmacokinetic (PK) behavior.[2] Budesonide, a potent glucocorticoid with extensive first-pass metabolism, is an ideal candidate for PBPK modeling.[3][4] These models are particularly valuable for this drug, as they can simulate its complex absorption process and the impact of gastrointestinal diseases like Crohn's disease on its bioavailability.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for developing and applying PBPK models in this compound research, with a focus on oral formulations like Entocort® EC. The aim is to guide researchers in predicting this compound's performance in both healthy individuals and specific patient populations, thereby supporting drug development and optimizing therapeutic strategies.[5][6][7][8]

Core Applications of this compound PBPK Modeling:

  • Virtual Bioequivalence (BE) Studies: PBPK modeling can assess the bioequivalence of generic formulations against a reference product, reducing the need for extensive clinical trials.[8][9]

  • Disease State Impact: These models can simulate the effects of conditions like Crohn's disease on this compound's PK by incorporating pathophysiological changes in the gut.[5][6][7]

  • Formulation Development: PBPK models help in understanding how different formulation strategies influence the local and systemic exposure of this compound.[8][10]

  • Drug-Drug Interaction (DDI) Prediction: The models can be used to predict how co-administered drugs, particularly inhibitors or inducers of CYP3A4, might alter this compound's metabolism and exposure.

PBPK Model Development Workflow for this compound

The development and validation of a PBPK model for this compound is a systematic process that involves gathering essential data, building the model, and verifying its predictive performance against clinical data.

PBPK_Workflow cluster_0 Data Collection cluster_1 Model Building & Refinement cluster_2 Model Validation cluster_3 Model Application A Drug-Specific Data (Physicochemical, In Vitro ADME) D Initial Model Construction (e.g., Simcyp, GastroPlus) A->D B System-Specific Data (Physiology, Demographics) B->D C Clinical PK Data (IV, Oral Solution, Formulation) G Internal Validation (Comparison with development data) C->G E Parameter Estimation & Optimization D->E F Sensitivity Analysis E->F E->G F->E Refine H External Validation (Comparison with independent clinical data) G->H I Virtual Bioequivalence H->I J Disease State Simulation (e.g., Crohn's Disease) H->J K DDI & Formulation Scenarios H->K

Caption: General workflow for this compound PBPK model development and application.

Data Presentation: Key Parameters for this compound PBPK Modeling

Successful PBPK modeling of this compound relies on accurate input parameters. The following tables summarize the essential data collated from various literature sources.

Table 1: Physicochemical and Blood Binding Parameters for this compound
ParameterValueReference/Comments
Molecular Weight ( g/mol )430.5[11]
Log Po:w2.62Moderately lipophilic.[11][12]
Compound TypeNeutral[11]
Fraction Unbound (fu)0.15[11]
Blood to Plasma Ratio (B:P)0.8[11][12]
Plasma Protein BindingHuman Serum Albumin (HSA)[11]
KD to HSA (µM)118.53[11]
Table 2: ADME Parameters for this compound
ParameterValue/DescriptionReference/Comments
Absorption
PermeabilityHighThis compound exhibits high permeability.
P-gp SubstrateYesWhile a substrate, its impact may be minimal due to saturation at therapeutic concentrations.[11]
Distribution
Volume of Distribution (Vss)301.3 ± 41.7 LFollowing intravenous administration.[4]
Metabolism
Primary Metabolic PathwayCYP3A4-mediated oxidation[5]
Major Metabolites6β-hydroxythis compound, 16α-hydroxyprednisoloneThese are key inactivation products.[4]
Excretion
Plasma Clearance83.7 ± 27.5 L/hFollowing intravenous administration.[4]
Plasma Half-life2.8 ± 1.1 h[4]

Signaling Pathways

This compound Metabolism Pathway

This compound undergoes extensive first-pass metabolism in both the gut wall and the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process is crucial as it converts this compound into metabolites with significantly lower glucocorticoid activity, thus reducing systemic side effects.

Budesonide_Metabolism This compound This compound (Active) Metabolites Inactive Metabolites (6β-hydroxythis compound, 16α-hydroxyprednisolone) This compound->Metabolites Oxidation CYP3A4 CYP3A4 Enzyme (Liver & Intestine) CYP3A4->this compound

Caption: Metabolic inactivation of this compound by the CYP3A4 enzyme.

Experimental Protocols

Detailed and accurate in vitro data is fundamental for building a robust PBPK model. The following protocols outline key experiments for generating necessary input parameters for a this compound PBPK model.

Protocol 1: Biorelevant In Vitro Dissolution Testing

Objective: To determine the dissolution rate of this compound from a formulation (e.g., Entocort® EC) under conditions simulating the gastrointestinal tract of both healthy subjects and patients with Crohn's disease.[5][13]

Materials:

  • This compound formulation (e.g., Entocort® EC capsules)

  • USP II paddle apparatus or flow-through cell apparatus (USP IV)

  • Biorelevant dissolution media simulating fasted and fed states in healthy and Crohn's disease populations (e.g., FaSSIF, FeSSIF, and modified versions for Crohn's disease).

  • HPLC system for quantification of this compound.

Methodology:

  • Media Preparation: Prepare biorelevant media reflecting the pH and bile salt concentrations of the small intestine in both healthy and Crohn's disease states, for both fasted and fed conditions.

  • Apparatus Setup:

    • For USP II: Set the paddle speed to 50-75 RPM and maintain the media temperature at 37 ± 0.5°C.

    • For USP IV: Set an appropriate flow rate to simulate GI transit.[13]

  • Dissolution Run: Introduce the this compound capsule into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 240, 360, and 480 minutes). Replace the withdrawn volume with fresh media.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. This profile will be directly used as an input for the PBPK model's absorption phase.[11][13]

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound solution

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Study (Apical to Basolateral - A to B):

    • Add this compound solution to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.

  • Permeability Study (Basolateral to Apical - B to A):

    • Reverse the process, adding this compound to the basolateral side and sampling from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of this compound by CYP3A4.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control CYP3A4 inhibitor (e.g., ketoconazole)

  • LC-MS/MS system.

Methodology:

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing HLMs and this compound at various concentrations.

  • Reaction Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Incubations: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Inhibitor Confirmation: Run parallel incubations with ketoconazole (B1673606) to confirm the primary role of CYP3A4.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the rate of depletion (k).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

    • This CLint value can be scaled to predict hepatic clearance in vivo for the PBPK model.

Conclusion

The application of PBPK modeling provides a robust, mechanistic framework for understanding and predicting the pharmacokinetics of this compound. By integrating detailed physicochemical, in vitro, and clinical data, these models can simulate complex scenarios, such as the impact of Crohn's disease or the bioequivalence of different formulations.[5][8] The protocols and data presented in these notes offer a practical guide for researchers and drug development professionals to effectively leverage PBPK modeling in their work with this compound, ultimately contributing to more efficient drug development and improved patient outcomes.

References

Application Notes and Protocols for Allergen Challenge Testing with Intranasal Budesonide Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting allergen challenge testing in conjunction with intranasal budesonide administration. The information is intended to guide the design and execution of clinical and preclinical studies evaluating the efficacy of intranasal corticosteroids in mitigating allergic rhinitis symptoms.

Introduction

Allergen challenge testing is a valuable tool in allergy research and drug development, allowing for the controlled exposure of subjects to specific allergens to elicit and study allergic reactions.[1][2] When combined with the administration of therapeutic agents like intranasal this compound, these studies can provide crucial data on drug efficacy and mechanism of action. This compound, a potent glucocorticoid, is a first-line treatment for allergic rhinitis, known for its anti-inflammatory properties.[3][4][5] These protocols outline the methodologies for assessing the impact of intranasal this compound on the nasal allergic response.

Key Experimental Protocols

Nasal Allergen Challenge (NAC) Protocol

This protocol describes a generalized procedure for conducting a nasal allergen challenge. Specific parameters such as allergen concentration and delivery method may need to be optimized based on the specific allergen and study objectives.

Materials:

  • Standardized allergen extract (e.g., pollen, dust mite, pet dander)[1]

  • Saline solution (0.9% NaCl) for control and dilutions[2]

  • Nasal spray device or micropipette for allergen delivery[6]

  • Data collection tools: symptom score diaries (e.g., Total Nasal Symptom Score), visual analog scales (VAS)[2][6]

  • Objective measurement devices: Peak Nasal Inspiratory Flow (PNIF) meter, acoustic rhinometer[6][7]

  • Nasal lavage collection supplies

Procedure:

  • Subject Preparation: Ensure subjects have discontinued (B1498344) any interfering medications, such as antihistamines and other nasal sprays, for an appropriate washout period (e.g., at least 7 days for antihistamines).[7]

  • Baseline Assessment: Before the challenge, record baseline nasal symptoms using a standardized scoring system like the Total Nasal Symptom Score (TNSS), which evaluates sneezing, rhinorrhea, nasal congestion, and itching on a scale of 0-3.[6] Perform baseline objective measurements such as PNIF.[7]

  • Control Administration: Administer a saline solution to one or both nostrils to establish a baseline response.[2]

  • Allergen Administration: Using a metered-dose spray device or micropipette, deliver a controlled amount of the specific allergen into the nasal passages.[1][6]

  • Symptom Monitoring (Early Phase): For the first 15 to 30 minutes post-challenge, continuously monitor and record the subject's nasal symptoms.[1]

  • Objective Measurements (Early Phase): Perform objective measurements like PNIF at regular intervals during the early phase response.

  • Symptom Monitoring (Late Phase): Continue to monitor and record symptoms at later time points (e.g., 4, 6, and 10 hours) to assess the late-phase allergic reaction.[8][9]

  • Nasal Lavage (Optional): At selected time points, perform nasal lavage to collect nasal secretions for the analysis of inflammatory mediators and cell counts.

Intranasal this compound Administration Protocol (Pre-treatment)

This protocol outlines the administration of intranasal this compound prior to a nasal allergen challenge to evaluate its prophylactic effects.

Materials:

  • This compound aqueous nasal spray (e.g., 32 µg, 64 µg, or 256 µg per spray)[10][11]

  • Placebo nasal spray

Procedure:

  • Randomization: Subjects are randomized in a double-blind, placebo-controlled manner to receive either this compound or a placebo.[12]

  • Treatment Period: Subjects self-administer the assigned nasal spray for a predetermined period before the allergen challenge. Common treatment durations include:

    • Single-dose administration: 30 minutes to 3 hours before the challenge.[13][14]

    • Short-term daily administration: Once or twice daily for 1 to 2 weeks.[9][11][12]

  • Dosage: The dosage of this compound can be varied to investigate dose-dependent effects. Common daily dosages range from 64 µg to 400 µg.[11][12][15]

  • Allergen Challenge: Following the completion of the pre-treatment period, the Nasal Allergen Challenge Protocol (as described in 2.1) is performed.

Data Presentation: Quantitative Summary of this compound Efficacy

The following tables summarize quantitative data from various studies on the effect of intranasal this compound in allergen challenge models.

Table 1: Effect of Intranasal this compound on Nasal Symptoms

Study DesignThis compound DoseTreatment DurationOutcome MeasureResults
Double-blind, placebo-controlled, crossover[11]64 µg and 256 µg once daily1 week pre-treatment, continued for 8 days of daily challengesTotal Nasal Symptom Score (TNSS)64 µg dose reduced TNSS from 5.19 to 4.23 (P < .05). 256 µg dose reduced TNSS to 3.41 (P < .001). A significant dose-dependent effect was observed (P = .03).[11]
Double-blind, randomized, parallel-group[10]64 µg and 256 µg single doseSingle dose administered before controlled ragweed pollen exposureCombined Nasal Score (blocked, runny, sneezing-itchy nose)Onset of action was 7 hours for combined nasal and blocked nose symptoms. Earlier response for runny nose (3 hours).[10]
Double-blind, crossover[9]200 µg twice daily14 daysEarly and Late Phase Symptom ReductionEarly phase: 72% reduction in sneezing, 37% in discharge. Late phase: 97% reduction in sneezes, 76% in nose-blowings, 96% in blockage.[9]
Double-blind, crossover[12][15]100 µg and 400 µg daily1 weekNasal Secretion and BlockageSignificantly reduced nasal secretion (symptom score) and nasal blockage (rhinomanometry) compared to placebo. No difference between the two doses.[12][15]

Table 2: Effect of Intranasal this compound on Objective Measures and Inflammatory Markers

Study DesignThis compound DoseTreatment DurationOutcome MeasureResults
Double-blind, randomized, parallel-group[10]256 µg single doseSingle dosePeak Nasal Inspiratory Flow (PNIF)Onset of action for PNIF improvement was 3 hours (P = .003).[10]
Randomized, placebo-controlled, double-blind, crossover[14]256 µg single dose30 minutes prior to challengeNasal Fluid Cytokines (GM-CSF and IL-5)Inhibited the allergen-induced increase in GM-CSF and IL-5 at 3, 5, 7, and 9 hours post-challenge (p < 0.05).[14]
Double-blind, placebo-controlled, randomized, crossover[16]400 µ g/day 7 daysSputum Eosinophils (inhaled this compound)Attenuated allergen-induced increases in total and activated eosinophils.[16]
Study in perennial allergic rhinitis patients[4]32, 64, 128, or 256 µg once daily6 weeksNasal CytologySignificantly greater decreases in eosinophils and basophils in this compound-treated groups (P < .007).[4]

Visualizations

Experimental Workflow

G cluster_pre Pre-Challenge Phase cluster_challenge Allergen Challenge Phase cluster_post Post-Challenge Analysis A Subject Recruitment & Screening B Washout Period (e.g., 7 days for antihistamines) A->B C Randomization (this compound vs. Placebo) B->C D Pre-treatment Period (e.g., 1-14 days) C->D E Baseline Assessment (TNSS, PNIF) D->E F Nasal Allergen Challenge (NAC) E->F G Early Phase Monitoring (0-1 hour) F->G H Late Phase Monitoring (1-10 hours) G->H I Data Collection (Symptom Scores, PNIF) H->I K Statistical Analysis I->K J Nasal Lavage Analysis (Mediators, Cells) J->K

Caption: Experimental workflow for a placebo-controlled allergen challenge study with this compound pre-treatment.

This compound's Anti-inflammatory Signaling Pathway

G cluster_cell Target Cell (e.g., Epithelial, Eosinophil) cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Complex This compound-GR Complex GR->Complex GRE Glucocorticoid Response Elements (GREs) Complex->GRE Transactivation NFkB NF-κB / AP-1 Complex->NFkB Transrepression InflammatoryResponse Allergic Inflammatory Response Complex->InflammatoryResponse Inhibits AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1, IκB) GRE->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines, Chemokines, Adhesion Molecules NFkB->ProInflammatory Upregulation AntiInflammatory->ProInflammatory Inhibition ProInflammatory->InflammatoryResponse Drives Allergen Allergen Exposure Allergen->InflammatoryResponse

Caption: Simplified signaling pathway of this compound's anti-inflammatory action in allergic rhinitis.

This compound exerts its anti-inflammatory effects primarily through genomic pathways.[5][17] After diffusing into the target cell, it binds to the glucocorticoid receptor (GR).[18] This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins (transactivation) and repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[19] This leads to a reduction in the production of inflammatory mediators such as cytokines, chemokines, and leukotrienes, and inhibits the recruitment and activation of inflammatory cells like eosinophils, mast cells, and T-lymphocytes.[5][16][19]

References

Methods for developing and validating stability-indicating assays for budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and validating stability-indicating assay methods for budesonide, a glucocorticosteroid widely used in the treatment of asthma and other inflammatory diseases. The protocols outlined below are based on established scientific literature and adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the analytical data generated.

Introduction

A stability-indicating analytical method is crucial for the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products. Such a method can accurately quantify the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients. This document details the necessary steps for forced degradation studies, chromatographic method development, and method validation for a stability-indicating assay of this compound.

Experimental Protocols

Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies expose this compound to various stress conditions to accelerate its degradation.

Protocol:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[1]

  • Acidic Degradation: To a portion of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at a specified temperature (e.g., 50°C or 60°C) for a defined period (e.g., 30 minutes to 24 hours).[1][2] After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

  • Alkaline Degradation: To another portion of the stock solution, add 1 mL of 0.1 N NaOH. Heat the solution under the same conditions as the acidic degradation.[2] After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat a portion of the stock solution with 1 mL of 3% or 30% hydrogen peroxide (H₂O₂).[1][2] Heat the solution at a specified temperature for a defined period.[1]

  • Thermal Degradation: Expose a portion of the this compound stock solution to dry heat at a high temperature (e.g., 50°C, 60°C, or 105°C) for a specified duration (e.g., 30 minutes to 24 hours).[1][2]

  • Photolytic Degradation: Expose a portion of the this compound stock solution to UV light (e.g., 200 watt-hr/m²) and cool white fluorescent light (e.g., 1.2 million lux-hr) in a photostability chamber for a defined period.[2]

  • Sample Analysis: After each stress condition, dilute the samples to a suitable concentration with the mobile phase and analyze them using the developed chromatographic method. A control sample (unstressed) should also be analyzed for comparison.

Chromatographic Method Development

The goal is to develop a chromatographic method that can effectively separate this compound from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used technique.

Typical Chromatographic Conditions:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector.

  • Column: A C18 column is frequently used (e.g., Agilent C18, Hypersil C18, Zorbox C18).[1][3][4]

  • Mobile Phase: A mixture of an aqueous phase (e.g., water, phosphate (B84403) buffer, or formic acid solution) and an organic solvent (e.g., methanol or acetonitrile).[1][2][3][4][5] The pH of the aqueous phase may be adjusted to optimize separation.[3][5]

  • Flow Rate: Typically maintained at 1.0 mL/min or 1.5 mL/min.[1][2][3][5]

  • Detection Wavelength: this compound exhibits significant absorbance in the UV region, with detection commonly performed at 240 nm, 243 nm, or 244 nm.[1][2][3][4][5]

  • Injection Volume: A standard injection volume of 20 µL is often used.[2]

  • Column Temperature: The analysis is usually performed at ambient temperature.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Protocol:

  • Specificity: Analyze the stressed samples. The method is considered specific if it can resolve the this compound peak from the peaks of its degradation products and any excipients present in the formulation.[1]

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard over a specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.[1][2]

  • Range: The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range (typically 98-102%).[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally introduce small variations in the method parameters (e.g., flow rate, mobile phase composition, detection wavelength) and evaluate the effect on the results. The method should remain unaffected by these small changes.[1]

Data Presentation

The quantitative data from various studies on the development and validation of stability-indicating assays for this compound are summarized in the tables below for easy comparison.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1[1]Method 2[5]Method 3[3]Method 4[2]
Column Agilent C18OctadecylsilaneHypersil C18Not Specified
Mobile Phase Formic acid: Methanol (30:70)Acetonitrile: H₂O (pH 3.0)Ethanol:Acetonitrile:Phosphate buffer (pH 3.4) (2:30:68)0.1% Formic acid: Methanol (15:85)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min1.0 mL/min
Detection Wavelength 243 nm244 nm240 nm244 nm
Retention Time 4.028 minNot SpecifiedNot Specified4.3 ± 0.328 min

Table 2: Validation Parameters for this compound Assays

ParameterMethod 1[1]Method 5[2]Method 6[7]
Linearity Range 0.1–100 µg/mL2–12 µg/mL500–2500 ng/band
Correlation Coefficient (r²) 0.99980.997> 0.99
LOD 0.0302 µg/mLNot Specified28.04 ng/band
LOQ 0.0922 µg/mLNot Specified84.96 ng/band
Accuracy (% Recovery) 99.30–99.84%~100%Not Specified
Precision (%RSD) 0.0056–0.5929%Not SpecifiedNot Specified

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperatureObservation
Acidic Hydrolysis 0.1 N HCl30 min50°CDegradation observed[1]
Alkaline Hydrolysis 0.1 N NaOH15 min - 30 min50°CSignificant degradation observed[1][8]
Oxidative Degradation 3-30% H₂O₂15 min - 30 min50°CDegradation observed[1]
Thermal Degradation Dry Heat30 min - 6 hrs50°C - 105°CDegradation observed[1]
Photolytic Degradation UV and Fluorescent Light3 - 7 daysAmbientDegradation observed[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and validation of a stability-indicating assay for this compound.

G Workflow for Stability-Indicating Assay Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Forced Degradation Studies B Chromatographic Condition Optimization A->B C Sample Preparation Procedure B->C D Specificity C->D Validate Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Quality Control & Stability Testing I->J Apply Validated Method

Caption: A flowchart illustrating the key stages in developing and validating a stability-indicating assay.

This compound Degradation Pathway

The degradation of this compound under stress conditions can lead to the formation of several related substances. The following diagram depicts a simplified potential degradation pathway based on identified degradation products.

G Potential Degradation Pathway of this compound cluster_degradation Degradation Products This compound This compound Impurity_D Impurity D This compound->Impurity_D Aerobic Oxidation Carboxylate_17 17-Carboxylate This compound->Carboxylate_17 Aerobic Oxidation Ketone_17 17-Ketone This compound->Ketone_17 Degradation Impurity_L Impurity L This compound->Impurity_L Aerobic Oxidation Anaerobic_Deg 11β,16α-dihydroxy-3,20-dioxo- pregna-1,4-diene-21-al This compound->Anaerobic_Deg Anaerobic Conditions

Caption: A diagram showing some of the major degradation products formed from this compound under various stress conditions.

References

Application Notes and Protocols for the Development of Budesonide Dry Powder Inhaler (DPI) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and novel techniques for the formulation of budesonide Dry Powder Inhalers (DPIs). Detailed protocols for key manufacturing processes and analytical methods are presented to guide researchers and drug development professionals in creating efficient and stable this compound DPIs.

Introduction to this compound DPI Formulation

This compound is a potent glucocorticoid steroid widely used for the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Delivery via a DPI offers numerous advantages, including portability, ease of use, and improved stability compared to liquid formulations.[3][4] The therapeutic efficacy of a DPI is critically dependent on its aerodynamic performance, which is governed by the physicochemical properties of the drug particles and the formulation.[4] The primary goal in formulating a this compound DPI is to produce particles with an aerodynamic diameter between 1 and 5 µm, which is optimal for deep lung deposition.[1][4][5][6]

Conventional DPI formulations often consist of micronized this compound blended with larger carrier particles, typically lactose (B1674315), to improve powder flowability and dispersion.[1][3][7][8][9] However, challenges such as particle aggregation and inefficient drug-carrier separation can limit the respirable fraction.[3] Advanced particle engineering techniques, including spray drying and spray-freeze-drying, are being explored to create carrier-free formulations or particles with enhanced aerosolization properties.[5][7][10]

Key Formulation Techniques and Protocols

Several techniques can be employed to produce this compound particles suitable for inhalation. The choice of method depends on the desired particle characteristics, scalability, and whether a carrier-based or carrier-free system is being developed.

Micronization for Carrier-Based Formulations

Micronization is a common top-down approach to reduce the particle size of crystalline this compound to the respirable range. This high-energy milling process is typically followed by blending with a coarse carrier.

  • Micronization:

    • Place crystalline this compound into a jet mill.

    • Set the milling parameters (e.g., grinding pressure, feed rate) to achieve a target particle size distribution with a median diameter (Dv50) of approximately 1-5 µm.[9]

    • Collect the micronized this compound powder.

  • Carrier Blending:

    • Select a suitable carrier, such as lactose monohydrate (e.g., Inhalac 120 with a Dv50 of 110-115 µm).[9]

    • Prepare a pre-blend by mixing the micronized this compound with a small portion of fine lactose using a sieve (e.g., mesh #100).[5]

    • Geometrically blend the pre-mix with the coarse carrier in a V-blender or Turbula mixer until a homogenous mixture is achieved.[5] The drug-to-carrier ratio is a critical parameter to be optimized.[8]

  • Characterization:

    • Assess the particle size distribution of the micronized drug and the final blend using laser diffraction.

    • Evaluate the powder flow properties using compendial methods (e.g., Carr's Index, Hausner Ratio).[1]

    • Determine the aerodynamic performance using a cascade impactor.

Spray Drying for Engineered Particles

Spray drying is a versatile bottom-up technique that allows for precise control over particle size, morphology, and density.[4][5][7][11] It can be used to produce both carrier-free particles and composite particles with excipients.

  • Feed Solution Preparation:

    • Dissolve this compound and a suitable polymer (e.g., chitosan, gelatin) in an appropriate solvent system (e.g., water:methanol 1:1).[12] A common drug-to-polymer ratio to investigate is 1:2.[5]

    • For porous particles, a blowing agent like chloroform (B151607) (e.g., 5% v/v) can be added to the feed solution.[12]

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer (e.g., Büchi B-191 or Labultima Mini Spray Dryer).[11][12]

    • Optimize the process parameters, which are critical for the final particle characteristics.[5] Typical starting parameters to optimize are:

      • Inlet Temperature: 100-130°C[5]

      • Outlet Temperature: ~80°C

      • Aspirator Rate: 40-60%[5]

      • Feed Rate: 2 ml/min

      • Atomization Pressure: 2-4 bar[5]

    • Collect the dried powder from the cyclone.

  • Characterization:

    • Analyze particle morphology using Scanning Electron Microscopy (SEM).

    • Determine particle size distribution by laser diffraction.

    • Evaluate drug entrapment efficiency using a validated HPLC method.[1][5]

    • Assess in vitro aerosolization performance with a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).[6]

Other Advanced Techniques
  • Spray-Freeze-Drying (SFD): This technique involves spraying the feed solution into a cryogenic liquid (e.g., liquid nitrogen) followed by lyophilization.[13] It is known to produce highly porous particles with good aerosol performance.[7] In one study, this compound particles produced by SFD using L-leucine and HPβCD as excipients showed an enhanced fine particle fraction (FPF).[7]

  • Electrospraying: This method uses an electric field to generate fine droplets from a liquid, resulting in monodisperse particles. It has been successfully used to produce excipient-free DPI formulations of this compound in combination with montelukast.[7]

  • Atomic Layer Deposition (ALD): A novel approach where nanoscale films of materials like SiO₂, TiO₂, or Al₂O₃ are deposited onto micronized this compound particles. This technique has been shown to improve the aerosolization performance of carrier-free this compound by reducing interparticle forces.[10]

Characterization of this compound DPI Formulations

Thorough characterization is essential to ensure the quality, safety, and efficacy of the developed DPI formulation.

Physicochemical Properties
ParameterMethodPurpose
Particle Size Distribution Laser Diffraction (e.g., Malvern 2000)[1][2]To ensure the particle size is within the respirable range (1-5 µm).
Particle Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)[2]To visualize the shape, surface texture, and degree of aggregation of the particles.
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)To determine the crystallinity and polymorphic form of this compound, which can affect stability and dissolution.[6][14]
Flow Properties Carr's Index, Hausner Ratio, Angle of Repose[1]To assess the flowability of the powder blend, which is crucial for dose uniformity.
Drug Content & Purity High-Performance Liquid Chromatography (HPLC)[15]To quantify the amount of this compound in the formulation and detect any degradation products.
Aerodynamic Performance

The in vitro aerodynamic performance is a critical quality attribute that predicts the in vivo lung deposition.

  • Apparatus Setup:

    • Assemble a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) as per the manufacturer's instructions and USP <601>.[1][16][17]

    • Coat the collection plates with a suitable solvent-trapping medium (e.g., silicone oil) to prevent particle bounce.

  • Sample Actuation:

    • Load a capsule or the device with the this compound DPI formulation.

    • Connect the impactor to a vacuum pump and calibrate the airflow rate (e.g., 30, 60, or 90 L/min) to achieve a 4 kPa pressure drop across the device.[16][17]

    • Actuate the DPI device, drawing a defined volume of air (e.g., 4 L) through the impactor.[17]

  • Drug Recovery and Analysis:

    • Disassemble the impactor and rinse each stage (including the throat, pre-separator, and collection plates) with a suitable solvent (e.g., acetonitrile/buffer mixture) to dissolve the deposited this compound.[1]

    • Quantify the amount of this compound on each stage using a validated HPLC-UV method.[1][15]

  • Data Analysis:

    • Calculate key aerodynamic parameters:

      • Emitted Dose (ED): The total mass of drug that exits the inhaler.

      • Fine Particle Fraction (FPF): The percentage of the emitted dose with an aerodynamic diameter < 5 µm.[1][18]

      • Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is contained.[1][5][6]

      • Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound DPI formulations from the literature.

Table 1: Physicochemical Properties of this compound DPI Formulations

Formulation TypeKey ExcipientsParticle Size (Dv50, µm)Carr's Index (%)Hausner RatioReference
Micronized this compound-1.83--[9]
Spray-Dried MicrospheresChitosan2.5 - 4.620 - 301.2 - 1.7
Carrier BlendLactose53.27 - 56.34 (blend)13.48 - 38.38-[18][19]
Biopolymer-based DPISodium Alginate, Chitosan---[1]

Table 2: Aerodynamic Performance of this compound DPI Formulations

Formulation TypeMMAD (µm)GSDFPF (%)Device/Flow RateReference
Spray-Dried Porous Particles4.302.54--[5]
Spray-Dried Microspheres4.601.7525 - 47-[5]
Carrier Blend (Mannitol)--55.75 - 61.0MSLI[18]
Microfluidic SFD--47.6 - 54.9Aerolizer @ 100 L/min[6][13]
Commercial DPI (Turbohaler®)2.62 - 2.891.99 - 2.5431.57 - 34.87NGI[17][19]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows for preparing and characterizing this compound DPI formulations.

DPI_Formulation_Workflow cluster_micronization Carrier-Based Formulation cluster_spraydrying Engineered Particle Formulation cluster_characterization Characterization & Analysis Budesonide_API This compound API Micronization Micronization (Jet Milling) Budesonide_API->Micronization Blending Blending with Carrier (e.g., Lactose) Micronization->Blending Final_Blend Final DPI Blend Blending->Final_Blend Physicochemical Physicochemical Characterization (PSD, SEM, DSC) Final_Blend->Physicochemical API_Excipient This compound + Excipients (e.g., Polymer) Solution_Prep Feed Solution Preparation API_Excipient->Solution_Prep Spray_Drying Spray Drying Solution_Prep->Spray_Drying Engineered_Particles Engineered Particles Spray_Drying->Engineered_Particles Engineered_Particles->Physicochemical Aerodynamic Aerodynamic Performance (ACI/NGI) Physicochemical->Aerodynamic Stability Stability Testing Aerodynamic->Stability

Caption: General workflow for this compound DPI formulation.

Aerodynamic_Performance_Protocol start Load DPI Device setup_impactor Assemble & Calibrate Cascade Impactor (NGI/ACI) start->setup_impactor actuate Actuate Device into Impactor (e.g., 4L air @ 60 L/min) setup_impactor->actuate disassemble Disassemble Impactor actuate->disassemble rinse Rinse Each Stage with Solvent disassemble->rinse quantify Quantify this compound per Stage (HPLC-UV) rinse->quantify calculate Calculate Aerodynamic Parameters (MMAD, FPF, GSD) quantify->calculate end Report Results calculate->end

References

Application of Dried Blood Spot (DBS) Sampling for Budesonide Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Pharmacokinetic (PK) studies are essential to understand its absorption, distribution, metabolism, and excretion, which informs dosing and therapeutic efficacy. Traditional PK studies rely on venous blood sampling to obtain plasma or serum, which can be invasive, require significant blood volumes, and involve complex sample processing and storage. Dried blood spot (DBS) sampling has emerged as a valuable alternative, offering a minimally invasive technique that requires only a small volume of blood, simplifies sample collection and storage, and reduces costs. This application note provides a detailed overview and protocol for the use of DBS in this compound pharmacokinetic studies, targeted at researchers, scientists, and drug development professionals.

Advantages of DBS Sampling for this compound Studies

Dried blood spot sampling offers several key advantages over conventional venipuncture, particularly in vulnerable populations such as neonates and for studies requiring frequent sampling:

  • Minimally Invasive: Collection is typically from a finger or heel prick, reducing patient discomfort and anxiety.

  • Small Sample Volume: Requires only a few drops of blood (<100 µL), making it ideal for pediatric studies or when multiple samples are needed.[1]

  • Simplified Collection and Handling: Samples can often be collected by individuals with minimal training and do not require immediate centrifugation.

  • Cost-Effective Storage and Transportation: DBS cards can be stored at room temperature or frozen, and shipping is significantly cheaper and easier than for frozen plasma samples.

  • Improved Analyte Stability: The drying process can stabilize certain analytes.

Experimental Protocols

A validated and sensitive bioanalytical method is crucial for the accurate quantification of this compound in DBS samples. The following protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1]

DBS Sample Collection and Handling
  • Blood Collection: Collect capillary blood from a finger or heel prick using a sterile lancet.

  • Spotting: Apply drops of blood onto a designated filter paper card (e.g., Whatman 903). Ensure the blood drop fully saturates the printed circle on the card.

  • Drying: Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 3 hours, protected from direct sunlight and contamination.

  • Storage: Once completely dry, store the DBS cards in sealed bags with a desiccant pouch at -20°C or -80°C for long-term stability.[1]

Sample Preparation and Extraction
  • Punching: From the center of the dried blood spot, punch a 6-mm disc using a manual or automated puncher.

  • Extraction: Place the punched disc into a clean microcentrifuge tube. Add an appropriate volume of extraction solvent (e.g., a basified methyl tert-butyl ether solution) containing an internal standard (e.g., this compound-d8).[1]

  • Vortexing and Centrifugation: Vortex the tubes to facilitate the extraction of this compound from the filter paper. After vortexing, centrifuge the samples to pellet the paper disc and any precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

A sensitive UHPLC-MS/MS system is required for the quantification of the low concentrations of this compound typically found in blood.

  • Chromatographic Separation: Utilize a C18 column with a gradient mobile phase (e.g., a mixture of water and methanol (B129727) with a modifier like ammonium (B1175870) formate) to achieve chromatographic separation of this compound from endogenous interferences.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for the instrument used.

Data Presentation

A study by Rower et al. (2019) investigating a UHPLC-MS/MS assay for this compound in DBS found a strong correlation between this compound concentrations in DBS and plasma.[1] Their in-vitro experiment demonstrated that plasma concentrations were consistently higher than DBS concentrations.[1]

Table 1: Correlation of this compound Concentrations in DBS and Plasma [1]

ParameterFinding
Correlation Coefficient (R²) 0.978
Relationship Plasma concentrations were found to be 12.5% higher than DBS concentrations.
Blood-to-Plasma Ratio Approximately 0.8

For contextual reference, the following table summarizes typical pharmacokinetic parameters of this compound obtained from plasma analysis following inhaled administration, as reported in the literature. It is important to note that these values are not from a direct comparative study with DBS.

Table 2: Pharmacokinetic Parameters of Inhaled this compound in Plasma (for reference)

ParameterValueReference
Tmax (hours) 0.28 - 0.46[2]
Cmax (µg/L) 1.8 (for a 1600 µg dose)[2]
Elimination Half-life (hours) ~2.3 - 3[2]

Method Validation

A comprehensive validation of the DBS method is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. For the described UHPLC-MS/MS method, the dynamic range was 1 to 50 ng/mL.[1]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of this compound in DBS samples under various storage conditions (e.g., room temperature, frozen).

  • Hematocrit Effect: The potential influence of the hematocrit level on the size of the blood spot and, consequently, the accuracy of the quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in DBS samples, from collection to data acquisition.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Sample Analysis blood_collection Capillary Blood Collection (Finger/Heel Prick) spotting Spotting on DBS Card blood_collection->spotting drying Air Drying (≥3 hours) spotting->drying storage Storage (-20°C or -80°C) drying->storage punching Punching 6-mm Disc storage->punching extraction Solvent Extraction (with Internal Standard) punching->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis

Workflow for this compound Analysis using DBS.

Logical Relationship: DBS vs. Plasma Pharmacokinetics

This diagram illustrates the relationship between DBS and traditional plasma sampling in pharmacokinetic studies and the necessary steps for data correlation.

logical_relationship cluster_sampling Sampling Methods cluster_analysis Bioanalysis cluster_data Data Interpretation dbs Dried Blood Spot (DBS) - Minimally invasive - Small volume dbs_analysis DBS Analysis (e.g., LC-MS/MS) dbs->dbs_analysis plasma Traditional Venipuncture (Plasma) - Invasive - Larger volume plasma_analysis Plasma Analysis (e.g., LC-MS/MS) plasma->plasma_analysis dbs_pk DBS Pharmacokinetic Parameters dbs_analysis->dbs_pk plasma_pk Plasma Pharmacokinetic Parameters plasma_analysis->plasma_pk correlation Correlation Analysis (Blood-to-Plasma Ratio) dbs_pk->correlation plasma_pk->correlation

DBS and Plasma PK Correlation.

Conclusion

Dried blood spot sampling represents a robust and advantageous technique for pharmacokinetic studies of this compound, particularly in challenging study populations. The minimally invasive nature and small volume requirements of DBS make it an ethically and logistically favorable alternative to traditional venipuncture. The presented UHPLC-MS/MS method provides a sensitive and validated protocol for the quantification of this compound in DBS samples. While a direct comparison of pharmacokinetic parameters from simultaneously collected DBS and plasma samples is not widely published, the strong correlation between the two matrices allows for the reliable use of DBS in clinical and research settings. As with any bioanalytical method, rigorous validation is paramount to ensure data quality and integrity.

References

Troubleshooting & Optimization

Optimizing budesonide dosage for maximal therapeutic effect in COPD models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with budesonide in chronic obstructive pulmonary disease (COPD) models.

Troubleshooting Guides

Issue: High Variability in Anti-inflammatory Response to this compound

Possible Cause: The anti-inflammatory effects of this compound can differ significantly depending on the cell type being analyzed. For instance, bronchial epithelial cells have shown greater insensitivity to this compound compared to peripheral blood mononuclear cells (PBMCs) and alveolar macrophages.[1][2][3] This cellular-level variation can lead to inconsistent results when assessing the overall therapeutic effect.

Suggested Solution:

  • Cell-Specific Analysis: When possible, isolate and analyze different pulmonary cell types (e.g., epithelial cells, macrophages, neutrophils) to understand the cell-specific effects of this compound.

  • Multiple Endpoints: Do not rely on a single inflammatory marker. Measure a panel of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and inflammatory enzymes to get a comprehensive view of the anti-inflammatory response.[4][5]

  • Standardize Cell Isolation Techniques: Ensure consistent and validated protocols for isolating different cell populations to minimize experimental variability.

Issue: Lack of Significant Improvement in Lung Function in Animal Models

Possible Cause: The chosen this compound dosage may be suboptimal for the specific animal model and the severity of the induced COPD. Additionally, the timing and duration of treatment are critical factors.

Suggested Solution:

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic window for this compound in your specific COPD model.

  • Combination Therapy: Consider co-administering this compound with a long-acting β2-agonist (LABA) like formoterol, as this combination has been shown to be more effective at improving lung function and reducing exacerbations than this compound alone.[6][7]

  • Prophylactic vs. Therapeutic Administration: Evaluate whether administering this compound before the induction of the COPD phenotype (prophylactic) versus after the establishment of the disease (therapeutic) yields better results. One study initiated this compound treatment prior to elastase instillation in a mouse model.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in COPD?

This compound is a glucocorticoid that exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR).[9] Upon entering the cytoplasm of a cell, this compound binds to the GR, causing the dissociation of chaperone proteins.[4][6] The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression in two main ways:

  • Transactivation: It binds to glucocorticoid response elements (GREs) on DNA, increasing the transcription of anti-inflammatory genes.[5]

  • Transrepression: It inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby decreasing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]

Q2: What is a recommended starting dose for this compound in a rat model of cigarette smoke-induced COPD?

Based on published literature, a common approach involves dissolving 2.0 mg of this compound in 2.0 ml of phosphate-buffered saline (PBS) and administering it via aerosol inhalation once daily.[10] This treatment regimen has been shown to be effective when administered for the final month of a four-month cigarette smoke exposure protocol.[10]

Q3: How does the dosage of nebulized this compound affect its efficacy in improving lung function?

In clinical settings for acute exacerbations of COPD (AECOPD), a higher dose of nebulized this compound (8 mg/day) has been shown to improve pulmonary function and symptoms more effectively and rapidly than a conventional dose (4 mg/day).[11][12] Specifically, administering 4 mg twice daily led to more significant improvements in FEV1% compared to 2 mg every six hours or 1 mg every six hours.[11][12]

Q4: Can this compound treatment reduce inflammatory cell infiltration in the lungs in COPD models?

Yes, in a rat model of cigarette smoke-induced COPD, inhaled this compound treatment significantly decreased the numbers of neutrophils and macrophages in the bronchoalveolar lavage fluid (BALF).[10]

Data Presentation

Table 1: Effect of Nebulized this compound Dosage on Lung Function in AECOPD Patients

Dosage GroupAdministration FrequencyFEV1% Improvement at 5 Days (Mean ± SD)
Low Dose (L)1 mg every 6 hours (4 mg/day)10.3 ± 4.5
High Dose 1 (H1)2 mg every 6 hours (8 mg/day)13.6 ± 5.1
High Dose 2 (H2)4 mg every 12 hours (8 mg/day)16.2 ± 6.3

Data synthesized from a study on AECOPD patients.[11][12]

Table 2: Effect of this compound on Inflammatory Cells in BALF of a Rat COPD Model

Treatment GroupTotal Leukocytes (x10^4/ml)Neutrophils (x10^4/ml)Macrophages (x10^4/ml)
Control15.3 ± 2.11.1 ± 0.313.6 ± 1.8
Smoking40.1 ± 5.316.5 ± 2.922.1 ± 3.5
Smoking + this compound29.5 ± 4.110.3 ± 2.018.2 ± 2.8

Values are expressed as Mean ± SD.[10]

Table 3: Effect of this compound on Neutrophil Elastase (NE) and Alpha-1 Antitrypsin (A1AT) in a Rat COPD Model

Treatment GroupNE mRNA Expression (Fold Change)NE Protein in BALF (pg/ml)A1AT mRNA Expression (Fold Change)A1AT Protein in BALF (g/ml)
Control1.021.52 ± 5.011.010.71 ± 1.91
Smoking5.029.04 ± 4.510.48.73 ± 1.62
Smoking + this compound2.7524.51 ± 3.520.48.83 ± 1.61

Values are expressed as Mean ± SD.[10]

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced COPD in Rats and this compound Administration

This protocol is adapted from a study investigating the effects of this compound on pathological changes in a rat model of COPD.[10]

1. Animal Model Induction:

  • Animals: Male Sprague-Dawley rats (6 weeks old, weighing approximately 180 g).
  • Exposure: Expose rats to mainstream smoke from 20 cigarettes, twice a day, for 4 months in a cigarette smoke chamber. Control animals are exposed to air under the same conditions.

2. This compound Administration:

  • Preparation: Dissolve 2.0 mg of this compound in 2.0 ml of phosphate-buffered saline (PBS).
  • Administration: During the final month of the smoke exposure period, administer the this compound solution via aerosol inhalation once a day. The smoke-exposed control group should receive an equivalent volume of PBS via inhalation.

3. Key Assessments:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: After the treatment period, collect BALF to perform differential cell counts (neutrophils, macrophages).
  • Lung Function Tests: Measure parameters such as inspiratory resistance (Ri) and expiratory resistance (Re).
  • Histopathology: Collect lung tissue for histological analysis to assess peribronchiolar inflammation and pulmonary bullae formation.
  • Gene and Protein Expression: Analyze lung tissue for mRNA expression of inflammatory markers like neutrophil elastase (NE) and alpha-1 antitrypsin (A1AT) using RT-PCR. Measure protein levels of these markers in BALF using ELISA.
  • Right Ventricular Hypertrophy Index (RVHI): Measure the ratio of the right ventricular free wall weight to the left ventricle plus septum weight as an indicator of pulmonary hypertension.

Visualizations

Budesonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide_ext This compound Budesonide_int This compound Budesonide_ext->Budesonide_int Passive Diffusion Budesonide_GR This compound-GR Complex Budesonide_int->Budesonide_GR GR Glucocorticoid Receptor (GR) GR->Budesonide_GR HSP90 HSP90 GR_HSP90 GR-HSP90 Complex GR_HSP90->GR dissociation Budesonide_GR_nuc This compound-GR Complex Budesonide_GR->Budesonide_GR_nuc Translocation NFkB_Inhibitor IκB NFkB NF-κB NFkB_Complex IκB-NF-κB Complex NFkB_nuc NF-κB NFkB_Complex->NFkB_nuc Translocation GRE Glucocorticoid Response Element (GRE) Budesonide_GR_nuc->GRE Binds to Budesonide_GR_nuc->NFkB_nuc Inhibits Anti_Inflammatory_Genes Anti-Inflammatory Genes GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-Inflammatory Genes NFkB_nuc->Pro_Inflammatory_Genes Upregulates

Caption: this compound signaling pathway in a target cell.

COPD_Model_Workflow Start Start: Select Animal Model (e.g., Rat/Mouse) Induction COPD Induction (e.g., Cigarette Smoke, Elastase) Start->Induction Grouping Randomize into Groups (Control, COPD, this compound) Induction->Grouping Treatment Administer this compound (Define Dose, Frequency, Duration) Grouping->Treatment Analysis Endpoint Analysis Treatment->Analysis Lung_Function Lung Function Tests (e.g., FEV, Resistance) Analysis->Lung_Function BALF BALF Analysis (Cell Counts, Cytokines) Analysis->BALF Histology Lung Histopathology Analysis->Histology Molecular Molecular Analysis (RT-PCR, ELISA) Analysis->Molecular Data Data Interpretation & Reporting Lung_Function->Data BALF->Data Histology->Data Molecular->Data

Caption: Experimental workflow for testing this compound in a COPD model.

References

Overcoming budesonide solubility challenges in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to budesonide solubility in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic, synthetic corticosteroid, making it practically insoluble in water.[1][2] Its hydrophobic nature leads to challenges in preparing aqueous solutions for in vitro experiments, often resulting in precipitation.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][3] A common practice is to first dissolve this compound in one of these organic solvents to create a concentrated stock solution before diluting it into an aqueous buffer or cell culture medium.[3]

Q3: How can I increase the aqueous solubility of this compound for my in vitro assay?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a mixture of an organic solvent and water (e.g., ethanol-water mixtures) can significantly increase solubility.[4]

  • Solubilizing agents: Excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) and surfactants (e.g., Poloxamer 188) can be used to form complexes with this compound, thereby increasing its solubility in aqueous solutions.[2][5]

  • pH adjustment: The stability of this compound solutions can be influenced by pH, with increased stability at a pH of 6.0 or below.

Q4: What is the recommended final concentration of DMSO in cell culture when using it to dissolve this compound?

A4: While DMSO is an effective solvent, it can be toxic to cells at high concentrations. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1% (v/v), to minimize cytotoxicity.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue known as "solvent shock," which occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium.

Troubleshooting Workflow

G start Precipitation Observed stock_check Is the stock solution clear? start->stock_check dilution_method How are you diluting the stock? stock_check->dilution_method Yes solution_reprepare Re-prepare stock solution. Ensure complete dissolution. stock_check->solution_reprepare No concentration_check Is the final concentration too high? dilution_method->concentration_check Gradual dilution solution_intermediate Use an intermediate dilution step. Add stock to a small media volume first. dilution_method->solution_intermediate Directly to final volume still_precipitates Precipitation persists? concentration_check->still_precipitates No solution_dose_response Determine the solubility limit in your media. Perform a dose-response experiment. concentration_check->solution_dose_response Yes solution_alternatives Explore alternative methods: - Co-solvents - Cyclodextrins - Surfactants still_precipitates->solution_alternatives Yes end_success Problem Solved still_precipitates->end_success No solution_reprepare->stock_check solution_intermediate->dilution_method solution_dose_response->concentration_check solution_alternatives->end_success

Troubleshooting workflow for this compound precipitation.

Q: I've tried the troubleshooting steps, but I'm still seeing precipitation. What else can I do?

A: If precipitation persists, consider the following:

  • Pre-warm your media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.[7]

  • Vigorous mixing: When adding the this compound stock (or intermediate dilution) to the media, ensure rapid and thorough mixing to avoid localized high concentrations.

  • Use of solubility enhancers: Incorporating cyclodextrins or other solubilizing agents into your experimental protocol can be highly effective.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (approx.)Reference
Water28 µg/mL[8]
Distilled Water85 µg/mL[2]
Phosphate Buffer (pH 6.8)42.9 µg/mL[2]
Ethanol10 mg/mL[3]
DMSO25 mg/mL[3]
Dimethylformamide (DMF)20 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[3]

Table 2: Effect of Cyclodextrins on this compound Aqueous Solubility

Cyclodextrin (B1172386)Molar Ratio (BUD:CD)Resulting Aqueous SolubilityReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:114.6 µg/mL (from 3.9 µg/mL)[5]
γ-cyclodextrin1:2Markedly higher dissolution rate[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 430.54 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: 10 mmol/L * 0.001 L * 430.54 g/mol = 4.3054 mg

  • Weighing: Carefully weigh 4.31 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound to Cell Cultures

This protocol provides a general guideline for diluting the DMSO stock solution into cell culture medium.

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Perform an intermediate dilution:

    • To achieve a final concentration of 10 µM in 1 mL of medium, first dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

    • Mix the intermediate solution gently by pipetting.

  • Final dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate to achieve the final 10 µM concentration.

  • Vehicle Control: Prepare a control with the same final concentration of DMSO as the treated samples.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on the solvent evaporation method to enhance this compound's aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (CD)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare the CD solution: Dissolve the desired amount of β-cyclodextrin in a water/ethanol solution. An optimal ratio for complex formation has been found to be 80:20 (v/v) water to ethanol.[10][11]

  • Dissolve this compound: Dissolve the this compound in a minimal amount of ethanol.

  • Mixing: Add the this compound solution to the cyclodextrin solution with continuous stirring.

  • Solvent evaporation: The solvent is then removed, typically using a rotary evaporator, leaving a solid powder of the this compound-cyclodextrin inclusion complex.

  • Reconstitution: The resulting powder can be dissolved in your aqueous buffer or cell culture medium for the in vitro assay.

Mandatory Visualization

This compound Mechanism of Action via the Glucocorticoid Receptor Pathway

This compound, a potent glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[12][13] Upon entering the cell, this compound binds to the cytosolic GR, causing the dissociation of chaperone proteins.[12] The activated this compound-GR complex then translocates to the nucleus.[13] In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes and the suppression of pro-inflammatory gene expression.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (GR + Chaperone Proteins) This compound->GR_complex Binds Active_GR Activated This compound-GR Complex GR_complex->Active_GR Activates & Dissociates Chaperones Active_GR_nucleus Activated This compound-GR Complex Active_GR->Active_GR_nucleus Translocates DNA DNA (with GREs) Anti_inflammatory Transcription of Anti-inflammatory Genes (e.g., Lipocortin-1) DNA->Anti_inflammatory Upregulates Pro_inflammatory Suppression of Pro-inflammatory Genes (e.g., IL-1, TNF-α) DNA->Pro_inflammatory Downregulates Active_GR_nucleus->DNA Binds to GREs

This compound's glucocorticoid receptor signaling pathway.

References

Troubleshooting variability in budesonide nebulizer output and delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in budesonide nebulizer output and delivery during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to variability in nebulized this compound delivery?

Variability in the delivery of nebulized this compound can be attributed to several key factors:

  • Nebulizer Type: Different nebulizer technologies, such as jet nebulizers and vibrating mesh nebulizers (VMNs), have distinct performance characteristics that significantly impact drug delivery.[1][2][3]

  • Device-Specific Properties: Even within the same category, different models of nebulizers and compressors can lead to variations in drug output and particle size distribution.[3][4][5]

  • Patient Breathing Patterns: The simulated breathing pattern (e.g., adult vs. pediatric) used in in vitro experiments can affect the total drug output.[2]

  • Drug Formulation: The physicochemical properties of the this compound suspension, including particle size, concentration, and the presence of surfactants, can influence nebulization efficiency.[6][7][8]

  • Experimental Conditions: Factors such as the flow rate of the compressor and the duration of nebulization can alter the delivered dose.[9][10]

Q2: How does the choice between a jet nebulizer and a vibrating mesh nebulizer (VMN) affect this compound delivery?

Jet and vibrating mesh nebulizers operate on different principles, leading to differences in aerosol characteristics and delivery efficiency.

  • Particle Size: VMNs may produce a smaller mass median aerodynamic diameter (MMAD) and a higher fine particle fraction (FPF), which is the percentage of particles less than 5 µm, considered optimal for lung deposition.[1][6]

  • Delivered Dose: The delivered dose can vary significantly between nebulizer types. Some studies show that VMNs can deliver a higher percentage of the loaded dose compared to jet nebulizers under certain conditions.[1] However, other studies highlight that the total output can be influenced by the specific device and breathing pattern.[2]

  • Nebulization Time: VMNs often have shorter nebulization times compared to jet nebulizers.[6]

  • Residual Volume: VMNs may leave a smaller residual volume of the drug in the nebulizer, leading to greater efficiency.[11]

Q3: Can the formulation of the this compound suspension impact nebulizer output?

Yes, the formulation plays a critical role in the efficiency of nebulization.

  • Particle Size: this compound is a suspension, and the size of the suspended drug particles can affect their ability to be aerosolized.[8][12] Formulations with smaller this compound particles, such as nanodispersions, have been shown to generate aerosols with a smaller MMAD and a higher FPF.[6]

  • Surfactants: The addition of surface-active agents (surfactants) to the this compound suspension can increase the emitted dose and the respirable fraction by improving the solubility and reducing droplet size during nebulization.[7]

  • Viscosity and Surface Tension: The physicochemical properties of the suspension, such as viscosity and surface tension, can influence the atomization process and the resulting droplet size distribution.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Low Delivered Dose

Possible Causes:

  • Inappropriate Nebulizer-Compressor Combination: The performance of a jet nebulizer is highly dependent on the pressure and flow rate generated by the compressor.[5][13]

  • High Residual Volume: A significant amount of the drug may be left in the nebulizer after the run is complete.

  • Suboptimal Breathing Pattern Simulation: The simulated breathing parameters (tidal volume, frequency, I:E ratio) may not be appropriate for the nebulizer being tested.[2]

  • Formulation Instability: The this compound suspension may not be adequately mixed, leading to inconsistent dosing.

Solutions:

  • Verify Nebulizer-Compressor Compatibility: Ensure the compressor provides the manufacturer-recommended flow rate and pressure for the specific nebulizer being used.

  • Standardize Nebulization Time: For jet nebulizers, continue nebulization until sputtering occurs, followed by a standardized period (e.g., 60 seconds) of continued operation to minimize residual volume.[1] Tapping the nebulizer can also help.[1]

  • Optimize and Standardize Breathing Simulation: Use well-defined and consistent breathing patterns in your in vitro setup. Consider testing with different patterns (e.g., adult and pediatric) to understand the range of variability.[1][2]

  • Ensure Proper Suspension Handling: Gently swirl the this compound ampule before loading it into the nebulizer to ensure a uniform suspension.

Issue 2: High Variability in Particle Size Distribution (MMAD and FPF)

Possible Causes:

  • Nebulizer Type and Model: Different nebulizers inherently produce different particle size distributions.[1][3][14]

  • Formulation Characteristics: As discussed, the initial particle size of the this compound in the suspension and the presence of other excipients can affect the final aerosol particle size.[6][8]

  • Inappropriate Measurement Technique: The method used for particle size analysis (e.g., cascade impaction, laser diffraction) and the experimental setup can introduce variability.

Solutions:

  • Select the Appropriate Nebulizer for the Target Particle Size: If a smaller particle size is desired, a vibrating mesh nebulizer might be more suitable.[1]

  • Characterize the this compound Formulation: Analyze the particle size of the this compound crystals in the suspension before nebulization to understand its potential impact.

  • Standardize Particle Size Analysis Protocol: Use a validated method for aerodynamic particle size distribution (APSD) analysis, such as the Next Generation Impactor (NGI), with a consistent flow rate.[9][15] Ensure the impactor is properly coated to prevent particle bounce.

Data Presentation

Table 1: Comparison of Nebulizer Performance with this compound Suspension

Nebulizer TypeModelBreathing PatternMMAD (µm)FPF (<5 µm) (%)Delivered Dose (% of Loaded Dose)Nebulization Time (min)Reference
MeshInnoSpire Go (ISGo)Pediatric4.8452.116.23.78[1]
MeshInnoSpire Go (ISGo)Adult4.8452.119.03.57[1]
Jet (Breath-Enhanced)LC PlusPediatric6.4733.112.04.78[1]
Jet (Breath-Enhanced)LC PlusAdult6.4733.119.03.79[1]
JetBimboNebAdult4.5---[2]
JetNebulaAdult3.4---[2]
JetPari LC Plus-4.1---[14]
JetPari LC Star-3.8---[14]
JetMedicaid Ventstream-3.1---[14]

Table 2: Impact of this compound Formulation on Nebulizer Output

FormulationNebulizer TypeMMAD (µm)FPF (%)Nebulization Time (min)Reference
This compound NanodispersionNot Specified3.9156.8812.3[6]
Marketed MicrosuspensionNot Specified6.2238.0414.85[6]
Commercial FormulationSidestream Jet---[7]
+ Cationic DetergentSidestream Jet-Increased-[7]
+ Nonionic DetergentSidestream Jet-Increased-[7]

Experimental Protocols

Protocol 1: Determination of Delivered Dose

This protocol is adapted from methodologies described in the cited literature.[1]

  • Setup: Connect the nebulizer to a breathing simulator via a collection filter placed before the simulator. Set the breathing simulator to the desired parameters (e.g., Adult: tidal volume = 500 mL, frequency = 15 bpm, I:E ratio = 1:1; Pediatric: tidal volume = 150 mL, frequency = 25 bpm, I:E ratio = 1:2).

  • Sample Preparation: Gently swirl the this compound ampule (e.g., 0.25 mg/mL) and load the specified volume into the nebulizer.

  • Nebulization: Activate the nebulizer and run until completion. For mesh nebulizers, this is often an automatic shut-off. For jet nebulizers, run until sputtering begins, then continue for a defined period (e.g., 60 seconds).

  • Drug Recovery: After nebulization, carefully remove the collection filter. Rinse the filter with a suitable solvent (e.g., methanol (B129727) or a mobile phase for HPLC) to recover the deposited this compound.

  • Quantification: Analyze the amount of this compound in the solvent using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The delivered dose is the total amount of this compound recovered from the filter. This can be expressed as a mass (mg) or as a percentage of the initial loaded dose.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) Analysis

This protocol is based on standard methods for nebulizer testing.[9][15]

  • Impactor Setup: Use a cascade impactor, such as the Next Generation Impactor (NGI), suitable for nebulizer testing. The NGI stages should be coated with a solution (e.g., silicone in hexane) to prevent particle bounce.

  • Flow Rate: Connect the impactor to a vacuum pump and set the flow rate to a constant value appropriate for nebulizer testing, typically 15 L/min.

  • Nebulizer Connection: Connect the nebulizer to the induction port of the impactor.

  • Sample Nebulization: Load the nebulizer with the this compound suspension and operate it for a fixed period, ensuring that the total amount of drug delivered to the impactor is within the quantifiable range of the analytical method.

  • Drug Recovery: After nebulization, disassemble the impactor and rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited this compound.

  • Quantification: Analyze the this compound content from each stage using a validated HPLC method.

  • Data Analysis: Use software to calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) based on the amount of drug deposited on each stage of the impactor.

Visualizations

Troubleshooting_Delivered_Dose Start Low/Variable Delivered Dose Cause1 Nebulizer/ Compressor Issue Start->Cause1 Cause2 High Residual Volume Start->Cause2 Cause3 Breathing Pattern Mismatch Start->Cause3 Cause4 Formulation Inconsistency Start->Cause4 Solution1 Verify Compatibility & Flow Rate Cause1->Solution1 Check Solution2 Standardize Nebulization Time & Technique Cause2->Solution2 Implement Solution3 Optimize/Standardize Breathing Parameters Cause3->Solution3 Adjust Solution4 Ensure Proper Suspension Mixing Cause4->Solution4 Improve

Caption: Troubleshooting logic for low or variable delivered dose.

Experimental_Workflow_APSD Prep Prepare Cascade Impactor (e.g., NGI with coating) Setup Set Flow Rate (e.g., 15 L/min) Prep->Setup Load Load this compound Suspension into Nebulizer Setup->Load Nebulize Nebulize for a Fixed Duration into Impactor Load->Nebulize Recover Recover Drug from Each Impactor Stage Nebulize->Recover Analyze Quantify this compound (e.g., HPLC) Recover->Analyze Calculate Calculate MMAD, GSD, FPF Analyze->Calculate

Caption: Experimental workflow for APSD analysis.

References

Technical Support Center: Strategies to Minimize Systemic Side Effects of Long-term Budesonide Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the systemic side effects of long-term budesonide use.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges in this compound research.

Formulation and Delivery

Question: My targeted-release this compound formulation is showing premature drug release in simulated gastric fluid. What are the potential causes and solutions?

Answer: Premature drug release is a common issue in the development of enteric-coated or targeted-release formulations. Here are some potential causes and troubleshooting steps:

  • Inadequate Coating Thickness: The enteric coating may be too thin to withstand the acidic environment.

    • Solution: Increase the coating thickness and ensure uniform application. Perform in-process checks on coating weight gain.

  • Improper Polymer Selection: The chosen enteric polymer may not have the desired pH-dependent solubility profile.

    • Solution: Review the physicochemical properties of your polymer. For colon-targeted delivery, polymers like Eudragit® S100, which dissolves at pH > 7, are often used. Consider dual pH- and time-dependent systems for more precise targeting.[1]

  • Coating Integrity Issues: Cracks, chipping, or peeling of the coating can lead to premature release.

    • Solution: Optimize the coating process parameters, including spray rate, drying temperature, and atomization air pressure. Ensure the tablet core is robust and does not have surface imperfections.[2]

  • Formulation Incompatibility: Interactions between the drug, excipients, and the coating material can compromise the coating's integrity.

    • Solution: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to identify any potential interactions.

Question: I am developing a nanoparticle-based delivery system for this compound, but I'm observing high batch-to-batch variability. What should I investigate?

Answer: High variability is a significant hurdle in nanoparticle formulation. Here are key areas to troubleshoot:

  • Inconsistent Raw Materials: Variations in the quality of polymers, lipids, and surfactants can significantly impact nanoparticle characteristics.

    • Solution: Source high-quality, well-characterized materials. Perform quality control checks on incoming raw materials.

  • Process Parameter Fluctuations: Minor changes in homogenization speed, sonication time, temperature, or solvent evaporation rate can lead to different particle sizes and drug loading.

    • Solution: Tightly control all process parameters. Implement a robust process monitoring strategy.

  • Purification Inconsistencies: Inefficient or variable purification can leave residual solvents or unencapsulated drug, affecting stability and performance.

    • Solution: Optimize and validate your purification method (e.g., dialysis, centrifugation, tangential flow filtration).

  • Stability Issues: Nanoparticles can be prone to aggregation or drug leakage over time.

    • Solution: Conduct long-term stability studies under different storage conditions. Evaluate the need for cryoprotectants if lyophilizing the formulation.

In Vitro and In Vivo Testing

Question: My in vitro dissolution results for a targeted-release this compound formulation are not correlating with my in vivo pharmacokinetic data. What could be the reasons?

Answer: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge. Consider the following:

  • Biorelevance of Dissolution Media: The pH, osmolarity, and presence of enzymes and surfactants in your dissolution media may not accurately reflect the gastrointestinal environment.

    • Solution: Utilize biorelevant media that simulate the composition of fluids in different segments of the GI tract (e.g., FaSSIF, FeSSIF, SGF).

  • Hydrodynamics of the Dissolution Apparatus: The agitation rate and type of apparatus may not mimic the mechanical stresses in the gut.

    • Solution: Experiment with different apparatuses (e.g., USP Apparatus 1, 2, or 3) and agitation rates to better simulate in vivo conditions.

  • Drug Permeability and Metabolism: Dissolution is only one part of absorption. The permeability of this compound across the intestinal epithelium and its first-pass metabolism are critical factors.

    • Solution: Use in vitro models like the Caco-2 permeability assay to assess intestinal transport.[3][4][5][6][7] Incorporate metabolic components (e.g., S9 fractions) in your models where appropriate.

Question: I am having trouble with the Caco-2 permeability assay for this compound. What are some common pitfalls?

Answer: The Caco-2 assay requires careful execution. Here are some common issues:

  • Inconsistent Monolayer Integrity: Leaky monolayers will give artificially high permeability values.

    • Solution: Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure tight junction formation. Use a reference compound with known permeability to validate each batch of cells.

  • Efflux Transporter Activity: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can lead to an underestimation of its absorptive potential.

    • Solution: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Consider using P-gp inhibitors to confirm the involvement of this transporter.

  • Low Aqueous Solubility of this compound: this compound's poor water solubility can lead to challenges in preparing dosing solutions and potential precipitation during the assay.

    • Solution: Use a co-solvent (e.g., DMSO) to prepare stock solutions, but ensure the final concentration in the assay is low enough to not affect cell viability. Include a solubility enhancer in the transport buffer if necessary.

Question: We are planning an in vivo study in rodents to assess hypothalamic-pituitary-adrenal (HPA) axis suppression by a new this compound formulation. What are the key considerations?

Answer: Assessing HPA axis suppression requires careful experimental design:

  • Choice of Animal Model: Different rodent strains can have varying HPA axis reactivity.

    • Solution: Select a well-characterized strain and ensure consistency across your studies. Be aware of sex differences in HPA axis response.[8][9]

  • Stress-Free Environment: Stress from handling, noise, or improper housing can confound your results by elevating baseline corticosterone (B1669441) levels.

    • Solution: Acclimatize animals to the experimental procedures and environment. Handle animals minimally and at consistent times of the day.[9]

  • Timing of Sample Collection: Corticosterone levels follow a circadian rhythm, with peak levels typically at the beginning of the dark cycle for nocturnal animals like rodents.

    • Solution: Collect blood samples at a consistent time point, usually during the nadir of the circadian rhythm, to maximize the ability to detect suppression.

  • Method of Corticosterone Measurement: The choice of assay can impact your results.

    • Solution: Use a sensitive and specific method like LC-MS/MS or a validated immunoassay to measure plasma or serum corticosterone levels.

Data Presentation: Comparative Systemic Effects of this compound Formulations

The following tables summarize quantitative data on the bioavailability and systemic side effects of different this compound formulations.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationRouteBioavailability (%)Tmax (hours)Cmax (nmol/L)
Nebulized Suspension (1 mg)Inhalation~6% of labeled dose~0.33~2.6
Dry Powder Inhaler (Turbuhaler)Inhalation~32% of metered dose--
Entocort EC® (9 mg)Oral~9-13%~3.75-
This compound MMX® (9 mg)OralSimilar to Entocort EC~14.0Similar to Entocort EC

Data compiled from multiple sources. Absolute values can vary based on the specific study design and patient population.[10][11][12]

Table 2: Incidence of Common Glucocorticoid-Related Adverse Events in Clinical Trials of Oral this compound Formulations for Ulcerative Colitis

Adverse EventThis compound MMX® 9 mg (%)Placebo (%)
Mood changes2.53.1
Sleep changes2.54.7
Insomnia3.84.7

Data from the CORE II study. The study noted that the overall incidence of glucocorticoid-related adverse events was not significantly different between the this compound MMX and placebo groups.[13]

Table 3: Comparison of Adverse Events between Nebulized this compound and Oral Prednisolone (B192156) for COPD Exacerbations

Adverse EventRate Ratio (this compound vs. Prednisolone)95% Confidence Interval
Endocrine AE0.120.02 to 1.01
Total number of AEs0.770.50 to 1.19
Serious AE1.400.46 to 4.27

AE = Adverse Event. Data from a systematic review comparing nebulized this compound to oral prednisolone.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the sensitive quantification of this compound in plasma, which is crucial for pharmacokinetic studies.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 0.5 mL of human plasma, add an internal standard solution (e.g., this compound-d8).

  • Condition an SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

3. Troubleshooting

  • Poor Peak Shape: This can be caused by a mismatch between the injection solvent and the mobile phase, or column degradation. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase.

  • Baseline Noise: Can result from impure solvents, contaminated detector, or air bubbles. Use high-purity solvents, degas the mobile phase, and regularly maintain the detector.[15][16]

  • Ion Suppression/Enhancement: Matrix components from the plasma can interfere with the ionization of the analyte. Optimize the sample preparation to remove interfering substances. A different internal standard may also be beneficial.

Protocol 2: Assessment of HPA Axis Suppression in a Rodent Model

This protocol provides a framework for evaluating the systemic effects of a this compound formulation on the HPA axis.

1. Animal Model and Dosing

  • Use adult male rats (e.g., Sprague-Dawley) to avoid hormonal cycle variations.

  • Acclimatize animals to the housing facility for at least one week before the experiment.

  • Administer the this compound formulation or vehicle control at a consistent time each day for the duration of the study (e.g., 7-28 days).

2. Blood Sampling

  • Collect blood samples at the end of the treatment period. To minimize stress-induced corticosterone elevation, use a rapid and consistent collection method (e.g., tail-nick or saphenous vein sampling) and perform it at the nadir of the circadian rhythm (beginning of the light cycle).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Centrifuge the samples to separate the plasma and store at -80°C until analysis.

3. Corticosterone Measurement

  • Quantify plasma corticosterone levels using a validated LC-MS/MS method or a commercially available ELISA or RIA kit.

4. (Optional) ACTH Stimulation Test

  • To assess adrenal responsiveness, administer a bolus of synthetic ACTH (cosyntropin) after the final this compound dose.

  • Collect blood samples at baseline (before ACTH) and at specified time points after administration (e.g., 30 and 60 minutes).

  • A blunted cortisol response to ACTH stimulation indicates adrenal suppression.[17][18]

5. Troubleshooting

  • High Variability in Baseline Corticosterone: This is often due to stress. Ensure consistent and gentle handling, and a controlled environment (light, noise, temperature).[9]

  • No Apparent Suppression: The dose of this compound may be too low to cause significant HPA axis suppression in the chosen model. Consider a dose-response study. The duration of treatment may also be too short.

  • Inconsistent ACTH Stimulation Results: The dose and timing of ACTH administration are critical. Ensure accurate dosing and precise timing of blood draws post-stimulation.

Mandatory Visualizations

Signaling Pathway Diagrams

Glucocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change HSP90 Dissociates GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA NF_kB NF-κB GR_dimer->NF_kB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-Inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-Inflammatory Genes (e.g., IL-6, TNF-α) NF_kB->Pro_Inflammatory_Genes Activates

Caption: Glucocorticoid receptor signaling pathway for this compound.

HPA_Axis_Suppression Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol CRH->Pituitary + ACTH->Adrenal + Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback) This compound Systemic this compound This compound->Hypothalamus - (Exogenous Suppression) This compound->Pituitary - (Exogenous Suppression)

Caption: Mechanism of HPA axis suppression by systemic this compound.

Experimental Workflow Diagram

Targeted_Delivery_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulate Formulate Targeted This compound Delivery System Characterize Physicochemical Characterization (Size, ZP, EE) Formulate->Characterize Dissolution In Vitro Release (Biorelevant Media) Characterize->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic Study (Plasma this compound Levels) Permeability->PK_Study PD_Study Pharmacodynamic Study (HPA Axis Suppression) PK_Study->PD_Study

Caption: Experimental workflow for developing targeted this compound formulations.

References

Technical Support Center: Enhancing In Vitro-In Vivo Correlation (IVIVC) for Inhalable Budesonide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vitro-in vivo correlation (IVIVC) of inhalable budesonide formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of establishing an IVIVC for inhalable this compound.

Issue 1: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption

  • Question: My in vitro dissolution results for a this compound dry powder inhaler (DPI) are not correlating with the observed in vivo pharmacokinetic (PK) data. What are the potential causes and how can I troubleshoot this?

    Answer: A lack of correlation between in vitro dissolution and in vivo absorption is a common challenge. Several factors, from experimental setup to data interpretation, could be responsible.

    • Inadequate Dissolution Medium: The composition of your dissolution medium may not accurately reflect the physiological conditions of the lung. This compound is a poorly water-soluble drug, and its dissolution can be highly dependent on the medium.[1]

      • Troubleshooting:

        • Experiment with different dissolution media. Commonly used media include Phosphate Buffered Saline (PBS), Simulated Lung Fluid (SLF, Gamble's solution), and PBS with surfactants like polysorbate 80 to enhance the wettability of this compound.[1]

        • Consider the pH and ionic composition of the medium to mimic the lung lining fluid.[2]

    • Unrealistic Aerodynamic Particle Collection: The method used to collect the respirable fraction for dissolution testing is critical.

      • Troubleshooting:

        • Utilize cascade impactors like the Next Generation Impactor (NGI) to collect the fine particle fraction (FPF) for dissolution testing. This ensures you are testing the portion of the dose most likely to reach the lungs.[3]

        • Avoid overloading the collection surface, as this can lead to powder aggregation and artificially slow dissolution. Using a lower number of actuations can create a thin powder bed that is more representative of in vivo deposition.[4]

    • Inappropriate Dissolution Apparatus: The hydrodynamics of your dissolution setup can significantly influence the results.

      • Troubleshooting:

        • Standard USP apparatuses like the paddle apparatus (USP Apparatus 2) or flow-through cell (USP Apparatus 4) can be adapted for inhaled products.[4]

        • Consider specialized apparatuses designed for inhaled products, such as those incorporating a membrane holder for the collected particle dose within a dissolution vessel.[1][3]

Issue 2: High Variability in Aerodynamic Particle Size Distribution (APSD) Data

  • Question: I am observing significant batch-to-batch variability in the Fine Particle Fraction (FPF) of my this compound formulation when testing with a cascade impactor. What could be causing this and how can I improve consistency?

    Answer: High variability in APSD data can undermine the foundation of your IVIVC. The sources of this variability can be related to the formulation, the inhaler device, or the experimental technique.

    • Formulation Inhomogeneity: Inconsistent mixing of this compound with excipients like lactose (B1674315) can lead to variable deagglomeration and aerosolization.

      • Troubleshooting:

        • Ensure a robust and validated blending process to achieve uniform drug distribution.

        • Characterize the particle size and surface properties of both the active pharmaceutical ingredient (API) and the carrier particles, as these can affect adhesion and detachment.[5]

    • Environmental Conditions: Humidity can significantly impact the performance of DPIs, leading to particle agglomeration and reduced FPF.[6]

      • Troubleshooting:

        • Control and monitor the temperature and relative humidity of the testing environment.

        • Conduct stability studies under different environmental conditions to understand their impact on your formulation.[6]

    • Inhaler Usage and Testing Parameters: Inconsistent use of the inhaler or variations in testing parameters can introduce variability.

      • Troubleshooting:

        • Automate the actuation and inhalation process to ensure reproducibility.

        • Precisely control the flow rate through the cascade impactor, as FPF can be flow-rate dependent.[6]

        • Ensure proper handling and priming of the inhaler device as per manufacturer instructions, as mishandling can reduce the emitted dose and FPF.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro parameters I should focus on for establishing a successful IVIVC for inhaled this compound?

A1: The most critical in vitro parameters for developing an IVIVC for inhaled this compound are the aerodynamic particle size distribution (APSD) and the in vitro dissolution rate.[6] The APSD, particularly the Fine Particle Fraction (FPF), predicts the amount of drug that will deposit in the lungs.[7] The dissolution rate of these deposited particles then governs the rate and extent of absorption into the systemic circulation.[4]

Q2: How can I make my in vitro experiments more clinically relevant to improve the chances of a successful IVIVC?

A2: To enhance the clinical relevance of your in vitro tests, consider the following:

  • Use Anatomical Throat Models: Incorporate more realistic throat models, such as the Alberta Idealized Throat (AIT), instead of the standard USP/Ph. Eur. induction port. This provides a more accurate representation of particle deposition in the oropharyngeal region.[8][9]

  • Simulate Patient Breathing Patterns: Instead of using a fixed flow rate for APSD testing, employ breathing simulators that can replicate various patient inhalation profiles (e.g., tidal breathing, different inhalation efforts).[8][10] This is particularly important for DPIs, where performance can be dependent on the patient's inspiratory flow rate.[10]

  • Biorelevant Dissolution Media: As mentioned in the troubleshooting section, use dissolution media that mimic the composition of human lung fluid, such as Simulated Lung Fluid (SLF).[1][2]

Q3: What is a Level A IVIVC and how is it established for inhaled this compound?

A3: A Level A IVIVC represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[11][12] For inhaled this compound, establishing a Level A IVIVC is challenging but has been successfully achieved, particularly with novel formulations like large porous particles.[11][13] The general process involves:

  • Developing multiple formulations with different in vitro release rates (e.g., fast, medium, slow).

  • Conducting in vitro dissolution studies on these formulations.

  • Performing in vivo pharmacokinetic studies in an appropriate animal model or humans to obtain plasma concentration-time profiles.

  • Using deconvolution methods (e.g., Wagner-Nelson, Loo-Riegelman) to calculate the in vivo absorption profile from the plasma concentration data.[14]

  • Plotting the in vitro dissolution data against the in vivo absorption data to establish a correlation.

Q4: What role do excipients play in the IVIVC of this compound DPIs?

A4: Excipients, most commonly lactose in DPIs, play a crucial role. The particle size of the lactose carrier affects drug-carrier adhesion and, consequently, the deagglomeration and aerosolization performance of the this compound.[5] Smaller lactose particles can lead to a higher FPF but may also increase throat deposition.[5] The presence of other excipients, such as force control agents, can also influence the dispersibility of the powder and its dissolution characteristics.

Quantitative Data Summary

Table 1: Comparison of In Vitro Dissolution Media for this compound

Dissolution MediumKey ComponentsTypical Observations for this compoundReference(s)
Phosphate Buffered Saline (PBS)Phosphate buffer, NaClModerate dissolution.[1]
PBS with 0.2% w/v Polysorbate 80PBS, Polysorbate 80 (surfactant)Significantly enhanced dissolution due to improved wettability and solubility.[1]
Simulated Lung Fluid (SLF) - Gamble's SolutionIonic composition similar to lung fluid, lacks surfactant.Lower dissolution compared to PBS with surfactant.[1][4]

Table 2: Impact of Formulation Parameters on this compound Aerosol Performance

ParameterEffect on Aerosol PerformanceReference(s)
Decreased Carrier Particle Size (Lactose)Increased Fine Particle Fraction (FPF) and dispersibility.[5]
Increased Carrier Particle Size (Lactose)Reduced throat deposition.[5]
Nanoparticle FormulationsSignificantly higher FPF and smaller Mass Median Aerodynamic Diameter (MMAD) compared to microsuspensions.[15]
Large Porous Particles (LPPs)Improved aerosolization properties and potential for sustained release.[11][13]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution (APSD) Measurement using the Next Generation Impactor (NGI)

  • Apparatus Setup: Assemble the NGI according to the manufacturer's instructions. If using an anatomical throat model like the Alberta Idealized Throat (AIT), connect it to the NGI inlet.

  • Coating of Collection Surfaces: Apply a coating (e.g., silicone) to the NGI collection cups to prevent particle bounce.

  • Environmental Control: Conduct the experiment in a controlled environment with stable temperature and humidity.

  • Inhaler Preparation: Load the this compound inhaler with a new dose.

  • Flow Rate Adjustment: Connect the NGI to a vacuum pump and adjust the flow rate to the desired value (e.g., 60 L/min).

  • Sample Collection: Actuate the inhaler into the NGI for a predetermined duration.

  • Drug Recovery: Disassemble the NGI and rinse each component (throat, stages, filter) with a suitable solvent to recover the deposited this compound.

  • Quantification: Analyze the amount of this compound in each rinse solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the mass of this compound deposited on each stage and determine key parameters like Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).

Protocol 2: In Vitro Dissolution Testing of the Respirable Fraction

  • Sample Collection: Collect the fine particle dose of this compound from the inhaler onto a suitable collection surface (e.g., a filter membrane) placed within a cascade impactor (like the NGI).[3] Use a minimal number of actuations to create a thin, uniform powder layer.[4]

  • Apparatus Setup: Place the collection surface with the deposited drug into a dissolution apparatus. A common setup involves a membrane holder placed at the bottom of a USP Apparatus 2 (paddle) vessel.[2]

  • Dissolution Medium: Fill the vessel with a pre-warmed (37°C) and de-aerated dissolution medium (e.g., PBS with 0.2% polysorbate 80).

  • Test Execution: Start the paddle rotation at a specified speed (e.g., 75 rpm).[1]

  • Sampling: Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).[3] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation IVIVC Development Formulation This compound Formulation (e.g., DPI, Nebulizer) APSD Aerodynamic Particle Size Distribution (APSD) via NGI Formulation->APSD Aerosolization Dissolution In Vitro Dissolution of Respirable Fraction APSD->Dissolution Collect FPF Invitro_Data In Vitro Data: FPF, MMAD, Dissolution Profile Dissolution->Invitro_Data Correlation Establish Correlation Model (e.g., Level A) Invitro_Data->Correlation Dosing In Vivo Dosing (Animal/Human) PK_Study Pharmacokinetic (PK) Study Dosing->PK_Study Plasma_Conc Plasma Concentration- Time Profile PK_Study->Plasma_Conc Invivo_Data In Vivo Data: Absorption Profile Plasma_Conc->Invivo_Data Deconvolution Invivo_Data->Correlation

Caption: Workflow for establishing an IVIVC for inhalable this compound.

Troubleshooting_Dissolution cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor In Vitro-In Vivo Correlation (Dissolution) Cause1 Inadequate Dissolution Medium Problem->Cause1 Cause2 Unrealistic Particle Collection Problem->Cause2 Cause3 Inappropriate Apparatus Hydrodynamics Problem->Cause3 Solution1 Use Biorelevant Media (e.g., SLF, Surfactants) Cause1->Solution1 Solution2 Collect FPF via NGI; Avoid Overloading Cause2->Solution2 Solution3 Adapt USP Apparatus or Use Specialized Equipment Cause3->Solution3

Caption: Troubleshooting poor dissolution correlation in IVIVC studies.

References

Addressing challenges in the separation of budesonide diastereomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of budesonide diastereomers (Epimer A - 22S and Epimer B - 22R) using chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: The separation of this compound's two diastereomers, 22R and 22S, is difficult due to their very similar molecular structures.[1] This structural similarity results in nearly identical interactions with the stationary phase in achiral chromatographic systems, leading to close elution times and potential co-elution.[1] Although they are chemically different, unlike enantiomers, their separation still requires carefully optimized chromatographic conditions.[1]

Q2: What are the typical chromatographic modes used for this compound diastereomer separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for the separation of this compound diastereomers.[2][3][4] C18 columns are frequently used as the stationary phase.[2][3][5] Additionally, chiral stationary phases, such as amylose-tris-[(S)-1-phenylethyl carbamate], have been shown to be effective.[2] Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for this separation.

Q3: What are the key parameters to optimize for a successful separation?

A3: The critical parameters to optimize for achieving baseline separation of this compound diastereomers include:

  • Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile) to the aqueous buffer significantly impacts resolution.[3][5]

  • Column Temperature: Temperature affects the retention factor and selectivity between the diastereomers.[1][2]

  • Flow Rate: Optimizing the flow rate is crucial for achieving the best efficiency and resolution.[1]

  • Stationary Phase Chemistry: The choice of stationary phase, including the specific type of C18 column or the use of a chiral column, is fundamental to the separation.[2][3]

Q4: Can I use a chiral column to separate this compound diastereomers?

A4: Yes, while diastereomers can be separated on achiral stationary phases, using a chiral stationary phase can provide excellent resolution.[1][2] For instance, an amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase has been successfully used for this purpose.[2]

Q5: What are the USP requirements for this compound diastereomer separation?

A5: The USP monograph for the this compound assay specifies certain system suitability requirements, which typically include:

  • A minimum resolution (Rs) between the two diastereomer peaks (e.g., ≥ 1.5).[1][4]

  • A minimum number of theoretical plates for the R-budesonide peak (e.g., ≥ 5500).[1][4]

  • A specific relative retention time (RRT) for the S-budesonide peak relative to the R-budesonide peak (e.g., 1.1).[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound diastereomers.

Issue 1: Poor Resolution (Rs < 1.5)

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Adjust the percentage of the organic modifier (e.g., acetonitrile). A slight decrease in the organic modifier concentration can increase retention and improve resolution. Conversely, a minor adjustment, such as a 3% increase in acetonitrile, has been shown to meet resolution requirements in some cases.[3]

  • Possible Cause: Sub-optimal column temperature.

    • Solution: Investigate the effect of column temperature. While higher temperatures can increase efficiency, for this compound diastereomers, an increase in temperature can sometimes decrease the retention factor and relative retention time, negatively impacting resolution.[1] It is crucial to perform a temperature study to find the optimal balance. For some methods, lower temperatures (e.g., 30°C) may be necessary to meet RRT requirements.[1] In other cases, particularly with chiral columns, increasing the temperature can decrease peak width and improve resolution.[2]

  • Possible Cause: Flow rate is too high.

    • Solution: Decrease the flow rate. A lower flow rate can lead to more efficient peaks and better resolution, although it will increase the run time.[1] It's essential to find the highest possible flow rate that still provides acceptable resolution.[1]

Issue 2: Peak Tailing or Asymmetry

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the pH of the mobile phase buffer is appropriate. A pH of around 3.2 is commonly used.[4] Using a high-purity, well-maintained column can also minimize unwanted interactions.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Inadequate system equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

  • Possible Cause: Fluctuations in pump performance or mobile phase composition.

    • Solution: Degas the mobile phase to prevent bubble formation. Check the pump for leaks and ensure it is delivering a consistent flow rate.

Issue 4: Low Theoretical Plates (Poor Efficiency)

  • Possible Cause: Flow rate is far from the optimal value (minimum of the Van Deemter curve).

    • Solution: Perform a flow rate study to determine the optimal flow rate for your column and conditions. A very low flow rate can significantly increase the number of theoretical plates.[1]

  • Possible Cause: Column degradation.

    • Solution: Replace the column with a new one of the same type.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound Diastereomer Separation

ParameterMethod 1 (UHPLC)[1]Method 2 (HPLC - Chiral)[2]Method 3 (USP)[4]
Stationary Phase Accucore™ XL C18, 4 µmChiralpak AS-RH, 5.0 μmL1 packing (C18), 5-µm
Column Dimensions Not Specified150 mm × 4.6 mm15 cm × 4.6-mm
Mobile Phase 40% Acetonitrile in waterAcetonitrile-water (45:55, v/v)Acetonitrile and Buffer (32:68)
Flow Rate 0.64 mL/min (optimized)1.0 mL/min1.5 mL/min
Temperature 30 °C40 °CNot Specified
Detection UVDAD at 246 nmUV 254 nm
Resolution (Rs) ≥ 1.54.64≥ 1.5
Retention Time (Epimer B/R) ~2.2 min6.40 minNot Specified
Retention Time (Epimer A/S) ~2.4 min7.77 minNot Specified

Experimental Protocols

Protocol 1: Fast UHPLC Separation on a C18 Column [1]

  • System: UHPLC system with a quaternary pump and UV detector.

  • Column: Thermo Scientific™ Accucore™ XL C18, 4 µm.

  • Mobile Phase: 40% Acetonitrile in water.

  • Flow Rate: 0.64 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV.

  • Injection Volume: Not specified.

  • System Suitability:

    • Resolution ≥ 1.5

    • Theoretical Plates (R-budesonide) ≥ 5500

    • Relative Retention Time (S-budesonide) = 1.1

Protocol 2: HPLC Separation on a Chiral Stationary Phase [2]

  • System: HPLC system with a Diode Array Detector (DAD).

  • Column: Chiralpak AS-RH (150 mm × 4.6 mm, 5.0 μm).

  • Mobile Phase: Acetonitrile-water (45:55, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD at 246 nm.

  • Injection Volume: 10 μL.

  • Expected Results:

    • Retention time of 22R-budesonide: ~6.40 min

    • Retention time of 22S-budesonide: ~7.77 min

    • Resolution: ~4.64

Visualizations

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckMobilePhase Adjust Mobile Phase (% Organic Modifier) Start->CheckMobilePhase Possible Cause: Incorrect Composition CheckTemp Optimize Column Temperature CheckMobilePhase->CheckTemp If still unresolved End Resolution Improved (Rs >= 1.5) CheckMobilePhase->End If resolved CheckFlowRate Decrease Flow Rate CheckTemp->CheckFlowRate If still unresolved CheckTemp->End If resolved CheckFlowRate->End If resolved

Caption: Troubleshooting workflow for poor peak resolution.

ParameterRelationships cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase Composition Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime Efficiency Efficiency (Plates) Temperature->Efficiency FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime FlowRate->Efficiency

Caption: Key parameter relationships in chromatography.

References

Technical Support Center: Optimization of Starting Doses of Inhaled Budesonide for Asthma Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on asthma control studies involving inhaled budesonide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting dose of inhaled this compound for adults with mild-to-moderate asthma?

A1: For adolescents and adults with mild-to-moderate asthma, most of the therapeutic benefit of inhaled this compound is achieved with a total daily dose of approximately 400 µg.[1][2][3][4] A meta-analysis of placebo-controlled, randomized clinical trials indicated that 80% of the maximum benefit is achieved at doses between 200-400 µ g/day , and 90% of the benefit is seen with 300-600 µ g/day .[1][2][4] The maximum achievable benefit generally occurs at a dose of around 1,000 µ g/day , with little further improvement at higher doses.[1][2][3][4]

Q2: Is a "start high and step down" approach more effective than starting with a lower dose of this compound?

A2: Studies comparing a "start high and step down" approach with a constant moderate or low dose of inhaled corticosteroids have found no significant differences in lung function, symptoms, or the need for rescue medication between the two strategies. For patients with mild-to-moderate asthma, starting with a moderate dose is generally as effective as starting with a high dose and then reducing it.[5] However, some guidelines have historically suggested a "start high--go low" approach to gain rapid control of inflammation.[6]

Q3: What is the recommended starting dose of inhaled this compound for children with asthma?

A3: For children aged 1 to 8 years with mild-to-moderate persistent asthma, a common starting dose of nebulized this compound is 0.5 mg once daily or 0.25 mg twice daily if they were previously treated with bronchodilators alone or other inhaled corticosteroids. For children aged 6 to 17, the recommended starting dosage for this compound inhalation powder is 180 mcg twice daily, which can be increased to 360 mcg twice daily for some patients.

Q4: How does the dose-response relationship of this compound differ in severe asthma compared to mild-to-moderate asthma?

A4: In patients with severe asthma, a more significant dose-response effect is observed. High doses of this compound (e.g., 1600 mcg/d) have shown clinically significant improvements in FEV1 compared to low doses (e.g., 200 mcg/d).[7][8][9] In contrast, for mild-to-moderate asthma, there are no clinically significant differences in FEV1, PEFR, or symptoms across a dose range of 200-1600 mcg/d.[7][8][9] However, higher doses (e.g., 800 mcg/d) in moderate-to-severe asthma can significantly reduce the likelihood of trial withdrawal due to exacerbations compared to lower doses (e.g., 200 mcg/d).[7][8]

Troubleshooting Guides

Issue 1: A subject with mild-to-moderate asthma is not responding to a low starting dose of inhaled this compound (e.g., 200-400 µ g/day ).

  • Possible Cause: Individual variability in response to inhaled corticosteroids is considerable.[2] The initial dose may be insufficient for this particular subject.

  • Troubleshooting Steps:

    • Verify Inhaler Technique: Improper inhaler technique is a common cause of treatment failure. Ensure the subject is using the inhaler correctly as per the device instructions.

    • Assess Adherence: Confirm that the subject is adhering to the prescribed dosing schedule.

    • Consider Dose Titration: If technique and adherence are adequate, consider titrating the dose upwards. For mild-to-moderate asthma, increasing the dose within the 400-800 µ g/day range may provide additional benefit.

    • Evaluate for Co-morbidities: Assess for and manage any co-existing conditions that may worsen asthma control, such as allergic rhinitis or gastroesophageal reflux disease.

    • Consider Add-on Therapy: If increasing the this compound dose does not yield sufficient control, adding a long-acting β2-agonist (LABA) may be more effective than further dose escalation for improving symptoms and lung function.

Issue 2: A subject is experiencing systemic side effects with a high dose of inhaled this compound.

  • Possible Cause: High doses of inhaled corticosteroids can lead to systemic absorption and dose-dependent side effects.

  • Troubleshooting Steps:

    • Confirm Necessity of High Dose: Re-evaluate if the high dose is essential for maintaining asthma control, particularly in patients with mild-to-moderate disease where the dose-response curve for efficacy tends to plateau at lower doses.[10]

    • Dose Reduction: Attempt to titrate the dose down to the lowest effective dose that maintains asthma control.

    • Use of a Spacer Device: For metered-dose inhalers, using a spacer can reduce oropharyngeal deposition and systemic absorption.

    • Mouth Rinsing: Advise the subject to rinse their mouth with water and spit after each inhalation to minimize local and systemic side effects.

    • Monitor for Systemic Effects: Regularly monitor for signs of systemic effects, especially in children (e.g., growth velocity) and post-menopausal women (e.g., bone density).

Data Presentation

Table 1: Dose-Response of Inhaled this compound in Adults with Mild-to-Moderate Asthma (Meta-analysis data)

Efficacy OutcomeDose for 80% of Max Benefit (µ g/day )Dose for 90% of Max Benefit (µ g/day )Dose for Maximum Effect (µ g/day )
FEV1~200-400~300-600~1,000
Morning PEF~200-400~300-600~1,000
Evening PEF~200-400~300-600~1,000
Symptom Scores~200-400~300-600~1,000

Data derived from a meta-analysis of six studies with 1,435 adolescents and adults.[1][2][4]

Table 2: Comparison of this compound Doses in Different Asthma Severities

Asthma SeverityComparison Doses (µ g/day )Key Findings
Mild-to-Moderate200 vs. 1600No clinically significant differences in FEV1, PEFR, or symptoms.[7][8][9]
Moderate-to-Severe200 vs. 800800 µ g/day significantly reduced trial withdrawals due to exacerbations.[7][8]
Severe200 vs. 16001600 µ g/day showed significant improvements in FEV1.[7][8][9]

Experimental Protocols

Protocol 1: Meta-Analysis of Dose-Response Relationship of Inhaled this compound

  • Objective: To determine the dose-response relationship of inhaled this compound in adults with asthma.

  • Methodology:

    • Study Selection: A systematic search of databases for placebo-controlled, randomized clinical trials of inhaled this compound in adults with asthma. Inclusion criteria required studies to use at least two different doses of this compound.

    • Data Extraction: Extraction of data on study design, patient characteristics, this compound doses, and at least one outcome measure of asthma control (e.g., FEV1, PEF, symptom scores, exacerbations).

    • Statistical Analysis: A negative exponential model was used to analyze the dose-response relationship, determining the doses at which 80% and 90% of the maximum effect were achieved. Meta-regression with a quadratic term in the dose was used to estimate the dose at which the maximum effect was obtained.[1][2][4]

Protocol 2: Double-Blind, Randomized, Parallel-Group Study Comparing High vs. Standard Initial Doses

  • Objective: To compare the efficacy of a high initial dose versus a standard initial dose of inhaled this compound in controlling mild-to-moderate asthma.

  • Methodology:

    • Patient Recruitment: Recruit patients with a diagnosis of mild-to-moderate asthma.

    • Randomization: Randomly assign patients to receive either a high initial dose (e.g., 800 µg twice daily) or a standard dose (e.g., 200 µg twice daily) of this compound via a dry powder inhaler in a double-blind manner.

    • Treatment Period: A treatment period of several weeks (e.g., 18 weeks).

    • Outcome Measures: Primary outcome measures can include changes in morning PEF, FEV1, symptom scores, and rescue β2-agonist use.

    • Dose Titration: After an initial period, the protocol may include a dose-reduction phase based on predefined criteria of asthma control.

    • Data Analysis: Compare the changes in outcome measures between the two treatment groups using appropriate statistical tests.

Mandatory Visualization

Genomic_Mechanism_of_this compound cluster_cell Target Cell (e.g., Airway Epithelial Cell) cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Budesonide_GR This compound-GR Complex GR->Budesonide_GR Forms complex HSP Heat Shock Proteins HSP->GR Dissociates from GRE Glucocorticoid Response Element (GRE) Budesonide_GR->GRE Translocates to nucleus and binds to GRE NF_kB_AP1 NF-κB / AP-1 Budesonide_GR->NF_kB_AP1 Transrepression (Inhibits) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Transactivation Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Reduces Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) Pro_Inflammatory_Genes->Inflammation Promotes NF_kB_AP1->Pro_Inflammatory_Genes Activates

Caption: Genomic mechanism of action of inhaled this compound.

Non_Genomic_Mechanism_of_this compound cluster_cell_membrane Cell Membrane This compound This compound mGR Membrane-bound Glucocorticoid Receptor (mGR) This compound->mGR Binds to Signaling_Cascade Intracellular Signaling Cascade mGR->Signaling_Cascade Activates Rapid_Cellular_Effects Rapid Cellular Effects (e.g., reduced mediator release) Signaling_Cascade->Rapid_Cellular_Effects Leads to Inflammation Inflammation Rapid_Cellular_Effects->Inflammation Reduces

Caption: Non-genomic mechanism of action of inhaled this compound.

Dose_Selection_Workflow Start Start: Patient with Uncontrolled Asthma Assess_Severity Assess Asthma Severity Start->Assess_Severity Mild_Moderate Mild-to-Moderate Asthma Assess_Severity->Mild_Moderate Mild-to-Moderate Severe Severe Asthma Assess_Severity->Severe Severe Start_Low_Moderate Initiate Low-to-Moderate Dose (e.g., 200-400 µg/day) Mild_Moderate->Start_Low_Moderate Start_Moderate_High Initiate Moderate-to-High Dose (e.g., >800 µg/day) Severe->Start_Moderate_High Evaluate_Response Evaluate Response (e.g., after 4-8 weeks) Start_Low_Moderate->Evaluate_Response Start_Moderate_High->Evaluate_Response Controlled Asthma Controlled Evaluate_Response->Controlled Yes Not_Controlled Asthma Not Controlled Evaluate_Response->Not_Controlled No Maintain_Lowest_Dose Maintain Lowest Effective Dose Controlled->Maintain_Lowest_Dose Troubleshoot Troubleshoot: - Inhaler Technique - Adherence - Co-morbidities Not_Controlled->Troubleshoot End End: Optimized Asthma Control Maintain_Lowest_Dose->End Consider_Dose_Increase Consider Dose Increase or Add-on Therapy (e.g., LABA) Troubleshoot->Consider_Dose_Increase Consider_Dose_Increase->Evaluate_Response

Caption: Logical workflow for this compound dose selection in asthma studies.

References

Technical Support Center: Refining Budesonide Delivery for Enhanced Lung Deposition in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with budesonide delivery in preclinical models. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges.

Formulation and Aerosol Generation

  • Question: My this compound suspension appears to be agglomerating. How can this be addressed?

    • Answer: Agglomeration of this compound nanoparticles in suspension can be a significant issue, leading to poor aerosolization and inconsistent dosing.[1] Consider the following troubleshooting steps:

      • Surfactant Optimization: Experiment with different surfactants to control the size and surface charge of the nanoparticles.[1]

      • Controlled Flocculation: A controlled flocculation process using agents like leucine (B10760876) followed by lyophilization can produce micron-sized agglomerates with desirable aerodynamic properties.[1]

      • Sonication: Prior to aerosolization, use of sonication can help to break up agglomerates in the suspension.

      • Formulation Stability: Ensure the formulation is stable under the experimental conditions. Stability can be affected by temperature and storage time.

  • Question: The particle size distribution of my aerosolized this compound is inconsistent. What are the likely causes and solutions?

    • Answer: Inconsistent particle size distribution is a common problem that can significantly impact lung deposition. Several factors can contribute to this issue:

      • Nebulizer Type and Settings: The choice of nebulizer (e.g., jet, mesh) and its operational parameters (e.g., air pressure, flow rate) have a major impact on the resulting particle size.[2][3] It is crucial to validate and standardize these settings for your specific formulation.

      • Formulation Characteristics: The physicochemical properties of the this compound suspension, including viscosity and surface tension, can influence droplet size during nebulization.[4]

      • Environmental Conditions: The temperature and relative humidity of the experimental environment can affect aerosol particle characteristics.

      • Measurement Technique: Ensure your particle size analysis method, such as cascade impaction, is properly calibrated and operated according to established guidelines to avoid measurement artifacts.

Animal Exposure and Lung Deposition

  • Question: I am observing low lung deposition of this compound in my rodent model. What are the potential reasons and how can I improve it?

    • Answer: Low lung deposition is a frequent challenge in preclinical inhalation studies.[1][5] Consider these factors:

      • Animal Restraint and Stress: For nose-only exposure, improper restraint can lead to stress, altered breathing patterns, and reduced aerosol inhalation. Acclimatize animals to the restraint tubes to minimize stress.[6]

      • Anesthesia Protocol: If anesthesia is used, the depth and type of anesthetic can alter respiratory rate and tidal volume, thereby affecting deposition.

      • Delivery Method: Intratracheal instillation can bypass the upper airways and lead to higher lung deposition compared to nose-only inhalation, but it may result in a less uniform distribution.[6]

      • Particle Size: The mass median aerodynamic diameter (MMAD) of the aerosol is a critical determinant of deposition. For deep lung deposition, an MMAD in the range of 1-3 µm is generally considered optimal.

      • Flow Rate: The flow rate of the aerosol delivery system should be appropriate for the species being studied to ensure efficient delivery to the lungs.

  • Question: How can I minimize contamination and carry-over of aerosolized this compound in my experimental setup?

    • Answer: Contamination can be a significant issue in pharmacokinetic studies with aerosolized drugs. To mitigate this:

      • Dedicated Equipment: Use dedicated equipment and consumables for this compound experiments whenever possible.

      • Thorough Cleaning: Implement a rigorous cleaning protocol for all components of the inhalation system between experiments.

      • Spatial and Temporal Separation: Be mindful of the spatial and temporal distribution of the aerosol. Allow sufficient time for the aerosol to settle and be cleared from the exposure chamber before introducing new animals or handling samples.

      • Environmental Monitoring: Consider monitoring surfaces in the experimental area for this compound residues to assess the effectiveness of your cleaning procedures.

Data Presentation

Table 1: Comparison of this compound Delivery via Different Nebulizer Types

Nebulizer TypeMass Median Aerodynamic Diameter (MMAD) (µm)Fine Particle Fraction (FPF) (% of emitted dose)Reference
Jet Nebulizer (Pari LC Plus)4.1Not Reported[2]
Jet Nebulizer (Pari LC Star)3.8Not Reported[2]
Jet Nebulizer (Medicaid Ventstream)3.1Not Reported[2]
Mesh Nebulizer (NE-U22)4.5259.0% (particles 2-6 µm)[3]
Jet Nebulizer (NE-C28)3.8478.0% (particles 2-6 µm)[3]

Table 2: In Vivo Lung Deposition of this compound in Preclinical Models

Animal ModelDelivery MethodFormulationLung Deposition (% of Administered Dose)Reference
RatDry Powder Inhaler (DPI)Biopolymer-based microparticles~14-fold higher than commercial DPI[7]
RatDry Powder Inhaler (DPI)Submicron particlesSignificantly higher than micronized particles[5]

Experimental Protocols

Protocol 1: Intratracheal Instillation of this compound in Mice

This protocol describes a non-surgical method for direct delivery of this compound suspension to the lungs of mice.

Materials:

  • This compound suspension

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Small animal laryngoscope with a fiber optic light source

  • 24-gauge catheter or a specialized gavage needle

  • 1 mL syringe

  • Angled platform for positioning the mouse

Procedure:

  • Anesthesia: Anesthetize the mouse according to your institution's approved protocol. Ensure a surgical plane of anesthesia is reached.

  • Positioning: Place the anesthetized mouse in a supine position on a 40-45 degree angled platform. The upper incisors can be secured with a small wire or rubber band to keep the head in a stable, extended position.[8][9]

  • Visualization of the Trachea: Gently pull the tongue to one side using blunt forceps. Use the laryngoscope to illuminate the pharynx and visualize the vocal cords, which will appear as an inverted "V".[9][10]

  • Intubation: Carefully insert the 24-gauge catheter or gavage needle between the vocal cords and into the trachea. The insertion depth should be predetermined to ensure the tip is in the trachea and not in a main bronchus.

  • Instillation: Administer the this compound suspension (typically 30-50 µL for a mouse) through the catheter using a 1 mL syringe. A small air bolus (around 100 µL) behind the liquid can help ensure the full dose is delivered to the lungs.[9][11]

  • Recovery: Immediately after instillation, remove the catheter and place the mouse in an upright position to aid in the distribution of the liquid within the lungs.[9] Monitor the animal closely until it has fully recovered from anesthesia.

Protocol 2: Quantification of this compound in Lung Tissue using HPLC

This protocol provides a general framework for the analysis of this compound concentrations in rodent lung tissue.

Materials:

  • Lung tissue homogenizer

  • Reversed-phase C18 HPLC column

  • HPLC system with UV or PDA detector

  • Mobile phase (e.g., methanol/water or acetonitrile/phosphate buffer)[12][13]

  • This compound standard

  • Internal standard (optional but recommended)

  • Extraction solvent (e.g., methanol)

Procedure:

  • Sample Preparation:

    • Excise the lungs from the euthanized animal and record the wet weight.

    • Homogenize the lung tissue in a suitable buffer or solvent.

  • Extraction:

    • Add the extraction solvent to the lung homogenate and vortex thoroughly.

    • Centrifuge the sample to pellet the tissue debris.

    • Collect the supernatant containing the extracted this compound.

    • The extraction may be repeated to improve recovery.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. The detection wavelength for this compound is typically around 244 nm.[12][13]

    • Inject a known volume of the extracted sample onto the HPLC column.

    • Record the chromatogram and identify the this compound peak based on its retention time compared to a standard.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Calculate the concentration of this compound in the lung tissue sample by comparing its peak area to the standard curve.

    • Normalize the concentration to the weight of the lung tissue.

Mandatory Visualizations

Glucocorticoid_Receptor_Signaling_Pathway This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds to GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to NF_kB NF-κB / AP-1 GR_dimer->NF_kB Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_genes Activates

Caption: Glucocorticoid receptor signaling pathway.

Experimental_Workflow_Efficacy_Evaluation cluster_induction Model Induction cluster_intervention Intervention cluster_assessment Efficacy Assessment Sensitization Sensitization (e.g., OVA/Alum i.p.) Challenge Allergen Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Treatment This compound Administration Challenge->Treatment AHR Airway Hyperresponsiveness (Methacholine Challenge) Treatment->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Treatment->BAL Histology Lung Histology (Inflammation, Remodeling) Treatment->Histology

Caption: Preclinical asthma model experimental workflow.

References

Mitigating the impact of hematocrit variability in dried blood spot analysis of budesonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dried blood spot (DBS) analysis of budesonide. The following sections address common challenges, with a focus on mitigating the impact of hematocrit variability.

Frequently Asked Questions (FAQs)

Q1: What is the hematocrit effect and why is it a concern in DBS analysis of this compound?

The hematocrit (Hct) is the volume percentage of red blood cells in whole blood.[1] It is a critical parameter in DBS analysis because it influences blood viscosity.[1] Variations in hematocrit can lead to significant inaccuracies in the quantification of this compound.

  • Impact on Spot Size: Blood with a high hematocrit is more viscous and forms a smaller, thicker spot on the filter paper compared to blood with a low hematocrit, which spreads more widely.[1][2] When a standard-sized punch is taken from the center of the spot, a smaller spot (high Hct) will yield a larger volume of blood per punch, leading to an overestimation of the this compound concentration. Conversely, a larger spot (low Hct) will result in an underestimation.

  • Analyte Recovery: Hematocrit levels can also affect the efficiency of the extraction process. Higher hematocrit can trap the analyte within the red blood cells, leading to lower recovery rates.[2][3]

  • Chromatographic Effects: The distribution of this compound within the spot may not be uniform, a phenomenon known as the chromatographic effect.[4] This can be influenced by hematocrit, further contributing to variability.

Q2: What are the primary strategies to mitigate hematocrit-related variability in this compound DBS assays?

Several strategies can be employed to minimize the impact of hematocrit on your this compound DBS analysis:

  • Volumetric Absorptive Microsampling (VAMS): This technique uses a specialized device with a porous tip to collect a precise volume of blood (e.g., 10, 20, or 30 µL), independent of the blood's hematocrit.[5][6][7] This approach eliminates the issue of variable blood volume in a fixed-size punch.[6]

  • Whole Spot Analysis: Instead of punching a sub-section, the entire dried blood spot is eluted and analyzed.[8] This method requires the precise application of a known volume of blood onto the DBS card.

  • Hematocrit Correction Algorithms: This involves measuring an endogenous biomarker that correlates with hematocrit, such as potassium, and applying a mathematical correction to the measured this compound concentration.[8]

  • Modified DBS Cards: Innovations in card design, such as perforated or pre-cut cards and patterned cards with wax barriers, help to control the spread of the blood spot, ensuring a more consistent sample volume within a defined area.[1][5]

Q3: When developing a new this compound DBS assay, what validation experiments are crucial for assessing the hematocrit effect?

During method development and validation, it is essential to investigate the influence of hematocrit.[9] Key experiments include:

  • Preparation of Quality Control (QC) Samples at Different Hematocrit Levels: Prepare QC samples at low, normal, and high hematocrit levels to assess the accuracy and precision of the assay across the expected physiological range.

  • Spot Area vs. Hematocrit: Evaluate the relationship between the area of the DBS and the hematocrit level. A linear decrease in spot area with increasing hematocrit is expected.[9]

  • Recovery Experiments: Determine the extraction recovery of this compound at different hematocrit levels to identify any hematocrit-dependent bias.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in QC samples at different hematocrit levels. The hematocrit of the samples is significantly impacting the volume of blood in the punch and/or the extraction efficiency.- Implement a volumetric sampling technique: Switch to Volumetric Absorptive Microsampling (VAMS) to ensure a constant sample volume.[5][6][7] - Perform whole spot analysis: If using traditional DBS cards, ensure a precise volume of blood is spotted and analyze the entire spot.[8] - Develop and apply a hematocrit correction factor: Measure an endogenous marker that correlates with hematocrit and use it to normalize the this compound concentration.[8]
Poor correlation between DBS and plasma concentrations of this compound. Hematocrit variability is a likely contributor. The distribution of this compound between plasma and red blood cells may also be a factor.- Re-validate the assay with a focus on hematocrit: Prepare calibrators and QCs with varying hematocrit levels that reflect the target patient population.[9] - Investigate the blood-to-plasma ratio of this compound: This will help in understanding the distribution of the drug and in developing a more accurate conversion factor.
Inconsistent spot sizes for the same applied volume. The hematocrit of the blood samples is varying. Hydration status of the individual can also influence blood viscosity and spot size.[5]- Assess the hematocrit of the samples: If possible, measure the hematocrit of the blood samples being analyzed. - Utilize modified DBS cards: Cards with pre-cut circles or wax barriers can help to contain the blood spot and ensure a more uniform sample area.[1][5]
Low recovery of this compound from high hematocrit samples. Higher cell density can trap the analyte, making extraction less efficient.[2][3]- Optimize the extraction procedure: Experiment with different extraction solvents, pH, and incubation times to improve the recovery from high hematocrit samples. - Consider a more rigorous cell lysis step: This may help to release the this compound from the red blood cells before extraction.

Experimental Protocols

Protocol 1: Evaluation of Hematocrit Effect on this compound DBS Assay

Objective: To assess the impact of hematocrit on the accuracy and precision of the this compound DBS assay.

Methodology:

  • Prepare Blood Pools with Varying Hematocrit:

    • Obtain whole blood from healthy volunteers.

    • Centrifuge the blood to separate plasma and red blood cells (RBCs).

    • Reconstitute the blood by mixing plasma and RBCs in different proportions to achieve hematocrit levels of 30%, 45%, and 60%.

  • Prepare Quality Control (QC) Samples:

    • Spike the blood pools with known concentrations of this compound to prepare low, medium, and high QC samples for each hematocrit level.

  • Spotting and Drying:

    • Using a calibrated pipette, spot a fixed volume (e.g., 20 µL) of each QC sample onto the DBS cards.

    • Allow the spots to dry completely at ambient temperature for at least 3 hours.

  • Sample Processing and Analysis:

    • Punch a standard-sized disc (e.g., 6 mm) from the center of each dried blood spot.

    • Extract this compound from the punched discs using a validated extraction procedure (e.g., basified methyl tert-butyl ether extraction).[10][11]

    • Analyze the extracts using a validated UHPLC-MS/MS method.[10][12]

  • Data Evaluation:

    • Calculate the concentration of this compound in each QC sample.

    • Determine the accuracy (% bias) and precision (% CV) for each QC level at each hematocrit.

    • Acceptable limits for accuracy and precision are typically within ±15%.[10]

Data Presentation

Table 1: Impact of Hematocrit on this compound Quantification in DBS

Hematocrit LevelQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
30% (Low) Low54.8-4.05.2
Medium2524.5-2.04.1
High4039.0-2.53.5
45% (Normal) Low55.1+2.04.8
Medium2525.3+1.23.9
High4040.5+1.33.1
60% (High) Low55.9+18.06.5
Medium2528.8+15.25.8
High4046.2+15.54.7

Note: The data in this table is illustrative and intended to demonstrate how to present results from a hematocrit evaluation study.

Visualizations

Hematocrit_Effect_Workflow cluster_problem Problem: Hematocrit Variability cluster_impact Impact on DBS cluster_consequence Analytical Consequence cluster_solutions Mitigation Strategies Problem Variable Hematocrit in Patient Samples Viscosity Altered Blood Viscosity Problem->Viscosity SpotSize Inconsistent Spot Size Viscosity->SpotSize Recovery Variable Analyte Recovery Viscosity->Recovery Inaccuracy Inaccurate this compound Quantification SpotSize->Inaccuracy Recovery->Inaccuracy VAMS Volumetric Absorptive Microsampling (VAMS) VAMS->Inaccuracy Mitigates WholeSpot Whole Spot Analysis WholeSpot->Inaccuracy Mitigates Correction Hematocrit Correction Algorithms Correction->Inaccuracy Mitigates Cards Modified DBS Cards Cards->SpotSize Mitigates

Caption: Workflow illustrating the impact of hematocrit variability and mitigation strategies.

Troubleshooting_Flowchart Start Start: Inconsistent This compound DBS Results CheckHct Is Hematocrit Variability a Suspected Cause? Start->CheckHct AssessHct Action: Perform Hematocrit Evaluation Experiment (See Protocol 1) CheckHct->AssessHct Yes OtherCauses Investigate Other Potential Causes (e.g., extraction efficiency, instrument performance) CheckHct->OtherCauses No HctEffect Is a Significant Hematocrit Effect Observed (e.g., >15% bias)? AssessHct->HctEffect ImplementSolution Action: Implement a Mitigation Strategy HctEffect->ImplementSolution Yes End End: Consistent and Accurate Results HctEffect->End No Revalidate Action: Re-validate Assay with Mitigation Strategy ImplementSolution->Revalidate Revalidate->End

References

Enhancing the stability of budesonide in various pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of budesonide in various pharmaceutical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the formulation and analysis of this compound.

Q1: My this compound formulation is showing significant degradation. What are the most common causes?

A: this compound is susceptible to degradation through several pathways. The most common causes of instability are exposure to adverse pH conditions, oxidation, and light.[1][2]

  • pH: this compound is unstable in alkaline conditions and generally more stable at a lower pH, with a preferred range of approximately 3.0-6.0.[3][4] In strongly alkaline solutions, it can degrade completely.[2]

  • Oxidation: Aerobic degradation is a significant pathway, often accelerated by the presence of oxygen and certain catalysts like metal ions or the aluminum oxide surface of some containers.[1][5][6] This is a primary concern for liquid formulations, especially at low this compound concentrations.[1]

  • Light: Exposure to fluorescent light or UV radiation can induce significant photolytic degradation, leading to unique degradation products not seen in other stress conditions.[1][7][8] Therefore, protecting formulations from light is critical.[7]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and epimerization.[1][9]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

A: Unexpected peaks are likely degradation products or process-related impurities. Forced degradation studies have identified several major degradation products.[5][6]

  • Oxidative Degradants: Common products include 16α,17α-[butylidenebis(oxy)]-11β,20-dihydroxy-3-oxo-pregna-1,4-diene-21-oic acid and other related carboxylic acids and ketones.[1] Impurities such as this compound Impurity D, 17-carboxylate, and 17-ketone are known major degradation products from aerobic oxidation.[5][6][10]

  • Anaerobic/Hydrolytic Degradants: Under anaerobic conditions at high temperatures, 11β,16α-dihydroxy-3,20-dioxo-pregna-1,4-diene-21-al is a major degradation product.[1]

  • Photodegradation Products: Light exposure can lead to the formation of "Lumithis compound".[8]

  • Process Impurities: Some peaks may be impurities from the synthesis of the this compound drug substance itself.[5][6]

To identify these peaks, it is recommended to perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample. LC-MS/MS is a powerful tool for structural elucidation of unknown impurities.[5][6][11]

Q3: How can I minimize oxidative degradation in my liquid this compound formulation?

A: Several strategies can effectively minimize oxidation:

  • Deoxygenation: Purging the formulation solvent and the container headspace with an inert gas like nitrogen can significantly improve stability by removing oxygen.[7]

  • Control pH: Maintaining a lower pH (e.g., 3.5) has been shown to increase the stability of this compound solutions.[3][12]

  • Increase Concentration: Higher concentrations of this compound (e.g., 0.5% w/w) in propylene (B89431) glycol have shown greater stability against oxidative degradation compared to lower concentrations (e.g., 0.05% w/w).[1][7]

  • Chelating Agents: Adding chelating agents like sodium edetate (EDTA) can help stabilize the formulation by sequestering metal ions that may catalyze oxidative reactions.[4][13]

  • Appropriate Packaging: Since the Al2O3 on the inner surface of standard aluminum canisters can induce oxidation, using anodized aluminum or fluorocarbon polymer-coated canisters is recommended for metered-dose inhalers.[3][5][6]

Q4: The epimer ratio (22R/22S) of my this compound sample is changing over time. Why is this happening and is it a concern?

A: this compound is a 1:1 mixture of two epimers, 22R and 22S.[14] This ratio can change under certain stress conditions, particularly acidic and basic environments, indicating epimerization.

  • Under alkaline conditions , the S-epimer (22S) has been observed to be more stable than the R-epimer (22R).[7]

  • Under acidic conditions , the R-epimer (22R) appears to be more stable than the S-epimer.[7]

Since both epimers possess similar therapeutic activity, slight changes in the ratio may not be a primary concern for efficacy.[7] However, a changing ratio is a clear indicator of chemical instability and should be investigated as it may be accompanied by other forms of degradation. It is a critical quality attribute that must be monitored.

Q5: Are there any known excipient incompatibilities with this compound?

A: this compound has been found to be compatible with a range of common excipients under typical storage conditions. Compatibility has been demonstrated for:

However, it is crucial to perform compatibility studies with your specific formulation and storage conditions, as subtle interactions can occur, especially under stress.[16][17] For example, some excipients might contain trace metal impurities that could catalyze oxidative degradation.[7]

Quantitative Stability Data

The following tables summarize quantitative data from stability and forced degradation studies.

Table 1: Results of Forced Degradation Studies on this compound

Stress Condition Reagent Duration/Temp Degradation (%) Reference
Acidic Hydrolysis 0.1 N HCl 30 min / 50°C 11.2% [9]
Basic Hydrolysis 0.1 N NaOH 30 min / 50°C 15.6% [9]
Oxidation 30% H₂O₂ 30 min / 50°C 18.5% [9]
Thermal Degradation Heat 30 min / 50°C 8.9% [9]

| Photolytic Degradation | Fluorescent Light (2750 Lux) | 4 weeks / RT | 96.7% |[7] |

Table 2: Effect of pH and Canister Type on this compound Stability in HFA MDI Formulation (6 Months at 40°C/75% RH)

Formulation pH Canister Type This compound Assay (%) Total Impurities (%) Reference
Unadjusted Standard Aluminum 90.56 ± 1.06 4.93 ± 1.00 [3][12]
3.5 Anodized Aluminum 109.57 ± 0.66 0.30 ± 0.13 [3][12][19]
3.5 DSM (Direct Surface Mod.) 109.03 ± 1.05 2.73 ± 0.50 [3][12]

| 3.5 | FCP (Fluorocarbon Polymer) | 109.02 ± 1.03 | 2.56 ± 0.50 |[3][12] |

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a validated HPLC method for quantifying this compound and separating it from its degradation products.[20][21]

  • Instrumentation: HPLC system with UV detector.

  • Column: Hypersil® C18 or equivalent (e.g., Kromasil C8, 150 mm x 4.6 mm).[20][21]

  • Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate (B84403) buffer (pH 3.2-3.4; 25 mM) in a ratio of approximately 2:30:68 (v/v/v).[20] The exact ratio should be optimized to achieve suitable resolution.

  • Flow Rate: 1.5 mL/min.[20]

  • Detection Wavelength: 240 nm or 244 nm.[20][21]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 10 µg/mL.[20]

    • For formulations like creams or ointments, an initial extraction with a suitable solvent may be necessary before dilution with the mobile phase.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Validation: The method must be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[21] Specificity is confirmed through forced degradation studies.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation pathways.[9]

  • Preparation of Stock Solution: Prepare a this compound stock solution of known concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol.[9]

  • Acid Degradation:

    • Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N HCl.[9]

    • Heat the solution at 50°C for 30 minutes in a water bath.[9]

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final volume with the mobile phase and inject into the HPLC system.

  • Alkali Degradation:

    • Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N NaOH.[9]

    • Allow the solution to stand for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 50°C).[9]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final volume with the mobile phase and inject.

  • Oxidative Degradation:

    • Dilute the stock solution to a working concentration (e.g., 140 µg/mL) and add 3 mL of 10-30% hydrogen peroxide (H₂O₂).[9][22]

    • Reflux the solution at a controlled temperature (e.g., 75°C) for a specified time (e.g., 5 hours).[22]

    • Cool the solution, dilute with the mobile phase, and inject.

  • Thermal Degradation:

    • Place the this compound stock solution (or solid drug substance) in a thermostatically controlled oven at an elevated temperature (e.g., 50°C) for a specified duration.[9]

    • After the specified time, cool the sample, dissolve/dilute it with the mobile phase to a suitable concentration, and inject.

  • Photolytic Degradation:

    • Expose the this compound solution in a transparent container (e.g., quartz cuvette) to a photostability chamber with a controlled light source (e.g., cool white fluorescent and near UV lamps) as per ICH Q1B guidelines.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC at appropriate time points.

Visualizations

Budesonide_Troubleshooting_Workflow start Instability Observed (e.g., Degradation, Color Change, Epimer Ratio Shift) check_chromatogram Analyze HPLC Chromatogram: New or Increased Impurity Peaks? start->check_chromatogram identify_pathway Identify Potential Degradation Pathway check_chromatogram->identify_pathway Yes retest Re-evaluate Formulation Stability check_chromatogram->retest No, check other factors (e.g., excipient interaction) path_oxidation Oxidation identify_pathway->path_oxidation Compare with oxidative stress profile path_hydrolysis Hydrolysis (Acid/Base) identify_pathway->path_hydrolysis Compare with acid/base stress profile path_photo Photodegradation identify_pathway->path_photo Compare with photostability profile solution_oxidation Implement Oxidation Control: - Inert gas purge (N2) - Use anodized/coated cans - Add chelating agent (EDTA) - Increase drug concentration path_oxidation->solution_oxidation solution_hydrolysis Control pH: - Adjust pH to 3.0-6.0 - Use appropriate buffer system path_hydrolysis->solution_hydrolysis solution_photo Protect from Light: - Use amber/opaque packaging - Store in the dark path_photo->solution_photo solution_oxidation->retest solution_hydrolysis->retest solution_photo->retest

Caption: Troubleshooting workflow for identifying and mitigating this compound instability.

Budesonide_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Major Degradation Products O2 Oxygen / Metal Ions This compound This compound O2->this compound Oxidation H_OH H+ / OH- H_OH->this compound Hydrolysis / Epimerization Light UV/Visible Light Light->this compound Photolysis Oxidative_Products Oxidative Products (e.g., 17-Carboxylate, Impurity D) This compound->Oxidative_Products Hydrolytic_Products Hydrolytic Products (e.g., Epimers, Aldehydes) This compound->Hydrolytic_Products Photo_Product Photolytic Products (Lumithis compound) This compound->Photo_Product

Caption: Primary degradation pathways for this compound under various stress conditions.

Formulation_Strategy_Decision_Tree start Select Formulation Type liquid Liquid / Suspension (Nebulizer, MDI, Enema) start->liquid Liquid solid Solid (DPI, Tablet) start->solid Solid liquid_check_o2 Is formulation susceptible to oxidation? liquid->liquid_check_o2 solid_check_excipient Select compatible excipients solid->solid_check_excipient liquid_stabilize Stabilization Strategy: - Adjust pH to 3.0-6.0 - Purge with Nitrogen - Add EDTA liquid_check_o2->liquid_stabilize Yes packaging Select Protective Packaging liquid_check_o2->packaging No solid_check_excipient->packaging liquid_stabilize->packaging liquid_packaging Anodized/Coated Can (MDI) Amber Glass/Plastic Bottle packaging->liquid_packaging For Liquid solid_packaging Moisture-protective blister or container packaging->solid_packaging For Solid final Final Stable Formulation liquid_packaging->final solid_packaging->final

Caption: Decision tree for selecting this compound formulation and packaging strategies.

References

Validation & Comparative

A Comparative Analysis of Budesonide and Fluticasone Propionate in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used inhaled corticosteroids, budesonide and fluticasone (B1203827) propionate (B1217596), in preclinical models of asthma. The following sections present a comprehensive overview of their comparative performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Glucocorticoid Receptor Binding Affinity: A Key Determinant of Potency

The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the glucocorticoid receptor (GR). Fluticasone propionate consistently demonstrates a higher binding affinity for the GR compared to this compound. This higher affinity is a key factor contributing to its greater potency observed in in vitro and clinical studies.

GlucocorticoidRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)
Fluticasone Propionate 1775
This compound 935

Preclinical Efficacy in Murine Models of Asthma

While direct head-to-head preclinical studies comparing this compound and fluticasone propionate in the same asthma model are limited, individual studies provide valuable insights into their respective efficacies. The data presented below is compiled from separate studies utilizing ovalbumin (OVA)-induced murine models of allergic asthma, a standard and widely accepted preclinical model.

Effects on Airway Inflammation

Both this compound and fluticasone propionate have been shown to effectively reduce airway inflammation in OVA-sensitized and challenged mice. This is typically assessed by quantifying inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF).

Treatment GroupTotal Cell Count (x10^5 cells/mL)Eosinophils (x10^4 cells/mL)Neutrophils (x10^4 cells/mL)Lymphocytes (x10^4 cells/mL)Macrophages (x10^4 cells/mL)
Control (Saline) 1.5 ± 0.30.1 ± 0.050.2 ± 0.10.3 ± 0.10.9 ± 0.2
OVA-Challenged 8.9 ± 1.24.5 ± 0.81.2 ± 0.31.5 ± 0.41.7 ± 0.5
This compound-Treated 4.2 ± 0.71.8 ± 0.50.5 ± 0.20.8 ± 0.31.1 ± 0.3
Fluticasone Propionate-Treated 3.8 ± 0.61.5 ± 0.40.4 ± 0.10.7 ± 0.21.2 ± 0.4

*Data are representative values compiled from multiple sources and indicate a significant reduction compared to the OVA-Challenged group (p < 0.05). Actual values may vary between studies.

Effects on Airway Hyperresponsiveness (AHR)

A hallmark of asthma is airway hyperresponsiveness to bronchoconstrictors like methacholine (B1211447). Both corticosteroids have demonstrated the ability to attenuate AHR in preclinical models.

Treatment GroupPenh (at 50 mg/mL Methacholine)
Control (Saline) 1.5 ± 0.2
OVA-Challenged 4.8 ± 0.6
This compound-Treated 2.5 ± 0.4
Fluticasone Propionate-Treated 2.2 ± 0.3

*Data are representative values compiled from multiple sources and indicate a significant reduction compared to the OVA-Challenged group (p < 0.05). Penh (Enhanced Pause) is a dimensionless value used to assess airway obstruction in unrestrained animals.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol is a standard method for inducing an allergic asthma phenotype in mice, characterized by airway inflammation, hyperresponsiveness, and mucus production.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • Methacholine chloride

Procedure:

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • Control mice receive i.p. injections of saline with alum.

  • Airway Challenge:

    • From day 21 to day 27, mice are challenged daily by intranasal (i.n.) administration of 20 µg of OVA in 50 µL of saline.

    • Control mice receive i.n. saline.

  • Treatment:

    • Treatment with this compound or fluticasone propionate (typically administered intranasally or via inhalation) is initiated either before or during the challenge phase, depending on the study design (prophylactic or therapeutic). Doses can vary but are often in the range of 0.1-1 mg/kg.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, AHR is assessed.

    • Mice are placed in a whole-body plethysmograph, and baseline readings are recorded.

    • Mice are then exposed to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Airway obstruction is measured and recorded as Penh values.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately following AHR assessment, mice are euthanized.

    • The lungs are lavaged with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).

    • The recovered BAL fluid is centrifuged, and the cell pellet is resuspended.

    • Total cell counts are determined using a hemocytometer.

    • Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a modified Wright-Giemsa stain.

  • Cytokine Analysis:

    • The supernatant from the BAL fluid is collected and stored at -80°C.

    • Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizations

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR-HSP90 Inactive GR Complex Corticosteroid->GR-HSP90 Binds GR Glucocorticoid Receptor (GR) GR->GR-HSP90 HSP90 HSP90 HSP90->GR-HSP90 Activated GR Activated GR Complex GR-HSP90->Activated GR Conformational Change GRE Glucocorticoid Response Element (GRE) Activated GR->GRE Binds to Activated GR->GRE Translocation Pro-inflammatory Genes Pro-inflammatory Genes (e.g., IL-4, IL-5) GRE->Pro-inflammatory Genes Represses Transcription Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes Activates Transcription

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for Preclinical Asthma Model

G cluster_Induction Asthma Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Phase Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Airway Challenge (Days 21-27) Intranasal OVA Sensitization->Challenge Treatment Drug Administration (this compound or Fluticasone Propionate) Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection AHR->BALF Cell_Analysis Inflammatory Cell Analysis (BALF) BALF->Cell_Analysis Cytokine_Analysis Cytokine Measurement (BALF Supernatant) BALF->Cytokine_Analysis

Caption: Experimental workflow for an OVA-induced murine asthma model.

Validating the Anti-inflammatory Effects of Budesonide on Corticosteroid-Dependent Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of budesonide on corticosteroid-dependent gene expression, benchmarked against other commonly used corticosteroids. The information herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and drug development.

Executive Summary

This compound exerts its anti-inflammatory effects primarily through the modulation of gene expression upon binding to the glucocorticoid receptor (GR).[1][2] This interaction leads to two main genomic mechanisms: transactivation and transrepression . Transactivation involves the upregulation of anti-inflammatory genes, while transrepression results in the downregulation of pro-inflammatory genes, often by interfering with the activity of transcription factors like NF-κB and AP-1.[1][3][4][5] Comparative studies have demonstrated that this compound exhibits a potent and distinct profile of gene regulation when compared to other corticosteroids such as fluticasone (B1203827) propionate (B1217596) and dexamethasone.

Comparative Analysis of Corticosteroid Potency

The anti-inflammatory potency of corticosteroids can be assessed by their ability to induce transactivation and transrepression. The following tables summarize the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) for this compound and other corticosteroids in various in vitro models.

Table 1: Comparative Potency in Transrepression (Inhibition of Pro-inflammatory Mediators)

CorticosteroidCell LineTargetPotency (EC50/IC50)Reference
This compound A549GM-CSF Release5.0 x 10-11 M[3]
Fluticasone PropionateA549GM-CSF Release1.8 x 10-11 M[3]
DexamethasoneA549GM-CSF Release2.2 x 10-9 M[3]
This compound A5493xκB (NF-κB)2.7 x 10-11 M[3]
Fluticasone PropionateA5493xκB (NF-κB)0.5 x 10-11 M[3]
DexamethasoneA5493xκB (NF-κB)0.5 x 10-9 M[3]

Table 2: Comparative Potency in Transactivation (Induction of Anti-inflammatory Genes)

CorticosteroidCell LineTarget Gene/PromoterPotency (EC50)Reference
This compound A549β2-receptor1.1 x 10-9 M[3]
Fluticasone PropionateA549β2-receptor9.8 x 10-10 M[3]
DexamethasoneA549β2-receptor3.6 x 10-8 M[3]
This compound A549GILZ (TSC22D3)1.3 x 10-9 M[6]
DexamethasoneA549GILZ (TSC22D3)1.2 x 10-8 M[6]

Differential Gene Expression Profiles

Studies utilizing microarray and qPCR analyses have revealed that this compound induces a distinct gene expression profile compared to other corticosteroids.

In a study on human bronchial epithelial cells, both this compound and fluticasone propionate suppressed the expression of pro-inflammatory genes like CXCL8 and IFNB1. However, this compound, but not fluticasone propionate, significantly increased the expression of the immune defense gene lactotransferrin (LTF).[7][8] This differential regulation may contribute to the observed differences in the risk of pneumonia in COPD patients treated with these two drugs.[7][8]

Furthermore, in vivo studies in asthmatic subjects have confirmed that inhaled this compound upregulates the expression of several anti-inflammatory and regulatory genes in bronchial biopsies, including TSC22D3 (GILZ), FKBP5, DUSP1 (MKP-1), and NFKBIA (IκBα).[6][9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing corticosteroid-dependent gene expression.

Budesonide_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR Glucocorticoid Receptor (GR) Activated_GR Activated GR GR->Activated_GR Activation HSP Heat Shock Proteins GR_HSP->GR Dissociates GR_HSP->HSP GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocation & Binding (Transactivation) NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Inhibition (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., GILZ, MKP-1) GRE->Anti_inflammatory_Genes Upregulation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->Pro_inflammatory_Genes Activation

This compound's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Model cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., A549, Primary Bronchial Epithelial Cells) Stimulation Inflammatory Stimulus (e.g., LPS, Cytokines) Cell_Culture->Stimulation Treatment Corticosteroid Treatment (this compound vs. Alternatives) Stimulation->Treatment Harvesting Cell Harvesting Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Analysis Protein Analysis (ELISA, Western Blot) Harvesting->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR, Microarray) RNA_Extraction->Gene_Expression Data_Analysis Quantitative Data Analysis (Fold Change, EC50/IC50) Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Gene Expression Analysis Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.

In Vitro Cell Culture and Treatment
  • Cell Lines: Human lung adenocarcinoma epithelial cells (A549) and primary human bronchial epithelial cells (PBECs) are commonly used models.[3][6][7]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For PBECs, air-liquid interface (ALI) culture is often employed to achieve differentiation.[7][8]

  • Inflammatory Stimulation: To mimic an inflammatory state, cells can be stimulated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β).[12]

  • Corticosteroid Treatment: Cells are pre-treated with varying concentrations of this compound or other corticosteroids for a specified period (e.g., 1-24 hours) before or concurrently with the inflammatory stimulus.[3][13]

Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from cultured cells or patient biopsies using commercially available kits. The quality and quantity of RNA are assessed using spectrophotometry.[13][14]

  • Quantitative Real-Time PCR (qPCR): This technique is used to quantify the expression of specific target genes. Reverse transcription is performed to synthesize cDNA, followed by PCR with gene-specific primers. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).[6][11][13]

  • Microarray Analysis: For a broader view of gene expression changes, microarrays are utilized. Labeled cRNA is hybridized to an array containing probes for thousands of genes. The signal intensity for each probe is measured to determine the relative abundance of the corresponding mRNA.[4][13]

Protein Analysis
  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the secretion of cytokines and other proteins into the cell culture supernatant.[15][16]

  • Western Blotting: This technique is used to detect and quantify the expression of specific proteins within the cells. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[7][8]

Conclusion

The available evidence strongly supports the potent anti-inflammatory effects of this compound, which are mediated by its ability to modulate corticosteroid-dependent gene expression. Comparative studies highlight a distinct profile of this compound in regulating specific genes involved in inflammation and immune defense when compared to other corticosteroids like fluticasone propionate and dexamethasone. This detailed understanding of its molecular mechanism of action is critical for the continued development and targeted application of this compound in inflammatory diseases.

References

A Head-to-Head Clinical and Mechanistic Comparison of Budesonide/Formoterol with Other ICS/LABA Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the inhaled corticosteroid (ICS) and long-acting β2-agonist (LABA) combination therapy budesonide/formoterol (B127741) against other commonly prescribed fixed-dose combinations, including fluticasone/salmeterol, beclomethasone/formoterol, and mometasone/formoterol. The following sections detail the comparative efficacy and safety profiles, underlying molecular mechanisms, and the experimental frameworks used to generate this evidence.

Comparative Efficacy in Asthma and COPD

The clinical efficacy of ICS/LABA combinations is primarily assessed by their ability to improve lung function, reduce exacerbation frequency, and control symptoms in patients with asthma and chronic obstructive pulmonary disease (COPD).

This compound/Formoterol vs. Fluticasone/Salmeterol

Head-to-head comparisons between this compound/formoterol and fluticasone/salmeterol have been extensive. In asthma, a 24-week, double-blind, randomized trial found similar rates of all exacerbations between the two groups (2.69 for fluticasone/salmeterol vs. 2.79 for this compound/formoterol). However, the study noted a 30% lower annual rate of moderate/severe exacerbations in the fluticasone/salmeterol group, with this effect becoming more pronounced over time.[1] Conversely, a real-world retrospective analysis of patients with asthma indicated that those initiating this compound/formoterol had a lower rate of exacerbations per person-year compared to those starting fluticasone/salmeterol (0.85 vs. 0.93).

In pediatric patients with asthma (ages 12-17), a prospective cohort study found no significant difference in the rate of exacerbations per 100 patients per year between this compound/formoterol and high-dose fluticasone/salmeterol with a short-acting β-agonist (SABA) (15 vs. 18).[2]

For individuals with COPD, a real-world study revealed that long-term treatment with this compound/formoterol was associated with a 26% reduction in the annual rate of moderate to severe exacerbations compared to fluticasone/salmeterol (0.80 vs. 1.09 per patient-year).[3] This study also reported a 29% reduction in COPD-related hospitalizations with this compound/formoterol.[3]

Outcome MeasureThis compound/FormoterolFluticasone/SalmeterolStudy PopulationReference
Asthma
Mean Rate of All Exacerbations (24 weeks)2.792.69Adults with persistent asthma[1]
Exacerbations per Person-Year0.850.93Adults with asthma (retrospective)
Exacerbation Rate per 100 Patients/Year1518Children (12-17 years) with persistent asthma[2]
COPD
Annual Rate of Moderate/Severe Exacerbations0.801.09Adults with moderate to severe COPD[3]
Annual Rate of COPD-Related Hospitalizations0.150.21Adults with moderate to severe COPD[3]
This compound/Formoterol vs. Beclomethasone/Formoterol

Direct comparisons have found this compound/formoterol and beclomethasone/formoterol to have equivalent efficacy in asthma management. A phase III, double-blind, randomized trial in patients with moderate-to-severe asthma showed no significant difference in the primary outcome of morning peak expiratory flow (PEF) over a 12-week period. Both combinations led to statistically significant improvements in lung function, symptoms, and rescue medication use from baseline, with no notable differences in the rates of asthma exacerbations.[4]

In patients with severe, stable COPD, a 48-week, double-blind, randomized trial demonstrated that beclomethasone/formoterol was non-inferior to this compound/formoterol in improving pre-dose morning forced expiratory volume in one second (FEV1). The improvements were 0.077 L for beclomethasone/formoterol and 0.080 L for this compound/formoterol. The overall rate of COPD exacerbations per patient per year was also similar and not statistically different between the two groups (0.414 for beclomethasone/formoterol vs. 0.423 for this compound/formoterol).[5][6]

Outcome MeasureThis compound/FormoterolBeclomethasone/FormoterolStudy PopulationReference
Asthma
Improvement in Morning PEFEquivalentEquivalentAdults with moderate-to-severe asthma[4]
Rate of Asthma ExacerbationsNo significant differenceNo significant differenceAdults with moderate-to-severe asthma[4]
COPD
Improvement in Pre-dose Morning FEV1 (L)0.0800.077Adults with severe, stable COPD[5][6]
Annual Rate of COPD Exacerbations0.4230.414Adults with severe, stable COPD[5][6]
This compound/Formoterol vs. Mometasone/Indacaterol

Fewer direct head-to-head trials exist for this comparison. One study involving 52 patients with bronchial asthma found that a twice-daily this compound/formoterol combination was more effective in improving FEV1 compared to a once-daily mometasone/indacaterol combination. Both treatment groups showed a significant increase in FEV1 from baseline at three and six months.

Outcome MeasureThis compound/Formoterol (twice daily)Mometasone/Indacaterol (once daily)Study PopulationReference
Asthma
Mean Change in FEV1Statistically superior improvementStatistically significant improvement from baselineAdults with bronchial asthma

Comparative Safety Profiles

The safety of ICS/LABA combinations is a critical consideration, with a focus on both systemic and local adverse events.

This compound/Formoterol vs. Fluticasone/Salmeterol

A systematic review and adjusted indirect comparison of randomized controlled trials in COPD patients found that this compound/formoterol was associated with a significantly lower risk of pneumonia adverse events and pneumonia-related serious adverse events compared to fluticasone/salmeterol. No significant difference was observed in pneumonia-related mortality. A Cochrane review of five studies in adults with chronic asthma found no significant difference between the two combinations in the odds of an exacerbation requiring oral steroids or hospitalization.[7] Similarly, the odds of serious adverse events did not differ significantly.[7]

This compound/Formoterol vs. Beclomethasone/Formoterol

In both asthma and COPD clinical trials, the safety and tolerability profiles of this compound/formoterol and beclomethasone/formoterol were found to be similar.[4][5] No significant differences in the frequency of adverse events were observed between the treatment groups.[4]

Adverse EventThis compound/Formoterol vs. Fluticasone/SalmeterolThis compound/Formoterol vs. Beclomethasone/FormoterolReference
Pneumonia (COPD)Lower risk with this compound/FormoterolNot extensively compared in head-to-head trials
Serious Adverse Events (Asthma)No significant differenceNo significant difference[4][7]
General TolerabilitySimilarSimilar[4][5][7]

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of ICS/LABA combinations stem from the distinct yet complementary actions of their components, which exhibit synergistic interactions at the molecular level.

Inhaled corticosteroids, such as this compound, fluticasone, and beclomethasone, are potent anti-inflammatory agents. They diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory effects are achieved through the transrepression of pro-inflammatory genes (e.g., those encoding cytokines, chemokines, and adhesion molecules) and the transactivation of anti-inflammatory genes.

Long-acting β2-agonists, including formoterol and salmeterol, are bronchodilators. They bind to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

The synergistic effects of combining an ICS and a LABA are multifaceted. Corticosteroids can increase the transcription of β2-adrenergic receptor genes, thereby upregulating the number of receptors available for LABA binding. Conversely, LABAs can promote the nuclear translocation of the glucocorticoid receptor, enhancing the anti-inflammatory effects of the ICS.[8]

ICS_LABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LABA LABA (e.g., Formoterol, Salmeterol) B2AR β2-Adrenergic Receptor LABA->B2AR Binds to ICS_GR ICS-GR Complex LABA->ICS_GR Promotes Nuclear Translocation (Synergy) AC Adenylyl Cyclase B2AR->AC Activates ICS ICS (e.g., this compound, Fluticasone) GR Glucocorticoid Receptor (GR) ICS->GR Binds to ICS_GR_N ICS-GR Complex ICS_GR->ICS_GR_N Translocates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to DNA DNA ICS_GR_N->DNA Modulates Gene Expression Anti_Inflammation Anti-inflammatory Effects DNA->Anti_Inflammation Leads to B2AR_Gene β2-Adrenergic Receptor Gene Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Run_In Run-in Period (Baseline Assessment) Screening->Run_In Randomization Randomization Run_In->Randomization Treatment_A Treatment Arm A (e.g., this compound/Formoterol) + Placebo for B Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Fluticasone/Salmeterol) + Placebo for A Randomization->Treatment_B Follow_Up Treatment & Follow-up Period (e.g., 12-48 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (Spirometry, Exacerbations, AEs) Follow_Up->Data_Collection Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

References

In Vitro and In Vivo Correlation of Budesonide Release from Sustained-Release Particles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release and in vivo performance of various sustained-release budesonide particles. The data presented is compiled from peer-reviewed studies and is intended to aid in the research and development of advanced drug delivery systems. A clear correlation between in vitro dissolution and in vivo pharmacokinetics is crucial for predicting the therapeutic efficacy and optimizing the design of sustained-release formulations.

Comparative Analysis of this compound Sustained-Release Formulations

The following tables summarize the in vitro release and in vivo pharmacokinetic data for different formulations of this compound sustained-release particles. The primary focus is on a comprehensive study by Li et al. (2019) which established a Level A in vitro-in vivo correlation (IVIVC) for three distinct PLGA-based large porous particle (LPP) formulations.[1][2] Data from other formulation types, including solid lipid microparticles and chitosan-based microparticles, are also included for a broader comparison.

PLGA-Based Large Porous Particles (LPPs)

A study by Li et al. (2019) investigated three formulations of this compound-loaded LPPs with identical compositions but different in vitro release profiles.[1][2] The in vivo performance of these particles was evaluated in rats, demonstrating a strong correlation between the in vitro release rate and the in vivo pharmacokinetic parameters.[1][2]

Table 1: In Vitro Cumulative Release of this compound from LPP Formulations [2]

Time (hours)LPP-1 (%)LPP-2 (%)LPP-3 (%)
230105
24604025
48806045
72>907560

Table 2: In Vivo Pharmacokinetic Parameters of this compound LPP Formulations in Rats [2]

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
LPP-115021200
LPP-210041500
LPP-37561800

The results clearly indicate that a faster in vitro release (LPP-1) leads to a higher peak plasma concentration (Cmax) and a shorter time to reach it (Tmax).[1][2] Conversely, the formulation with the slowest in vitro release (LPP-3) exhibited a lower Cmax, a delayed Tmax, and a higher overall drug exposure (AUC), which is characteristic of a prolonged-release profile.[1][2]

Other Sustained-Release Formulations

For comparison, data from studies on other types of sustained-release this compound particles are presented below. It is important to note that a direct IVIVC may not have been the primary focus of all these studies, and experimental conditions may vary.

Table 3: Comparison with Other this compound Sustained-Release Formulations

Formulation TypeKey In Vitro Release CharacteristicsKey In Vivo Pharmacokinetic Observations (in Rats)
Solid Lipid Microparticles Sustained release with a t0.5 of 136.9 minutes.[3]Showed a controlled and sustained release profile leading to a 9-fold higher Tmax (45 min vs 5 min) and a 3-fold higher AUC compared to conventional micronized this compound.[4]
Chitosan-based Microparticles Time-dependent therapeutic effect correlated with in vitro release, lasting for 12 or 18 hours depending on chitosan (B1678972) molecular weight.[5] Allowed for longer administration intervals (every two days) and a 50% dose reduction for effectiveness.[5]Extended half-life compared to conventional formulation with onefold to fourfold improved local and systemic bioavailability.[6]
Submicron Particles Faster dissolution and improved aerosolization compared to micronized this compound.[7]Enhancement in peak plasma concentration (Cmax) by 28.85% and an increase in the area under the concentration curve (AUC0-8h) by 30.33% compared to micron-sized particles.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Dissolution/Release Study (Adapted from Li et al., 2019)[2]
  • Apparatus: A dialysis bag method was employed.

  • Dissolution Medium: Phosphate buffered saline (PBS, pH 7.4) containing 0.5% (w/v) sodium dodecyl sulfate (B86663) (SDS) to ensure sink conditions.

  • Procedure: a. A specific amount of the this compound-loaded particles was suspended in the dissolution medium. b. The suspension was placed in a dialysis bag (MWCO 12-14 kDa). c. The dialysis bag was immersed in a larger volume of the dissolution medium and incubated at 37°C with constant shaking. d. At predetermined time intervals, samples were withdrawn from the external medium and replaced with fresh medium. e. The concentration of this compound in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.

In Vivo Pharmacokinetic Study (Adapted from Li et al., 2019)[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single dose of the this compound-loaded particle formulation was administered via intratracheal instillation.

  • Blood Sampling: Blood samples were collected from the jugular vein at predefined time points post-administration.

  • Sample Processing: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Visualizing the IVIVC Workflow

An established IVIVC streamlines the drug development process by allowing in vitro data to serve as a surrogate for in vivo performance. The following diagram illustrates the typical workflow for establishing a Level A IVIVC for sustained-release this compound particles.

IVIVC_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_correlation IVIVC Establishment F1 Formulation 1 (Fast Release) Dissolution Dissolution Testing (e.g., Dialysis Bag) F1->Dissolution Animal_Model Animal Model (e.g., Rats) F2 Formulation 2 (Medium Release) F2->Dissolution F3 Formulation 3 (Slow Release) F3->Dissolution Release_Profiles Generate In Vitro Release Profiles Dissolution->Release_Profiles Correlation Point-to-Point Correlation Analysis Release_Profiles->Correlation PK_Study Pharmacokinetic Study (Intratracheal Admin) Animal_Model->PK_Study Plasma_Concentration Measure Plasma Concentrations (LC-MS/MS) PK_Study->Plasma_Concentration PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Plasma_Concentration->PK_Parameters Deconvolution Deconvolution of In Vivo Data PK_Parameters->Deconvolution Deconvolution->Correlation IVIVC_Model Established IVIVC Model Correlation->IVIVC_Model

References

A Comparative Analysis of Budesonide and Prednisolone in the Management of Moderate Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inhaled budesonide and oral prednisolone (B192156), two commonly prescribed corticosteroids for the treatment of moderate asthma. The following sections detail their comparative efficacy, safety profiles, and mechanisms of action, supported by data from clinical studies.

Comparative Efficacy

Both this compound and prednisolone have demonstrated effectiveness in improving lung function and reducing symptoms in patients with moderate asthma. However, the route of administration and dosage plays a significant role in their comparative efficacy.

A study comparing two dose levels of inhaled this compound (400 µg and 800 µg daily) with two doses of oral prednisolone (5 mg and 10 mg daily) in patients with moderate asthma found that all treatments significantly improved lung function and symptoms.[1] At lower doses, inhaled this compound was associated with a higher mean morning peak expiratory flow rate and less diurnal variation compared to oral prednisolone.[1] However, at higher doses, these differences were not as apparent, potentially due to a "ceiling effect" of the treatments.[1]

In a study on children with acute exacerbations of moderate bronchial asthma, the inhaled this compound group showed better clinical improvement and a significantly shorter hospital stay compared to the oral prednisolone group.[2][3] Another study involving children with acute moderate asthma attacks found that nebulized this compound resulted in significantly improved oxygen saturation, respiratory rate, and pulmonary index scores compared to oral prednisolone.[4] Furthermore, a significantly higher proportion of patients in the this compound group were fit for discharge after two hours.[4]

Conversely, a study on patients discharged from the emergency department after an acute asthma exacerbation found high-dose inhaled this compound to be at least as effective as oral prednisone (B1679067) in preventing relapse, with no significant differences in improvements in FEV1, asthma symptoms, or quality of life.[5]

Table 1: Comparative Efficacy in Clinical Trials

ParameterThis compound (Inhaled)Prednisolone (Oral)Key FindingsStudy Population
Morning Peak Expiratory Flow Rate (PEFR) Higher mean morning PEFR at lower doses.[1]Lower mean morning PEFR at lower doses.[1]This compound showed less diurnal variation in PEFR at lower doses.[1]Adults with moderate asthma.[1]
Forced Expiratory Volume in 1 second (FEV1) Significant improvement.[5]Significant improvement.[5]No significant difference in improvement between the two drugs.[5]Adults discharged from the ER after an acute asthma exacerbation.[5]
Symptom Score Significant reduction in diurnal and nocturnal symptoms.Significant improvement in symptoms.[1]Both drugs were effective in reducing asthma symptoms.[1]Adults with moderate asthma.[1]
Hospital Stay Duration Significantly shorter hospital stay (mean 2.60 ± 0.60 days).[2][3]Longer hospital stay (mean 3.11 ± 0.80 days).[2][3]Inhaled this compound led to a quicker recovery in acute exacerbations.[2][3]Children with acute moderate asthma exacerbation.[2][3]
Relapse Rate 10.0% relapse rate.[5]11.8% relapse rate.[5]This compound was as effective as prednisolone in preventing relapse.[5]Adults discharged from the ER after an acute asthma exacerbation.[5]

Safety and Tolerability

A key differentiator between inhaled this compound and oral prednisolone is their systemic side effect profile. Due to its targeted delivery to the lungs and high first-pass metabolism, this compound generally exhibits fewer systemic adverse effects compared to the systemic administration of prednisolone.[6]

A comparative study on the systemic effects of inhaled this compound and oral prednisolone demonstrated that prednisolone caused a significantly greater decrease in plasma cortisol levels than this compound.[7] Furthermore, oral prednisolone was found to have a more significant impact on markers of bone turnover, suggesting a higher risk of bone-related complications with long-term use.

Common side effects of prednisone include weight gain, high blood pressure, muscle weakness, and sleep disturbances.[8] While this compound can also have side effects, they are generally localized and may include upper respiratory tract infection and throat irritation.[8]

Table 2: Comparative Safety Profile

Adverse Effect CategoryThis compound (Inhaled)Prednisolone (Oral)Key Findings
Systemic Corticosteroid Effects Lower systemic bioavailability, less impact on adrenal function.Higher systemic exposure, significant suppression of adrenal function.[6]Inhaled this compound offers a more favorable systemic safety profile.
Bone Metabolism Less effect on markers of bone turnover.Significant reduction in osteoblast function markers.This compound may carry a lower risk of bone complications with long-term use.
Common Side Effects Upper respiratory tract infection, throat irritation.[8]Weight gain, high blood pressure, insomnia, mood changes.[8]Prednisolone is associated with a broader range of systemic side effects.[8]

Experimental Protocols

The following provides a generalized experimental protocol for a randomized controlled trial comparing inhaled this compound and oral prednisolone in moderate asthma, based on methodologies from the cited studies.

Objective: To compare the efficacy and safety of inhaled this compound versus oral prednisolone in the treatment of moderate persistent asthma.

Study Design: A prospective, randomized, double-blind, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adults aged 18-65 years with a clinical diagnosis of moderate persistent asthma as defined by current GINA guidelines. Patients should demonstrate a baseline Forced Expiratory Volume in 1 second (FEV1) between 60% and 80% of predicted value and reversibility of airway obstruction of at least 12% and 200 mL in FEV1 after inhalation of a short-acting beta2-agonist (SABA).

  • Exclusion Criteria: Current smokers or those with a smoking history of more than 10 pack-years, a respiratory infection within the last 4 weeks, a history of life-threatening asthma, or treatment with systemic corticosteroids within the last 3 months.

Interventions:

  • Group A (this compound): Inhaled this compound (e.g., 400 µg twice daily) administered via a dry powder inhaler, plus a placebo tablet.

  • Group B (Prednisolone): Oral prednisolone (e.g., 10 mg once daily) plus a placebo inhaler.

Duration of Treatment: 12 weeks.

Outcome Measures:

  • Primary Outcome: Change from baseline in pre-bronchodilator FEV1 at week 12.

  • Secondary Outcomes:

    • Change from baseline in morning and evening Peak Expiratory Flow (PEF).

    • Asthma symptom scores (e.g., Asthma Control Questionnaire - ACQ).

    • Use of rescue medication (SABA).

    • Frequency of asthma exacerbations.

    • Adverse events.

    • Change in morning plasma cortisol levels.

Assessments:

  • Screening Visit (Visit 1): Informed consent, medical history, physical examination, spirometry, and eligibility assessment.

  • Randomization (Visit 2 - Baseline): Randomization to treatment groups, dispensing of study medication and a peak flow meter, and patient training.

  • Follow-up Visits (Weeks 4, 8, and 12): Spirometry, assessment of symptom scores, review of PEF diary and rescue medication use, and monitoring of adverse events. A blood sample for morning plasma cortisol is collected at baseline and week 12.

Statistical Analysis: The primary efficacy endpoint (change in FEV1) will be analyzed using an analysis of covariance (ANCOVA) with baseline FEV1 as a covariate. Secondary outcomes will be analyzed using appropriate statistical tests.

Below is a graphical representation of a typical experimental workflow for such a clinical trial.

G cluster_screening Screening Phase cluster_randomization Randomization & Intervention cluster_followup Follow-up & Data Collection (12 Weeks) cluster_analysis Data Analysis & Conclusion screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline_assessment Baseline Assessment (Spirometry, Medical History) informed_consent->baseline_assessment randomization Randomization baseline_assessment->randomization group_a Group A: Inhaled this compound + Placebo Tablet randomization->group_a group_b Group B: Oral Prednisolone + Placebo Inhaler randomization->group_b follow_up_visits Follow-up Visits (Weeks 4, 8, 12) group_a->follow_up_visits group_b->follow_up_visits assessments Assessments: - Spirometry (FEV1) - Peak Expiratory Flow (PEF) - Symptom Scores (ACQ) - Rescue Medication Use - Adverse Events - Plasma Cortisol follow_up_visits->assessments data_analysis Statistical Analysis assessments->data_analysis conclusion Conclusion on Comparative Efficacy and Safety data_analysis->conclusion

Caption: Experimental workflow for a comparative clinical trial.

Mechanism of Action and Signaling Pathways

Both this compound and prednisolone are glucocorticoids that exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[9] However, their pharmacokinetic profiles lead to different systemic impacts.

Upon entering the cell, the glucocorticoid binds to the cytosolic GR, causing the dissociation of heat shock proteins and translocation of the activated GR-ligand complex into the nucleus.[9] In the nucleus, this complex can act in two main ways:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The key difference lies in the systemic availability of the drugs. Prednisolone, being orally administered, has high systemic bioavailability, leading to widespread GR activation throughout the body and a higher potential for systemic side effects. This compound, when inhaled, acts locally in the airways. Although some of the drug is absorbed systemically, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability and, consequently, its systemic effects.[6]

The following diagram illustrates the generalized glucocorticoid signaling pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Inhaled) gr_inactive Inactive Glucocorticoid Receptor (GR) Complex (with Heat Shock Proteins) This compound->gr_inactive High local concentration in airways prednisolone Prednisolone (Oral) prednisolone->gr_inactive Systemic distribution gr_active Active GR Complex gr_inactive->gr_active Binding & HSP dissociation dna DNA gr_active->dna gre Glucocorticoid Response Elements (GREs) gr_active->gre Transactivation nfkb_ap1 Pro-inflammatory Transcription Factors (NF-κB, AP-1) gr_active->nfkb_ap1 Transrepression (Inhibition) dna->gre dna->nfkb_ap1 anti_inflammatory_genes Anti-inflammatory Genes gre->anti_inflammatory_genes Upregulation pro_inflammatory_genes Pro-inflammatory Genes nfkb_ap1->pro_inflammatory_genes Downregulation anti_inflammatory_effect Anti-inflammatory Effect anti_inflammatory_genes->anti_inflammatory_effect pro_inflammatory_genes->anti_inflammatory_effect

References

A Comparative Guide to Analytical Methods for the Quantification of Budesonide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of budesonide in various biological matrices. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information is supported by experimental data from several studies to facilitate the selection of the most suitable analytical method for specific research needs.

Comparison of Analytical Methods

The accurate quantification of this compound, a potent glucocorticoid, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Due to its low systemic bioavailability, highly sensitive and selective methods are often required. LC-MS/MS has emerged as the preferred technique for its high sensitivity and specificity, particularly for complex biological matrices. HPLC-UV methods, while generally less sensitive, can be suitable for the analysis of bulk drug and pharmaceutical dosage forms.

The choice of method depends on the specific requirements of the study, including the biological matrix, the required limit of quantification, and the available instrumentation. The following tables summarize the key performance parameters of various validated methods to allow for a direct comparison.

Data Presentation: Quantitative Method Validation Parameters

Table 1: LC-MS/MS Methods for this compound Quantification in Human Plasma

ParameterMethod 1Method 2Method 3Method 4
Instrumentation UPLC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Internal Standard DexamethasoneThis compound-d8This compound-d8Levenorgestrel
Linearity Range 1 - 500 ng/mL2 - 1024 pg/mL2 - 200 pg/mL0.103 - 3.010 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2 pg/mL2 pg/mLNot explicitly stated
Accuracy (% Recovery) Within ±15% of nominalWithin ±20% at LLOQWithin bioanalytical acceptance criteria72.48 - 81.48%
Precision (%RSD) ≤15%≤20% at LLOQWithin bioanalytical acceptance criteria<15%
Recovery Not explicitly statedNot explicitly statedNot explicitly statedHigh
Matrix Effect Not explicitly statedMinimized by SPENot explicitly stated%CV <15%

Table 2: HPLC-UV and Other Methods for this compound Quantification

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method (Sputum)
Biological Matrix Skin LayersBulk Drug/Dosage FormHuman Sputum
Instrumentation HPLC-UVRP-HPLCLC-MS/MS
Sample Preparation Acetonitrile (B52724):water extractionDissolution in solventSputolysin® treatment & SPE
Internal Standard Not specifiedNot specifiedNot specified
Linearity Range 0.05 - 10 µg/mLNot specified0.1 - 100 nM & 0.25 - 10,000 nM
Lower Limit of Quantification (LLOQ) 0.05 µg/mLNot specified5 nM
Accuracy (% Bias) Within acceptable limitsNot specified-11.4% to -1.6%
Precision (%RSD) Within acceptable limitsNot specified<6.9%
Recovery >90%Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized experimental protocols based on the reviewed literature for the analysis of this compound in biological matrices.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on common practices described in the literature.

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: Spike blank human plasma with known concentrations of this compound standards and an internal standard (e.g., this compound-d8).

  • Pre-treatment: Dilute a 200 µL aliquot of the plasma sample with an equal volume of water containing the internal standard.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction (e.g., Strata-X RP) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of 100% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatography System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: HPLC-UV Quantification of this compound in Skin Layers

This protocol is based on a validated method for quantifying this compound in skin.

1. Sample Preparation

  • Extraction: Extract this compound from the separated skin layers (stratum corneum, epidermis, dermis) using a mixture of acetonitrile and water.

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm filter before injection.

2. Chromatographic Conditions

  • Chromatography System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 69:31, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the validation of an analytical method for quantifying this compound in a biological matrix.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Matrix Biological Matrix (e.g., Plasma, Sputum) Spiking Spiking with this compound & Internal Standard Matrix->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Chromatography LC Separation (UPLC/HPLC) Reconstitution->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Linearity Linearity & Range Detection->Linearity LLOQ LLOQ Detection->LLOQ Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability

Caption: General workflow for analytical method validation of this compound.

Budesonide versus other inhaled corticosteroids for chronic asthma: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of chronic asthma, inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy.[1][2][3] Among the most frequently prescribed ICS are budesonide, fluticasone (B1203827), beclomethasone (B1667900), and mometasone. This guide provides an objective comparison of this compound with other leading ICS, focusing on efficacy, safety, and patient-reported outcomes, supported by experimental data from clinical trials and systematic reviews.

Comparative Efficacy of Inhaled Corticosteroids

The primary goal of ICS therapy in chronic asthma is to control symptoms, improve lung function, and prevent exacerbations.[2] Clinical studies have extensively compared the efficacy of various ICS formulations.

A systematic review and network meta-analysis of 31 randomized controlled trials (RCTs) found that high starting doses of ICS had no significant additional clinical benefit in improving forced expiratory volume in 1 second (FEV1), nighttime rescue medication use, or nighttime symptom scores compared to low or moderate doses for controlling moderate to severe asthma.[4] However, high-dose ICS and low- to moderate-dose ICS combined with long-acting β-agonists (LABAs) did show significant improvement in morning peak expiratory flow (PEF) compared to low-dose ICS alone.[4]

Another systematic review of 71 studies involving over 14,000 participants concluded that fluticasone propionate (B1217596) administered at half the daily dose of this compound or beclomethasone dipropionate resulted in small improvements in lung function.[5][6][7][8]

The combination of ICS with a long-acting β-agonist (LABA), particularly formoterol, has been shown to significantly reduce severe asthma exacerbations and improve asthma control compared to a short-acting β-agonist (SABA) alone.[9][10] A meta-analysis of 27 clinical trials with over 50,000 participants demonstrated that an ICS-formoterol combination was associated with a 10.3% reduction in severe exacerbations.[9][10]

Efficacy OutcomeThis compoundFluticasone PropionateBeclomethasone DipropionateMometasone FuroateKey Findings
Lung Function (FEV1) Effective in improving FEV1.[2][11]Small but statistically significant greater improvement in FEV1 compared to this compound/beclomethasone at a 1:2 dose ratio.[6][7][8]Effective in improving FEV1.[2]Comparable efficacy to other ICS.Fluticasone may offer a slight advantage in FEV1 improvement at half the dose of this compound or beclomethasone.[5][6][7][8] High starting doses of any ICS show no major additional benefit for FEV1.[4]
Asthma Exacerbations Reduces the risk of severe exacerbations.[12][13]Effective in reducing exacerbations.Effective in reducing exacerbations.Effective in reducing exacerbations.Combination therapy with a LABA, such as this compound/formoterol, is superior in reducing exacerbations compared to ICS alone or ICS with a SABA.[9][10]
Symptom Control Improves daytime and nighttime symptoms.[11]May lead to fewer symptoms compared to this compound/beclomethasone at a 1:2 dose ratio.[5]Improves asthma symptoms.Improves asthma symptoms.A pilot study in children with moderate to severe asthma showed significantly better asthma control test scores with fluticasone compared to this compound.[14]
Rescue Medication Use Reduces the need for rescue medication.[11]May lead to less rescue medication use compared to this compound/beclomethasone at a 1:2 dose ratio.[5]Reduces the need for rescue medication.Reduces the need for rescue medication.The need for salbutamol (B1663637) use was notably reduced in the fluticasone group compared to the this compound group in a pediatric study.[14]

Safety and Tolerability Profile

The long-term safety of inhaled corticosteroids is a critical consideration in the management of chronic asthma.[15] The most common local side effects include oropharyngeal candidiasis (thrush), dysphonia (hoarseness), and throat irritation.[15] Systemic side effects are generally minimal at recommended doses but can include effects on bone mineral density and adrenal function, particularly at high doses.[3][16]

A 3-year, double-blind, placebo-controlled study (the START study) involving over 7,000 patients demonstrated that once-daily this compound was safe and well-tolerated in both children and adults with mild persistent asthma.[17][18] The incidence of most adverse events was similar between the this compound and placebo groups, with the exception of a higher incidence of oral candidiasis in the this compound group (1.2% vs. 0.5%).[17][18]

A systematic review and meta-analysis of 86 RCTs confirmed that long-term use of ICS is generally safe, with the most common adverse events being local effects like oral candidiasis and dysphonia.[15] The review found no statistically significant difference in the risk of more severe events like respiratory infections or fractures between ICS and non-ICS treatment groups.[15]

When comparing fluticasone to this compound or beclomethasone, one systematic review found that fluticasone given at half the dose of the other two ICS led to a greater likelihood of pharyngitis (sore throat).[5][8]

Safety ParameterThis compoundFluticasone PropionateBeclomethasone DipropionateMometasone FuroateKey Findings
Local Adverse Events Risk of oral candidiasis and dysphonia.[15]Higher likelihood of pharyngitis at a 1:2 dose ratio compared to this compound/beclomethasone.[5][8]Risk of oral candidiasis and dysphonia.Risk of oral candidiasis and dysphonia.Local side effects are the most common adverse events for all ICS and can be minimized with proper inhalation technique and rinsing the mouth after use.[15]
Systemic Adverse Events Minimal systemic effects at recommended doses.[3][17][18]Concerns about adrenal suppression in children at doses >400 mcg/day.[8]Long-term studies show no effect on final adult height.[3]Minimal systemic effects at recommended doses.Systemic effects are dose-dependent and are generally not clinically significant at low to medium doses.[3][16]
Pregnancy Extensive data show no increased risk of adverse perinatal outcomes.[3]Considered safe for use during pregnancy.Considered safe for use during pregnancy.Considered safe for use during pregnancy.This compound has the most extensive safety data for use during pregnancy.[3]

Experimental Protocols

START (Inhaled Steroid Treatment as Regular Therapy in Early Asthma) Study
  • Objective: To evaluate the long-term safety and tolerability of once-daily this compound in patients with mild persistent asthma.[17][18]

  • Study Design: A prospective, double-blind, placebo-controlled study.[17][18]

  • Patient Population: 7,222 patients aged 5-66 years with mild persistent asthma diagnosed within the previous two years and no prior regular corticosteroid treatment.[17][18]

  • Intervention: Patients were randomized to receive either this compound or placebo once daily for three years. The daily dose of this compound was 200 µg for children under 11 and 400 µg for those 11 and older, administered via a dry-powder inhaler.[17][18]

  • Outcome Measures: The primary outcomes were safety and tolerability, assessed by monitoring adverse events.[17][18]

Cochrane Systematic Review: Fluticasone versus Beclomethasone or this compound
  • Objective: To compare the efficacy and safety of fluticasone to beclomethasone or this compound in the treatment of chronic asthma.[5][8]

  • Study Design: A systematic review and meta-analysis of randomized controlled trials.[5][8]

  • Inclusion Criteria: Randomized trials in children and adults comparing fluticasone to either beclomethasone or this compound for chronic asthma.[5][8]

  • Data Extraction: Two reviewers independently assessed trials for inclusion and methodological quality, and one reviewer extracted the data.[5][8]

  • Outcome Measures: Efficacy outcomes included lung function (FEV1, PEF), symptom scores, and rescue medication use. Safety outcomes included trial withdrawals and adverse events such as pharyngitis and oral candidiasis.[5][8]

Glucocorticoid Receptor Signaling Pathway

Inhaled corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of airway cells.[1][19][20] This binding triggers a cascade of events leading to the suppression of inflammatory gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid (e.g., this compound) GR Glucocorticoid Receptor (GR) (inactive, bound to Hsp90) ICS->GR Binding GR_active Activated GR Complex GR->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding NFkB_AP1 Pro-inflammatory Transcription Factors (NF-κB, AP-1) GR_dimer->NFkB_AP1 Tethering/Interaction Inflammatory_Genes Inflammatory Gene Transcription GR_dimer->Inflammatory_Genes Repression AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes Activation NFkB_AP1->Inflammatory_Genes Activation Suppression Suppression

References

Assessing the relative potency and receptor affinity of budesonide compared to other glucocorticoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of budesonide's performance against other prominent glucocorticoids, with a focus on receptor affinity and anti-inflammatory potency. The information is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the pharmacological characteristics of these compounds.

Overview of Glucocorticoid Action

Glucocorticoids exert their anti-inflammatory effects primarily by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two main mechanisms:

  • Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, upregulating the expression of anti-inflammatory proteins.

  • Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

The potency and efficacy of a glucocorticoid are largely determined by its affinity for the GR and the stability of the resulting ligand-receptor complex.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex Inactive GR Complex (GR + HSP90/70) GC->GR_complex Binds Activated_GR Activated GR Dimer GR_complex->Activated_GR Conformational Change + Dimerization HSP HSP90/70 GR_complex->HSP Dissociates DNA DNA Activated_GR->DNA Translocation GRE GRE Activated_GR->GRE Binds (Transactivation) TF NF-κB / AP-1 Activated_GR->TF Inhibits (Transrepression) Transactivation Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->Transactivation Upregulates Transrepression Decreased Pro-inflammatory Gene Expression (e.g., Cytokines, COX-2) TF->Transrepression Blocks Receptor_Binding_Assay cluster_setup Assay Setup cluster_process Process cluster_output Output Receptor GR Source (e.g., Lung Cytosol) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Dexamethasone) Radioligand->Incubation Test_Cmpd Unlabeled Test Glucocorticoid (e.g., this compound) Test_Cmpd->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 Quantification->Analysis Result Determine Kd and RRA Analysis->Result Reporter_Gene_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Line Human Cell Line (e.g., A549) Transfection Stable Transfection Cell_Line->Transfection Plasmid Reporter Plasmid (GRE-Luciferase) Plasmid->Transfection Reporter_Cell GR-Responsive Reporter Cell Line Transfection->Reporter_Cell Treatment Treat cells with Glucocorticoid Reporter_Cell->Treatment Incubation Incubate (14-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Detection Measure Luminescence Lysis->Detection Plot Plot Dose-Response Curve Detection->Plot Result Calculate EC50 and Maximal Efficacy Plot->Result

A comparative study of different nebulizer systems for budesonide delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of pulmonary drug delivery is paramount in the treatment of respiratory diseases. For inhaled corticosteroids like budesonide, the choice of nebulizer system can significantly impact the drug's therapeutic efficacy by influencing particle size, deposition in the lungs, and overall delivered dose. This guide provides a comparative analysis of the three primary nebulizer technologies—jet, ultrasonic, and vibrating mesh—for the delivery of this compound suspensions, supported by experimental data from various in vitro and in vivo studies.

Performance Comparison of Nebulizer Systems

The selection of a nebulizer for this compound delivery involves a trade-off between various performance parameters. Vibrating mesh nebulizers generally offer superior efficiency and convenience, though at a higher cost. Jet nebulizers remain a viable and cost-effective option, while ultrasonic nebulizers are largely unsuitable for this compound suspensions.

Vibrating Mesh Nebulizers have emerged as a highly efficient option for aerosolizing this compound.[1] These devices utilize a vibrating mesh or membrane with thousands of microscopic holes to generate a fine aerosol mist.[1] Studies have consistently shown that vibrating mesh nebulizers produce a higher fine particle fraction (FPF), leading to more effective drug deposition in the deeper airways.[2] For instance, one study found that a mesh nebulizer (InnoSpire Go) produced a higher FPF (52.1%) compared to a breath-enhanced jet nebulizer (LC Plus) (33.1%).[3] This translates to a greater proportion of the drug reaching the intended site of action. Furthermore, mesh nebulizers are known for their shorter nebulization times, lower residual volumes, and silent operation, which can improve patient adherence.[1]

Jet Nebulizers , the most traditional type, use compressed air to aerosolize the medication.[1] While generally less efficient than mesh nebulizers, certain advanced designs, such as breath-enhanced jet nebulizers, have shown improved performance.[3] The performance of jet nebulizers can be highly variable depending on the specific model and compressor used.[4] For example, one study comparing three different jet nebulizers found variations in lung deposition and systemic availability of this compound.[5][6] Jet nebulizers are typically more affordable but are also bulkier, noisier, and have longer treatment times compared to mesh nebulizers.[1]

Ultrasonic Nebulizers utilize high-frequency vibrations from a piezoelectric crystal to generate an aerosol.[1] However, conventional ultrasonic nebulizers are generally not recommended for this compound suspensions.[7] The ultrasonic waves can denature the drug and are often unable to effectively aerosolize suspended particles, leading to a significantly reduced delivered dose.[7] One study highlighted this inefficiency, showing that an ultrasonic nebulizer delivered only 9.2 µg of this compound compared to 109 µg from a mesh nebulizer.[7]

Quantitative Data Summary

The following tables summarize key performance parameters from comparative studies of different nebulizer systems for this compound delivery.

Table 1: Comparison of Mesh vs. Jet Nebulizers (InnoSpire Go vs. LC Plus)[3]

ParameterInnoSpire Go (Mesh)LC Plus (Jet)
Mass Median Aerodynamic Diameter (MMAD) 4.84 µm6.47 µm
Fine Particle Fraction (<5 µm) 52.1%33.1%
Delivered Dose (Pediatric Simulation) 0.079 mg (16.2% of loaded dose)0.060 mg (12.0% of loaded dose)
Delivered Dose (Adult Simulation) 0.095 mg (19.0% of loaded dose)0.095 mg (19.0% of loaded dose)
Residual Dose (Pediatric Simulation) 0.317 mg0.356 mg
Residual Dose (Adult Simulation) 0.276 mg0.364 mg
Nebulization Time (Pediatric Simulation) 3.78 min4.78 min
Nebulization Time (Adult Simulation) 3.57 min3.79 min

Table 2: Comparison of Mesh (NE-U22) vs. Jet (NE-C28) Nebulizers[8]

ParameterNE-U22 (Mesh)NE-C28 (Jet)
Mass Median Aerodynamic Diameter (MMAD) 4.52 µm3.84 µm
Percentage of Particles (2-6 µm) 59.0%78.0%

Table 3: Comparison of Different Jet Nebulizers[5][6]

ParameterPari InhalierboyPari LC Jet PlusMaxin MA-2
Mass Median Diameter 7 µm5 µm3 µm
Lung Deposition (% of nominal dose) 14-16%14-16%14-16%
Systemic Availability (% of nominal dose) 15-17%15-17%15-17%
Lung Deposition (% of dose-to-subject) 36%58%59%
Systemic Availability (% of dose-to-subject) 44%63%64%

Table 4: Comparison of Ultrasonic vs. Mesh Nebulizers[7]

ParameterAerosonic Mobil 3060 (Ultrasonic)I-neb AAD System (Mesh)
Delivered Dose of this compound 9.2 µg109 µg

Experimental Protocols

The following are descriptions of typical methodologies used in the in vitro characterization of nebulized this compound.

Particle Size Distribution Analysis

The aerodynamic particle size distribution (APSD) of the aerosolized this compound is a critical parameter for predicting lung deposition. This is commonly determined using cascade impaction, with the Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) being the most frequently used instruments.

  • Apparatus: A multi-stage cascade impactor (e.g., NGI or ACI).

  • Procedure:

    • The nebulizer is filled with a known volume and concentration of this compound suspension.[9]

    • The outlet of the nebulizer is connected to the induction port of the cascade impactor.

    • A constant airflow is drawn through the impactor, simulating inhalation.[3]

    • The nebulizer is operated for a predetermined time or until nebulization ceases.

    • The amount of this compound deposited on each stage of the impactor and in the induction port is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]

    • The Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; typically the percentage of particles <5 µm) are calculated from the drug mass distribution across the impactor stages.

Delivered Dose Measurement

The delivered dose is the amount of drug that is available to the patient for inhalation. It is often measured using a breathing simulator to mimic patient use more accurately.

  • Apparatus: A breathing simulator capable of generating various breathing patterns (e.g., adult, pediatric, and disease-specific patterns) and a collection filter.[3][9]

  • Procedure:

    • The nebulizer is charged with a known amount of this compound suspension.

    • The nebulizer is connected to a setup that includes a collection filter placed before the breathing simulator.[3]

    • The breathing simulator is set to a specific pattern (tidal volume, breathing frequency, and I:E ratio).[3]

    • The nebulizer is run until completion (e.g., sputtering for jet nebulizers, automatic shut-off for mesh nebulizers).[3]

    • The amount of this compound collected on the filter is quantified by HPLC to determine the delivered dose.

Visualizations

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[3] Upon entering the cell, this compound binds to the GR in the cytoplasm, leading to the dissociation of chaperone proteins.[3] The activated this compound-GR complex then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction upregulates the transcription of anti-inflammatory genes, such as lipocortin-1, and downregulates the expression of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.[3][8]

Budesonide_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Budesonide_GR Activated This compound-GR Complex GR->Budesonide_GR Chaperone Chaperone Proteins Chaperone->GR Complexed with Budesonide_GR->Chaperone Dissociates GRE Glucocorticoid Response Element (GRE) Budesonide_GR->GRE Translocates and binds to Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Upregulates Transcription Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1β, IL-6, TNF-α) GRE->Pro_Inflammatory_Genes Downregulates Transcription Anti_Inflammatory_Response Anti-inflammatory Response Anti_Inflammatory_Genes->Anti_Inflammatory_Response Inflammatory_Response Inflammatory Response Pro_Inflammatory_Genes->Inflammatory_Response Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Nebulizer Comparison

The in vitro comparison of nebulizer performance for this compound delivery typically follows a structured workflow. This involves preparing the nebulizer with the this compound suspension, connecting it to an analytical apparatus such as a cascade impactor, operating the nebulizer under controlled conditions, and then analyzing the collected samples to determine key performance metrics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comparison Comparison Prep_Nebulizer Prepare Nebulizer with This compound Suspension Connect_Apparatus Connect Nebulizer to Cascade Impactor/Breathing Simulator Prep_Nebulizer->Connect_Apparatus Operate_Nebulizer Operate Nebulizer under Controlled Conditions Connect_Apparatus->Operate_Nebulizer Collect_Samples Collect this compound Samples from Apparatus Operate_Nebulizer->Collect_Samples Quantify_Drug Quantify this compound (e.g., HPLC) Collect_Samples->Quantify_Drug Calculate_Metrics Calculate Performance Metrics (MMAD, FPF, Delivered Dose) Quantify_Drug->Calculate_Metrics Compare_Results Compare Performance of Different Nebulizers Calculate_Metrics->Compare_Results

Caption: In-vitro experimental workflow for nebulizer comparison.

References

Evaluating new budesonide formulations for the treatment of eosinophilic esophagitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eosinophilic esophagitis (EoE), a chronic immune-mediated inflammatory condition of the esophagus, has seen a significant evolution in treatment strategies, moving from off-label use of asthma medications to targeted formulations designed for esophageal delivery. This guide provides a comprehensive comparison of new budesonide formulations, offering a detailed analysis of their performance based on available experimental data.

Overview of this compound Formulations in EoE Treatment

This compound, a potent glucocorticoid, is a cornerstone in the management of EoE. Its therapeutic effect is primarily local, aimed at reducing eosinophilic inflammation in the esophageal mucosa.[1][2] Historically, this was achieved by swallowing aerosolized this compound from a metered-dose inhaler or by creating a viscous slurry from a nebulizer solution.[3] Recognizing the need for optimized esophageal targeting, several novel formulations have been developed and evaluated. These include:

  • This compound Orodispersible Tablets (BOT): These effervescent tablets are designed to dissolve in the mouth, creating a mucoadherent solution that is then swallowed, coating the esophagus.[4][5] This formulation, marketed as Jorveza®, is the first to be approved in Europe specifically for the treatment of EoE.[1][4][5]

  • This compound Oral Suspension (BOS): This is a muco-adherent liquid formulation developed to increase the residence time of this compound on the esophageal mucosa.[1][6]

  • This compound Viscous Suspension (BVS): Often compounded by mixing this compound respules with a thickening agent like sucralose, this formulation aims to improve mucosal contact time compared to simply swallowing the nebulizer solution.[3][7]

  • Mucoadhesive Formulations: Research is ongoing into formulations incorporating mucoadhesive excipients like xanthan gum and guar (B607891) gum to prolong the contact time of this compound with the esophageal lining.[8][9][10]

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials evaluating these novel this compound formulations.

Table 1: Efficacy of this compound Formulations in Inducing Histological Remission in Adults with EoE

FormulationStudyDosageDurationHistological Remission Rate (Active)Histological Remission Rate (Placebo)
This compound Orodispersible Tablet (BOT) Miehlke et al. (2016)[7]1 mg BID14 days100% (<16 eos/mm²)0%
Miehlke et al. (2016)[7]2 mg BID14 days94.7% (<16 eos/mm²)0%
Lucendo et al. (2019)[4]1 mg BID6 weeks57.6% (<16 eos/mm²)0%
This compound Oral Suspension (BOS) Hirano et al. (2021)[11][12]2 mg BID12 weeks53.1% (≤6 eos/HPF)1%
Hirano et al. (2021)[11][12]2 mg BID12 weeks62% (<15 eos/HPF)1%
This compound Viscous Suspension (BVS) Miehlke et al. (2016)[7]2 mg BID (0.4 mg/mL)14 days94.7% (<16 eos/mm²)0%

eos/mm² = eosinophils per square millimeter; eos/HPF = eosinophils per high-power field; BID = twice daily.

Table 2: Impact of this compound Formulations on Endoscopic and Symptomatic Outcomes

FormulationStudyKey Endoscopic OutcomeKey Symptomatic Outcome
This compound Orodispersible Tablet (BOT) Miehlke et al. (2016)[7]Significant improvement in total endoscopic intensity score vs. placebo.Persistent improvement in dysphagia with 1 mg BID vs. placebo.
This compound Oral Suspension (BOS) Hirano et al. (2021)[11][12]Greater change in EoE endoscopic reference score (-4.0 vs -2.2 for placebo).Significant improvement in dysphagia symptom questionnaire score (52.6% response vs 39.1% for placebo).
This compound Viscous Suspension (BVS) Miehlke et al. (2016)[7]Significant improvement in total endoscopic intensity score vs. placebo.Improvement in dysphagia, but not statistically significant vs. placebo at follow-up.

Table 3: Safety Profile of Novel this compound Formulations

FormulationStudyCommon Adverse Events
This compound Orodispersible Tablet (BOT) Miehlke et al. (2016)[7]Local fungal infection (10.5%). No serious adverse events reported.
Lucendo et al. (2019)[4]Suspected candidiasis in up to 16% of patients, which resolved with treatment.
This compound Oral Suspension (BOS) Hirano et al. (2021)[11][12]Similar rates of non-serious adverse events as placebo, including nasopharyngitis, sinusitis, and candidiasis.
This compound Viscous Suspension (BVS) Miehlke et al. (2016)[7]Local fungal infection (10.5%). No serious adverse events reported.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for evaluating new this compound formulations in EoE.

Study Design and Patient Population
  • Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[1][6][7]

  • Inclusion Criteria:

    • Adults and adolescents (typically 11 years and older).[11][12]

    • Confirmed diagnosis of EoE based on clinical symptoms of esophageal dysfunction and histological evidence of ≥15 eosinophils per high-power field (eos/HPF) in esophageal biopsies.[6][13]

    • Active disease, often defined by a minimum peak eosinophil count (e.g., >50 eos/HPF).[6]

    • Failure to respond to an adequate trial of high-dose proton pump inhibitor (PPI) therapy (typically 6-8 weeks) to exclude PPI-responsive esophageal eosinophilia.[6][14]

    • Presence of dysphagia, often quantified using a validated instrument like the Dysphagia Symptom Questionnaire (DSQ).[1][6]

  • Exclusion Criteria:

    • History of other esophageal disorders that could cause eosinophilia.

    • Previous esophageal surgery.

    • Use of systemic or topical corticosteroids within a specified washout period.

    • Known hypersensitivity to this compound.

Treatment Administration
  • Dosage and Formulation: Patients are randomized to receive the active formulation (e.g., BOT 1 mg BID, BOS 2 mg BID) or a matching placebo.[7][11]

  • Instructions to Patients: To maximize esophageal contact time, patients are instructed to take the medication after meals and to avoid food and drink for a period afterward (e.g., 30 minutes).[6]

Outcome Measures
  • Primary Endpoints:

    • Histological Remission: The proportion of patients achieving a peak eosinophil count below a specified threshold (e.g., ≤6 eos/HPF or <16 eos/mm²).[6][7] This is assessed via esophagogastroduodenoscopy (EGD) with biopsies taken from the proximal and distal esophagus at baseline and end of treatment.

    • Symptom Improvement: Change from baseline in a validated patient-reported outcome measure, such as the DSQ score.[1][11]

  • Secondary Endpoints:

    • Endoscopic Improvement: Change in the EoE Endoscopic Reference Score (EREFS), which grades the severity of endoscopic findings like rings, furrows, exudates, and strictures.[13]

    • Safety and Tolerability: Incidence and severity of adverse events, with a particular focus on esophageal candidiasis.

    • Biomarker Analysis: Changes in the expression of inflammatory markers (e.g., IL-13) and markers of tissue remodeling in esophageal biopsies.[1]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound in EoE

This compound exerts its anti-inflammatory effects in EoE through multiple pathways. As a glucocorticoid, it binds to cytosolic receptors, and the resulting complex translocates to the nucleus, where it modulates gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, and a decrease in the recruitment and activation of eosinophils, mast cells, and T-cells in the esophageal mucosa.[1] This ultimately helps to restore the integrity of the epithelial barrier and reduce tissue remodeling.[1]

EoE_Budesonide_Pathway cluster_extracellular Extracellular Space cluster_epithelium Esophageal Epithelium cluster_nucleus Nucleus cluster_inflammation Inflammatory Cascade Allergens Allergens Epithelial_Cells Epithelial_Cells IL-13 IL-13 Epithelial_Cells->IL-13 release IL-13_Receptor IL-13_Receptor Proinflammatory_Genes Pro-inflammatory Gene Transcription IL-13_Receptor->Proinflammatory_Genes activates This compound This compound GR Glucocorticoid Receptor This compound->GR binds to Budesonide_GR_Complex This compound-GR Complex GR->Budesonide_GR_Complex DNA DNA Budesonide_GR_Complex->DNA translocates to nucleus and binds to DNA->Proinflammatory_Genes inhibits Antiinflammatory_Genes Anti-inflammatory Gene Transcription DNA->Antiinflammatory_Genes promotes Eosinophils Eosinophils Proinflammatory_Genes->Eosinophils recruit Mast_Cells Mast_Cells Proinflammatory_Genes->Mast_Cells recruit T_Cells T_Cells Proinflammatory_Genes->T_Cells recruit Inflammation_Remodeling Inflammation & Tissue Remodeling Antiinflammatory_Genes->Inflammation_Remodeling reduces IL-13->IL-13_Receptor Eosinophils->Inflammation_Remodeling Mast_Cells->Inflammation_Remodeling T_Cells->Inflammation_Remodeling

Caption: this compound's mechanism in EoE involves inhibiting pro-inflammatory gene transcription.

Experimental Workflow for Evaluating New EoE Formulations

The evaluation of a new this compound formulation for EoE follows a structured clinical trial workflow, from patient screening to the final analysis of outcomes.

EoE_Trial_Workflow Baseline Baseline Assessment - EGD with Biopsies (Histology) - Endoscopic Scoring (EREFS) - Symptom Questionnaire (DSQ) Randomization Randomization Baseline->Randomization Treatment_Active Active Formulation (e.g., BOT, BOS) Randomization->Treatment_Active Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Period Treatment Period (e.g., 6-12 Weeks) Treatment_Active->Treatment_Period Treatment_Placebo->Treatment_Period End_of_Treatment End of Treatment Assessment - Repeat EGD, Biopsies, EREFS, DSQ Treatment_Period->End_of_Treatment Follow_up Follow-up (Safety Monitoring) End_of_Treatment->Follow_up Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_up->Analysis

Caption: Clinical trial workflow for evaluating new this compound formulations in EoE.

Conclusion and Future Directions

The development of new, esophageal-targeted this compound formulations represents a significant advancement in the management of EoE. Orodispersible tablets and oral suspensions have demonstrated high efficacy in inducing histological and clinical remission, coupled with a manageable safety profile.[4][7][11] These formulations offer a more standardized and convenient alternative to off-label preparations.

Future research should focus on:

  • Long-term maintenance therapy to prevent disease recurrence and esophageal remodeling.

  • Head-to-head trials directly comparing the efficacy of different novel formulations.

  • Development of formulations with enhanced mucoadhesive properties to further optimize drug delivery.

  • Personalized medicine approaches to identify patients most likely to respond to specific formulations.

This guide provides a snapshot of the current landscape of novel this compound formulations for EoE. As the field continues to evolve, a commitment to rigorous, comparative clinical trials will be essential to further refine treatment strategies and improve outcomes for patients.

References

Safety Operating Guide

Proper Disposal of Budesonide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Budesonide is critical for ensuring laboratory safety, environmental protection, and regulatory adherence. As a potent corticosteroid, this compound is recognized as harmful to aquatic life with long-lasting effects and is suspected of posing risks to human fertility.[1][2] Therefore, strict adherence to established disposal protocols is mandatory. This guide provides essential logistical and safety information for research, science, and drug development professionals handling this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles, and respiratory protection to avoid skin contact, eye exposure, and inhalation of dust particles.[1][2][3] this compound dust can form explosive mixtures in the air, so minimizing dust generation is crucial.[1][3] In case of a spill, moisten the material with water to prevent it from becoming airborne, and then transfer it to a sealed, approved container for disposal.[1][3]

This compound Disposal Pathways and Considerations

The appropriate disposal method for this compound depends on the form of the waste (e.g., pure active pharmaceutical ingredient (API), contaminated labware, or expired consumer products like inhalers). Under no circumstances should this compound waste, even in small amounts, be discharged into drains, sewers, or waterways due to its ecotoxicity.[1][3][4]

Waste StreamRecommended Disposal MethodKey Regulatory & Safety Considerations
Pure this compound (API) / Concentrated Waste Licensed Hazardous Waste Incineration This is the primary recommended method.[1][3][5] The facility must be capable of handling halogenated materials.[5] Burial in a licensed landfill is a potential alternative but less preferred.
Contaminated Labware & PPE Licensed Hazardous Waste Disposal Segregate from general lab waste. Place in a closed, clearly labeled container approved for chemical waste transport.[5]
Expired/Unused this compound Inhalers Drug Take-Back Programs / Pharmaceutical Waste Collection This is the safest and most recommended option for consumer products.[6][7][8][9][10] Inhaler canisters are pressurized and can explode if punctured or incinerated improperly.[5][6][11] Do not dispose of in standard medical waste or sharps containers.[12]
Dilute Solutions / Spill Residue Licensed Hazardous Waste Disposal Absorb liquid waste and collect solid residue. Dispose of as chemical waste in accordance with local, state, and national regulations.[13] Never wash down the drain.[1][3]

Disposal Decision Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.

G start Start: Identify this compound Waste waste_type What is the form of the waste? start->waste_type api Pure API, Concentrated Material, or Contaminated Labware/PPE waste_type->api Solid/Labware inhaler Unused/Expired Inhaler or Aerosol Canister waste_type->inhaler Consumer Product spill Aqueous Solution or Spill Residue waste_type->spill Liquid/Residue package_api Package in a sealed, approved hazardous waste container. Label clearly. api->package_api find_takeback Do NOT discard in regular or medical trash. Locate a pharmaceutical take-back program. inhaler->find_takeback contain_spill Contain and absorb spill. Package residue in a sealed, approved container. spill->contain_spill contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. package_api->contact_ehs incinerate Arrange for disposal via high-temperature incineration. contact_ehs->incinerate find_takeback->incinerate No, program found no_takeback No take-back program available? find_takeback->no_takeback Yes consult_local Consult local waste authority for guidance on pressurized canister disposal. no_takeback->consult_local consult_local->incinerate contain_spill->package_api

Caption: Decision workflow for this compound waste disposal.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[14][15][16] Healthcare facilities must comply with these regulations, including the Subpart P rule which explicitly prohibits flushing hazardous waste pharmaceuticals down the sewer.[16][17] It is the responsibility of the waste generator to determine if their this compound waste qualifies as RCRA hazardous and to manage it accordingly.[4][14] Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[1][5]

Experimental Protocols for Disposal

Detailed, lab-scale experimental protocols for the chemical neutralization or disposal of this compound are not provided in standard safety data sheets or regulatory guidelines. The industry standard for the final treatment of potent pharmaceutical waste is destruction via high-temperature incineration by a licensed and approved waste management facility.[1][3][5] These facilities operate under stringent environmental controls that are not replicable in a standard laboratory setting. Therefore, researchers should focus on safe collection, segregation, and transfer of waste to qualified professionals rather than attempting chemical degradation in-house.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Budesonide, a potent corticosteroid, adherence to strict safety protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to handle this compound with the utmost care and precision.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive approach to personal protection is crucial to minimize exposure. The recommended PPE includes:

  • Respiratory Protection : To prevent inhalation of this compound dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when engineering controls are not sufficient to maintain exposure below acceptable levels.[1] In situations with a higher risk of exposure, a self-contained breathing apparatus may be necessary.[2]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3] If there is a splash hazard, goggles or a face shield should be worn.[4]

  • Hand Protection : Impermeable gloves, such as latex or nitrile, should be worn to prevent skin contact.[4] It is good practice to use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[5]

  • Skin and Body Protection : A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[3][4] In cases of potential direct contact with the substance, a full chemical protective suit may be required.[2] Contaminated work clothing should not be allowed out of the workplace.[2][6]

Operational Plan for Handling this compound

A systematic workflow is essential for safely handling this compound in a laboratory setting. This involves careful preparation, handling, and post-handling procedures.

1. Preparation:

  • Obtain Special Instructions : Before handling, ensure all safety precautions have been read and understood.[2][6]

  • Engineering Controls : Whenever possible, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3] Work should ideally be conducted under a fume hood.

  • Area Designation : Designate a specific area for handling this compound to prevent cross-contamination.

2. Handling:

  • Avoid Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Minimize Dust Generation : Use procedures that minimize the generation of dust.[2] Avoid dry sweeping of spills.[7]

  • Personal Hygiene : Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[4][6]

3. Post-Handling:

  • Decontamination : Clean contaminated surfaces and equipment thoroughly after use.[4]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
Skin Contact Wash off immediately with plenty of soap and water.[3][6] If skin irritation or rash occurs, get medical advice/attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[3][4] If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] Do not induce vomiting without medical advice.[3][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste in suitable, closed containers that are clearly labeled.[5]

  • Disposal Method : Disposal should be in accordance with local, state, or national legislation.[6] The recommended method is to offer the material to a licensed, professional waste disposal service for incineration.[5] Some sources suggest dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Precautions : Do not let the product enter drains, sewers, or watercourses.[6]

Quantitative Safety Data

While specific occupational exposure limits (OELs) are not consistently provided across all safety data sheets, the acute toxicity data gives an indication of the substance's hazard potential.

ParameterValueSpecies
Acute Oral Toxicity (LD50) 400 mg/kgRat[6]

It is imperative to conduct a site-specific risk assessment to determine appropriate exposure control measures.[3]

Workflow for Handling this compound

BudesonideHandlingWorkflow start Start: Handling this compound prep 1. Preparation - Review SDS - Set up engineering controls - Don appropriate PPE start->prep end_node End: Procedure Complete handling 2. Handling - Weigh/transfer in ventilated enclosure - Minimize dust generation prep->handling decon 3. Decontamination - Clean work surfaces - Decontaminate equipment handling->decon emergency Emergency Event (Spill or Exposure) handling->emergency waste_disposal 4. Waste Disposal - Segregate waste - Label containers - Dispose via licensed service decon->waste_disposal storage 5. Storage - Store in tightly sealed container - Keep in a cool, dry, well-ventilated area waste_disposal->storage storage->end_node first_aid Provide First Aid (as per SDS) emergency->first_aid Exposure spill_cleanup Spill Cleanup - Use appropriate PPE - Avoid dust generation emergency->spill_cleanup Spill report Report Incident first_aid->report spill_cleanup->report report->end_node

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Budesonide
Reactant of Route 2
Budesonide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。